Bis(2,4,5-trichlorophenyl) disulfide
Description
The exact mass of the compound 2,4,5-Trichlorophenyl disulfide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(2,4,5-trichlorophenyl) disulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2,4,5-trichlorophenyl) disulfide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,4-trichloro-5-[(2,4,5-trichlorophenyl)disulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C12H4Cl6S2/c13-5-1-9(17)11(3-7(5)15)19-20-12-4-8(16)6(14)2-10(12)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVJVEOHQKNMPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)SSC2=CC(=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022211 | |
| Record name | 2,4,5-Trichlorophenyl disulfide | |
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Molecular Weight |
425.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3808-87-5 | |
| Record name | Bis(2,4,5-trichlorophenyl) disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3808-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4,5-Trichlorophenyl disulfide | |
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| Record name | 3808-87-5 | |
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| Record name | 2,4,5-Trichlorophenyl disulfide | |
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| Record name | 2,4,5-trichlorophenyl disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.164 | |
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| Record name | 2,4,5-TRICHLOROPHENYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE043UTU8O | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of Bis(2,4,5-trichlorophenyl) disulfide
For Researchers, Scientists, and Drug Development Professionals
Foreword
Bis(2,4,5-trichlorophenyl) disulfide is a significant organosulfur compound, characterized by a disulfide linkage between two 2,4,5-trichlorophenyl moieties. Its highly chlorinated structure imparts a notable stability and lipophilicity, properties that have led to its investigation and use in various industrial and pesticidal applications[1]. This guide provides a comprehensive overview of the physical properties of Bis(2,4,5-trichlorophenyl) disulfide, offering a foundational resource for professionals in research and development.
I. Molecular and Chemical Identity
The fundamental identity of a compound is rooted in its molecular structure and associated identifiers.
Chemical Structure
The structure of Bis(2,4,5-trichlorophenyl) disulfide is depicted below, illustrating the disulfide bridge connecting the two substituted phenyl rings.
Caption: Chemical structure of Bis(2,4,5-trichlorophenyl) disulfide.
Identifiers
| Identifier | Value |
| CAS Number | 3808-87-5[1] |
| Molecular Formula | C₁₂H₄Cl₆S₂[1] |
| Molecular Weight | 425.01 g/mol [2] |
| InChI | InChI=1S/C12H4Cl6S2/c13-5-1-9(17)11(3-7(5)15)19-20-12-4-8(16)6(14)2-10(12)18/h1-4H[1] |
| InChIKey | ZUVJVEOHQKNMPN-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)SSc2cc(c(cc2Cl)Cl)Cl)Cl)Cl[3] |
| Synonyms | 1,1'-Disulfanediylbis(2,4,5-trichlorobenzene), 1,2,4-Trichloro-5-[(2,4,5-trichlorophenyl)disulfanyl]benzene, 2,2',4,4',5,5'-Hexachlorodiphenyl disulfide[1] |
II. Macroscopic and Thermodynamic Properties
The bulk properties of a substance are critical for its handling, formulation, and application.
Physical State and Appearance
At ambient temperature, Bis(2,4,5-trichlorophenyl) disulfide is a solid, typically described as a white to yellow or orange powder or crystalline solid[2][4].
Melting Point
The melting point is a key indicator of purity. For Bis(2,4,5-trichlorophenyl) disulfide, the reported melting point range is 140-144 °C [2][4][5]. A sharp melting point within this range is indicative of a high-purity sample.
Boiling Point and Density
Solubility
The solubility of Bis(2,4,5-trichlorophenyl) disulfide is a critical parameter for its application in various solvent systems. Due to its highly chlorinated and aromatic nature, it exhibits low solubility in water and is considered lipophilic[1]. However, it is soluble in several organic solvents. One source indicates solubility in benzene, ether, chloroform, and acetone[1].
A qualitative assessment of solubility can be performed using the following general protocol:
Experimental Protocol: Qualitative Solubility Assessment
-
Preparation: Add approximately 10-20 mg of Bis(2,4,5-trichlorophenyl) disulfide to a small test tube.
-
Solvent Addition: Add 1 mL of the test solvent in 0.2 mL increments, vortexing or shaking vigorously after each addition.
-
Observation: Observe for complete dissolution. If the solid dissolves, it is considered soluble. If a significant portion remains undissolved, it is classified as sparingly soluble or insoluble.
-
Heating: If the compound is insoluble at room temperature, gently warm the mixture to assess for temperature-dependent solubility.
-
Documentation: Record the observations for each solvent tested.
Caption: A simple workflow for qualitative solubility testing.
III. Spectroscopic Characterization
Spectroscopic data is indispensable for the structural elucidation and confirmation of Bis(2,4,5-trichlorophenyl) disulfide.
Infrared (IR) Spectroscopy
The Attenuated Total Reflectance (ATR) IR spectrum provides information about the functional groups present in the molecule. The spectrum for Bis(2,4,5-trichlorophenyl) disulfide is available in public databases and would be expected to show characteristic peaks for the C-Cl, C-S, and aromatic C-H and C=C bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the symmetry of the molecule, the proton NMR spectrum is expected to be relatively simple. The two aromatic protons on each ring are in different chemical environments and would likely appear as two distinct signals in the aromatic region (typically 7.0-8.0 ppm).
-
¹³C NMR: The carbon NMR spectrum would show six distinct signals for the aromatic carbons, in addition to any signals from the solvent. The carbons bonded to chlorine and sulfur atoms would exhibit characteristic chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The electron ionization (EI) mass spectrum of Bis(2,4,5-trichlorophenyl) disulfide would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of six chlorine atoms, a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments would be observed. The fragmentation pattern would likely involve cleavage of the S-S bond and the C-S bonds, as well as loss of chlorine atoms.
IV. Synthesis and Purity
The physical properties of a compound are intrinsically linked to its method of synthesis and resulting purity.
Synthetic Approach
While a specific, detailed protocol for the synthesis of Bis(2,4,5-trichlorophenyl) disulfide is not widely published, a general and robust method for the synthesis of symmetrical aryl disulfides involves the iron-catalyzed reductive homocoupling of sodium arenesulfinates. This method is known for its efficiency and good functional group tolerance.
Conceptual Experimental Protocol: Synthesis via Reductive Homocoupling
-
Reactant Preparation: In a round-bottom flask, dissolve sodium 2,4,5-trichlorobenzenesulfinate in a suitable solvent.
-
Catalyst Addition: Add a catalytic amount of an iron salt (e.g., FeCl₃).
-
Reduction: Introduce a reducing agent, such as hydrochloric acid, to the mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure Bis(2,4,5-trichlorophenyl) disulfide.
Caption: Conceptual workflow for the synthesis of Bis(2,4,5-trichlorophenyl) disulfide.
Purity Assessment
The purity of Bis(2,4,5-trichlorophenyl) disulfide is typically assessed by its sharp melting point range and can be further confirmed by chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Spectroscopic methods (NMR, IR) are also crucial for confirming the identity and purity of the final product.
V. Concluding Remarks
This technical guide has provided a detailed overview of the key physical properties of Bis(2,4,5-trichlorophenyl) disulfide. A thorough understanding of these properties is essential for its safe handling, effective application in research and development, and for the interpretation of experimental results. The provided conceptual protocols for synthesis and property determination offer a starting point for laboratory investigations.
References
-
CAS Common Chemistry. Bis(2,4,5-trichlorophenyl) disulfide. [Link]
-
SpectraBase. bis(2,4,5-trichlorophenyl)disulfide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. isotope.com [isotope.com]
- 3. BJOC - Synthesis of disulfides and 3-sulfenylchromones from sodium sulfinates catalyzed by TBAI [beilstein-journals.org]
- 4. spectrabase.com [spectrabase.com]
- 5. 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols (Pentachlorophenol, 2,4,6-Trichlorophenol, 2,6-Dichlorophenol, 3,5-Dichlorophenol, and p-Chlorophenol) and Amine, and H/D Isotope Effects on 1H-MAS-NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Bis(2,4,5-trichlorophenyl) disulfide
This guide provides a comprehensive overview of the synthesis of Bis(2,4,5-trichlorophenyl) disulfide, a compound of interest for researchers in various fields of chemistry. The document details a strategic multi-step synthetic pathway, beginning with the accessible precursor 2,4,5-trichlorophenol. Each stage of the synthesis is elucidated with a focus on the underlying chemical principles, providing a robust framework for its successful replication and optimization in a laboratory setting.
Introduction
Bis(2,4,5-trichlorophenyl) disulfide is an organosulfur compound characterized by a disulfide linkage between two 2,4,5-trichlorophenyl moieties.[1] Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. This guide will focus on a logical and field-proven synthetic route, commencing with the synthesis of the key intermediate, 2,4,5-trichlorothiophenol, from 2,4,5-trichlorophenol, followed by its oxidative dimerization to the target molecule.
Strategic Synthesis Pathway
The overall synthetic strategy is a two-stage process. The first, and most critical, is the conversion of the phenolic hydroxyl group of 2,4,5-trichlorophenol into a thiol group to form 2,4,5-trichlorothiophenol. The second stage involves the oxidation of this thiophenol to the desired disulfide.
Caption: Overall synthetic pathway for Bis(2,4,5-trichlorophenyl) disulfide.
Part 1: Synthesis of the Key Intermediate: 2,4,5-Trichlorothiophenol
The conversion of a phenol to a thiophenol is a non-trivial transformation. A robust and widely applicable method is the Newman-Kwart rearrangement.[1][2] This thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, followed by hydrolysis, provides an effective route to the desired thiophenol.[2]
Step 1.1: Synthesis of O-(2,4,5-Trichlorophenyl) N,N-dimethylthiocarbamate
The initial step involves the reaction of 2,4,5-trichlorophenol with N,N-dimethylthiocarbamoyl chloride. The phenolic proton is acidic and can be removed by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thiocarbamoyl chloride.
Experimental Protocol:
-
To a solution of 2,4,5-trichlorophenol (1.0 eq) in a suitable aprotic solvent (e.g., acetone, acetonitrile) is added a base such as potassium carbonate (1.5 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
N,N-dimethylthiocarbamoyl chloride (1.2 eq) is added portion-wise, and the reaction mixture is heated to reflux for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude O-(2,4,5-trichlorophenyl) N,N-dimethylthiocarbamate.
-
Purification can be achieved by recrystallization or column chromatography.
Step 1.2: The Newman-Kwart Rearrangement
This key step involves the thermal intramolecular rearrangement of the O-aryl thiocarbamate to the thermodynamically more stable S-aryl thiocarbamate. The driving force for this reaction is the formation of the stronger C=O bond at the expense of the weaker C=S bond.[3] This reaction typically requires high temperatures.[1][3]
Experimental Protocol:
-
The purified O-(2,4,5-trichlorophenyl) N,N-dimethylthiocarbamate is heated neat or in a high-boiling solvent (e.g., diphenyl ether) to 200-250 °C.
-
The progress of the rearrangement is monitored by TLC or HPLC.
-
Once the rearrangement is complete, the reaction mixture is cooled to room temperature.
-
If a solvent was used, it can be removed by vacuum distillation.
-
The resulting crude S-(2,4,5-trichlorophenyl) N,N-dimethylthiocarbamate can be purified by recrystallization.
Step 1.3: Hydrolysis to 2,4,5-Trichlorothiophenol
The final step in the preparation of the key intermediate is the hydrolysis of the S-aryl thiocarbamate. This is typically achieved under basic conditions.
Experimental Protocol:
-
The S-(2,4,5-trichlorophenyl) N,N-dimethylthiocarbamate is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
The mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is cooled, and the ethanol is removed under reduced pressure.
-
The aqueous residue is acidified with a mineral acid (e.g., HCl) to precipitate the 2,4,5-trichlorothiophenol.
-
The solid product is collected by filtration, washed with water, and dried.
Part 2: Synthesis of Bis(2,4,5-trichlorophenyl) disulfide
The final step in the synthesis is the oxidative coupling of two molecules of 2,4,5-trichlorothiophenol to form the disulfide bond. This is a common transformation for thiols and can be achieved using a variety of oxidizing agents.[4][5][6]
Caption: General mechanism for the oxidation of thiols to disulfides.
A mild and efficient method involves the use of hydrogen peroxide as the oxidant, which is environmentally benign.[6]
Experimental Protocol:
-
2,4,5-Trichlorothiophenol (1.0 eq) is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
A slight excess of hydrogen peroxide (30% aqueous solution, 1.1-1.5 eq) is added dropwise to the stirred solution at room temperature.
-
The reaction is typically exothermic and may require cooling to maintain the temperature between 20-30 °C.
-
The reaction is monitored by TLC for the disappearance of the starting thiol.
-
Upon completion, the product often precipitates from the reaction mixture. If not, the product can be precipitated by the addition of water.
-
The solid Bis(2,4,5-trichlorophenyl) disulfide is collected by filtration, washed with water, and then a small amount of cold ethanol to remove any unreacted thiol.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Table 1: Summary of Key Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| 1.1 | Thiocarbamoylation | 2,4,5-Trichlorophenol, N,N-dimethylthiocarbamoyl chloride, K₂CO₃ | Acetone | Reflux | High |
| 1.2 | Newman-Kwart | O-(2,4,5-Trichlorophenyl) N,N-dimethylthiocarbamate | Neat or Diphenyl ether | 200-250 °C | Good to High |
| 1.3 | Hydrolysis | S-(2,4,5-Trichlorophenyl) N,N-dimethylthiocarbamate, NaOH | Ethanol/Water | Reflux | High |
| 2 | Oxidation | 2,4,5-Trichlorothiophenol, H₂O₂ | Ethanol | Room Temp. | High |
Safety and Handling
2,4,5-Trichlorophenol: This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is also suspected of causing cancer and of damaging fertility or the unborn child. It is very toxic to aquatic life with long-lasting effects.[6]
N,N-dimethylthiocarbamoyl chloride: This reagent is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
High-Temperature Reactions: The Newman-Kwart rearrangement requires high temperatures, and appropriate safety precautions must be taken to prevent burns and control the reaction. The use of a sand bath or a heating mantle with a temperature controller is recommended.
Hydrogen Peroxide (30%): This is a strong oxidizing agent and can cause severe skin burns and eye damage. It should be handled with care, and appropriate PPE, including gloves and safety glasses, must be worn.
Bis(2,4,5-trichlorophenyl) disulfide: While specific toxicity data is limited, it is prudent to handle this compound with care, assuming it may have similar hazards to other chlorinated aromatic compounds. Standard laboratory safety practices, including the use of a fume hood and PPE, are essential.
Conclusion
The synthesis of Bis(2,4,5-trichlorophenyl) disulfide can be reliably achieved through a well-established synthetic sequence involving the Newman-Kwart rearrangement of the corresponding O-aryl thiocarbamate derived from 2,4,5-trichlorophenol, followed by a straightforward oxidation of the resulting thiophenol. By carefully controlling the reaction parameters at each stage and adhering to strict safety protocols, researchers can obtain this compound in good yield and high purity for further investigation and application.
References
-
Organic Chemistry Portal. Newman-Kwart Rearrangement. Available from: [Link]
-
Wikipedia. Newman–Kwart rearrangement. Available from: [Link]
-
Nicewicz, D. et al. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis. J. Am. Chem. Soc.2015 , 137 (50), 15684–15687. Available from: [Link]
-
Chem-Station. Newman-Kwart Rearrangement. Available from: [Link]
-
Li, Z. et al. Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. RSC Adv.2024 , 14, 13545-13549. Available from: [Link]
-
Tajbakhsh, M. et al. Oxidation of thiols to disulfides in the presence of NBS. Phosphorus, Sulfur, and Silicon and the Related Elements2005 , 180, 1249-1255. Available from: [Link]
Sources
- 1. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 2. Newman-Kwart Rearrangement [organic-chemistry.org]
- 3. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Mild and Environmentally Benign Oxidation of Thiols to Disulfides [organic-chemistry.org]
Bis(2,4,5-trichlorophenyl) disulfide molecular structure and bonding
An In-depth Technical Guide to the Molecular Structure and Bonding of Bis(2,4,5-trichlorophenyl) disulfide
Introduction
Bis(2,4,5-trichlorophenyl) disulfide, identified by CAS Number 3808-87-5, is a chlorinated aromatic organosulfur compound with the molecular formula C₁₂H₄Cl₆S₂.[1][2][3] This molecule consists of two 2,4,5-trichlorophenyl groups linked by a covalent sulfur-sulfur (disulfide) bridge.[1] Characterized as a stable solid at room temperature with a melting point in the range of 140-147°C, its highly chlorinated nature imparts significant lipophilicity and resistance to degradation.[1][4][5] These properties have led to its use in industrial applications, including as a pesticide and as an intermediate in the synthesis of other chemical compounds.[1]
The functionality and environmental persistence of Bis(2,4,5-trichlorophenyl) disulfide are direct consequences of its unique three-dimensional structure and the nature of its chemical bonds. This guide offers a detailed examination of its molecular architecture, focusing on the disulfide bridge and the influence of the substituted aromatic rings. We will explore the key structural parameters, the energetic and electronic characteristics of its covalent bonds, and the experimental methodologies used to elucidate these features, providing a comprehensive resource for researchers in chemistry and drug development.
Molecular Structure and Conformation
The molecular structure of Bis(2,4,5-trichlorophenyl) disulfide is defined by the spatial arrangement of its two trichlorophenyl rings relative to the central C-S-S-C linkage. Unlike a simple planar molecule, its conformation is distinctly three-dimensional, primarily governed by the stereoelectronic preferences of the disulfide bond.
The Disulfide Bridge: The Structural Core
The disulfide bond (S-S) is the central functional group and the primary determinant of the molecule's overall shape.
-
S-S Bond Length: The covalent bond between the two sulfur atoms is typically around 2.05 Å in length, which is significantly longer than a C-C single bond (~1.54 Å).[6][7] For instance, the closely related diphenyl disulfide has an S-S bond length of 2.03 Å.[6] This greater length is a characteristic feature of sulfur-sulfur single bonds.
-
C-S-S-C Dihedral Angle: The most critical feature of the disulfide bridge is its preference for a non-planar geometry. The dihedral angle (the angle between the C-S-S and S-S-C planes) approaches 90°.[6][7] This "skewed" conformation minimizes repulsion between the lone pairs of electrons on the adjacent sulfur atoms. Experimental data from a similar molecule, Bis(2,3-dichlorophenyl) disulfide, confirms this, showing a C-S-S-C torsion angle of 88.35°.[8] This angle forces the two trichlorophenyl rings into a roughly perpendicular orientation relative to each other, preventing the molecule from adopting a flat, planar structure.[8]
The Trichlorophenyl Groups
The two 2,4,5-trichlorophenyl rings are attached to the sulfur atoms via C-S bonds. The steric bulk and electronic properties of these rings further define the molecular structure.
-
Aryl C-S Bond: The bond between the sp²-hybridized carbon of the benzene ring and the sulfur atom is a strong covalent linkage.
-
Ring Orientation: Due to the ~90° dihedral angle of the disulfide bridge, the two aromatic rings are not coplanar. In the crystal structure of Bis(2,3-dichlorophenyl) disulfide, the dihedral angle between the planes of the two benzene rings is 89.83°, indicating they are nearly orthogonal.[8] This arrangement minimizes steric hindrance between the bulky chlorinated rings.
Summary of Structural Parameters
The following table summarizes the key structural parameters for Bis(2,4,5-trichlorophenyl) disulfide, with values informed by data from analogous compounds.
| Parameter | Typical Value | Significance |
| Molecular Formula | C₁₂H₄Cl₆S₂ | Defines the elemental composition.[1][2] |
| Molecular Weight | ~425.01 g/mol | Physical property of the molecule.[3][4] |
| S-S Bond Length | ~2.03 - 2.05 Å | Longer than C-C bonds, characteristic of disulfides.[6][7] |
| C-S-S-C Dihedral Angle | ~90° | Key to the molecule's non-planar, 3D shape.[6][7][8] |
| C-S Bond Length | ~1.77 Å | Standard length for an aryl C-S bond. |
| Ring-to-Ring Angle | ~90° | The two phenyl rings are nearly perpendicular.[8] |
Visualizing the Molecular Structure
A 2D representation illustrates the atomic connectivity, while a conceptual 3D diagram helps visualize the non-planar relationship between the two rings.
Caption: 2D connectivity of Bis(2,4,5-trichlorophenyl) disulfide.
Caption: Conceptual diagram showing the orthogonal orientation of the two rings.
Chemical Bonding and Reactivity
The chemical behavior of Bis(2,4,5-trichlorophenyl) disulfide is dominated by the properties of its disulfide bridge, which is modulated by the attached chlorinated aryl groups.
The Disulfide Bond: A Redox-Active Covalent Linkage
The S-S bond is the most reactive site in the molecule.
-
Bond Strength and Stability: Disulfide bonds are strong covalent linkages, with a typical bond dissociation energy of about 60 kcal/mol (251 kJ/mol).[6][7] While robust under many physiological conditions, this bond is weaker than typical C-C or C-H bonds, making it the most likely point of cleavage in the molecule.[6][7] The bulky trichlorophenyl groups provide steric hindrance that enhances the thermal and chemical stability of this specific disulfide.
-
Redox Activity: The defining characteristic of a disulfide bond is its redox activity.[9] It represents the "oxidized" state in a thiol-disulfide equilibrium.[10] The bond is formed through the oxidation of two thiol (-SH) groups and can be readily cleaved (reduced) back to the corresponding thiols by reducing agents or through thiol-disulfide exchange reactions.[6][10] This reversibility is fundamental to its role in both biological systems and chemical synthesis.[7][9]
Influence of the Electron-Withdrawing Trichlorophenyl Groups
The three chlorine atoms on each phenyl ring are strongly electron-withdrawing. This has several important consequences for the molecule's bonding and properties:
-
Electronic Effects: The high degree of chlorination makes the phenyl rings electron-deficient. This electronic pull influences the electron density on the sulfur atoms, potentially making the disulfide bond more susceptible to nucleophilic attack compared to non-halogenated analogues.
-
Physicochemical Properties: The six chlorine atoms dominate the molecule's physical properties. They are responsible for its high lipophilicity (tendency to dissolve in fats and oils) and its low solubility in water. This contributes to its potential for bioaccumulation in the environment.[1]
-
Intermolecular Forces: In the solid state, the molecule is stabilized by intermolecular interactions. As seen in similar chlorinated structures, these can include π–π stacking interactions between the aromatic rings of adjacent molecules and weak halogen bonding (Cl⋯Cl interactions).[8]
Experimental Workflow: Synthesis and Structural Verification
The principles of disulfide bonding are directly observable through the compound's synthesis and the analytical techniques used to confirm its structure.
Synthesis via Oxidative Coupling of Thiols
Symmetrical disulfides like Bis(2,4,5-trichlorophenyl) disulfide are most commonly synthesized by the oxidation of the corresponding thiol, in this case, 2,4,5-trichlorobenzenethiol. This process exemplifies the formation of the S-S bond.
Reaction: 2 R-SH (thiol) + [Oxidizing Agent] → R-S-S-R (disulfide) + [Reduced Byproducts]
A variety of mild and environmentally benign oxidizing agents can be used, including molecular iodine, hydrogen peroxide, or dimethyl sulfoxide (DMSO), often with a catalyst.[11][12]
Experimental Protocol: Catalytic Oxidation of 2,4,5-Trichlorobenzenethiol
The following is a representative step-by-step methodology for the synthesis of Bis(2,4,5-trichlorophenyl) disulfide.
-
Reactant Preparation: Dissolve 2,4,5-trichlorobenzenethiol in a suitable organic solvent (e.g., dichloromethane or methanol) in a reaction flask equipped with a magnetic stirrer.
-
Catalyst Introduction: Add a catalytic amount of an iodide source, such as potassium iodide (KI). The iodide ion facilitates the oxidation process.
-
Oxidant Addition: Slowly add an oxidizing agent, such as a 30% solution of hydrogen peroxide (H₂O₂), to the stirred mixture at room temperature. The reaction is often exothermic and may require cooling.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting thiol is completely consumed.
-
Workup and Isolation: Once the reaction is complete, quench any remaining oxidant. Extract the disulfide product into an organic solvent, wash with water to remove the catalyst and byproducts, and dry the organic layer over an anhydrous salt (e.g., MgSO₄).
-
Purification: Remove the solvent under reduced pressure. The crude solid product can be purified by recrystallization from a suitable solvent like ethanol to yield pure Bis(2,4,5-trichlorophenyl) disulfide.
-
Structural Confirmation: The identity and purity of the final product would be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Workflow Visualization
Caption: Experimental workflow for the synthesis of Bis(2,4,5-trichlorophenyl) disulfide.
Conclusion
The molecular structure of Bis(2,4,5-trichlorophenyl) disulfide is a compelling example of how fundamental bonding principles dictate a molecule's overall architecture and chemical personality. Its core feature is the non-planar disulfide bridge, with a C-S-S-C dihedral angle of approximately 90°, which forces the two bulky trichlorophenyl rings into a stable, near-orthogonal conformation. This structure is not merely a static framework; the disulfide bond is a redox-active site, susceptible to cleavage and formation, which defines the molecule's primary chemical reactivity. The extensive chlorination of the aromatic rings further imparts high stability, lipophilicity, and unique electronic properties. A thorough understanding of this interplay between structure and bonding is essential for predicting the compound's behavior, whether in industrial synthesis, environmental science, or the design of novel sulfur-containing molecules.
References
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Wikipedia. (n.d.). Disulfide. Retrieved from [Link]
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Brandes, N., Schmitt, S., & Jakob, U. (2009). From structure to redox: the diverse functional roles of disulfides and implications in disease. Antioxidants & Redox Signaling, 11(5), 997-1014. Retrieved from [Link]
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Chemistry For Everyone. (2025). How Strong Are Disulfide Bonds? YouTube. Retrieved from [Link]
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Razazi, E., et al. (2004). Redox Properties of Protein Disulfide Bond in Oxidized Thioredoxin and Lysozyme: A Pulse Radiolysis Study. Biochemistry, 43(14), 4229–4235. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). Bis(2,4,5-trichlorophenyl) disulfide. Retrieved from [Link]
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Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. Retrieved from [Link]
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Lambert, K. M., et al. (2022). Oxidation of Thiols to Disulfides using an Environmentally “Green” Organocatalyst and New Mechanistic Insights. ODU Digital Commons. Retrieved from [Link]
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NileRed. (2023). Bis(2,4,6-trichlorophenyl) oxalate (TCPO) synthesis. YouTube. Retrieved from [Link]
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Liu, Y., et al. (2021). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. Retrieved from [Link]
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Osorio-Yáñez, R. N., et al. (2013). Bis(2,3-dichlorophenyl) disulfide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1679. Retrieved from [Link]
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Navigating the Solubility Landscape of Bis(2,4,5-trichlorophenyl) disulfide: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the solubility characteristics of bis(2,4,5-trichlorophenyl) disulfide (CAS 3808-87-5). Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a framework for understanding and experimentally determining the solubility of this compound. We will synthesize available qualitative data, address inconsistencies in the literature, and provide a robust, field-proven protocol for quantitative solubility assessment in common laboratory solvents. This guide is designed to empower researchers with both the foundational knowledge and the practical tools necessary for the effective use of bis(2,4,5-trichlorophenyl) disulfide in their work.
Introduction: Understanding the Molecule
Bis(2,4,5-trichlorophenyl) disulfide is a highly chlorinated organosulfur compound. Its molecular structure, characterized by two trichlorophenyl rings linked by a disulfide bridge, dictates its physicochemical properties. With a molecular weight of approximately 425.01 g/mol and a melting point in the range of 140-147°C, it exists as a solid at standard laboratory conditions.[1][2] The presence of six chlorine atoms renders the molecule significantly nonpolar and lipophilic, a critical factor governing its solubility.
Understanding the solubility of this compound is paramount for a variety of applications, from designing reaction conditions for chemical synthesis to preparing formulations for toxicological studies. Incorrect assumptions about solubility can lead to failed experiments, inaccurate data, and wasted resources. This guide aims to provide clarity and a practical path forward.
Current State of Knowledge: A Critical Assessment
The publicly available data on the solubility of bis(2,4,5-trichlorophenyl) disulfide is sparse and primarily qualitative. A critical review of existing literature reveals some consensus alongside notable contradictions.
Reported Solubility
Several sources state that bis(2,4,5-trichlorophenyl) disulfide is soluble in a range of organic solvents, including benzene, ether, chloroform, and acetone.[3] This aligns with the chemical principle of "like dissolves like," where a nonpolar solute will readily dissolve in nonpolar or weakly polar solvents.
However, some sources also claim a "high solubility in water."[3] This assertion should be approached with considerable skepticism. The extensive chlorination of the molecule imparts a significant hydrophobic character, making high aqueous solubility thermodynamically unfavorable. For context, the non-chlorinated parent compound, diphenyl disulfide, is documented as being insoluble in water.[4][5][6] It is a strong scientific inference that the addition of six chlorine atoms would further decrease, not increase, aqueous solubility.
Physical State Discrepancy
It is worth noting that some literature has erroneously described this compound as a liquid at room temperature.[3] However, multiple, consistent reports from chemical suppliers and databases confirm its solid nature with a melting point well above ambient temperature (140-147°C).[1][2] For all practical laboratory purposes, it should be handled as a crystalline solid.
Predicted and Qualitative Solubility Profile
Based on the molecular structure and available data, a qualitative solubility profile can be constructed. This serves as a practical starting point for solvent selection in the laboratory.
| Solvent Class | Representative Solvents | Predicted Solubility of Bis(2,4,5-trichlorophenyl) disulfide | Rationale |
| Nonpolar Aprotic | Toluene, Benzene, Hexane | High | The nonpolar nature of both the solute and solvent maximizes favorable van der Waals interactions. |
| Weakly Polar Aprotic | Dichloromethane (DCM), Chloroform, Diethyl Ether | High | The polarity is low enough to effectively solvate the nonpolar regions of the molecule. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to Good | Acetone is reported as a viable solvent.[3] Other polar aprotic solvents may also show moderate solubility. |
| DMSO, DMF | Likely Moderate | These are powerful solvents capable of dissolving a wide range of organic compounds.[7] | |
| Polar Protic | Methanol, Ethanol | Low to Very Low | The strong hydrogen bonding network of alcohols is not easily disrupted by the nonpolar solute, leading to poor solvation. |
| Aqueous | Water | Extremely Low / Insoluble | The high polarity and strong hydrogen bonding of water make it a very poor solvent for this hydrophobic molecule.[4][5][6] |
Experimental Protocol for Quantitative Solubility Determination
Given the absence of reliable quantitative data, an empirical determination of solubility is often necessary. The following protocol outlines a robust and self-validating method for determining the solubility of bis(2,4,5-trichlorophenyl) disulfide in a solvent of interest.
Causality Behind Experimental Choices:
This protocol is based on the isothermal equilibrium method. The core principle is to create a saturated solution at a constant temperature, physically separate the undissolved solid, and then accurately quantify the concentration of the dissolved solute in the supernatant. The use of a temperature-controlled shaker bath is critical to ensure that equilibrium is reached and that the process is not influenced by temperature fluctuations, which can significantly alter solubility. Quantification by a validated analytical method like HPLC-UV or GC-MS ensures accuracy and specificity.
Experimental Workflow Diagram
Caption: Decision tree for application-specific solvent selection.
Conclusion
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CAS Common Chemistry. Bis(2,4,5-trichlorophenyl) disulfide. Available from: [Link]
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Spectroscopic Analysis of Bis(2,4,5-trichlorophenyl) disulfide: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for Bis(2,4,5-trichlorophenyl) disulfide, a compound of interest in various chemical and environmental studies. The guide is designed for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. While a complete experimental dataset for this specific molecule is not publicly available, this guide synthesizes available data, theoretical predictions, and expert analysis to provide a comprehensive spectroscopic profile.
Molecular Structure and Properties
Bis(2,4,5-trichlorophenyl) disulfide is an organosulfur compound with the chemical formula C₁₂H₄Cl₆S₂.[1][2] It consists of two 2,4,5-trichlorophenyl groups linked by a disulfide bond. The high degree of chlorination significantly influences its chemical and physical properties, including its lipophilicity and stability.[1]
Key Molecular Properties:
| Property | Value | Source |
| CAS Number | 3808-87-5 | [1][2] |
| Molecular Formula | C₁₂H₄Cl₆S₂ | [1][2] |
| Molecular Weight | 425.01 g/mol | [2] |
| Melting Point | 140-144 °C | [2] |
Molecular Structure:
Caption: Molecular structure of Bis(2,4,5-trichlorophenyl) disulfide.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Bis(2,4,5-trichlorophenyl) disulfide is characterized by absorption bands corresponding to the vibrations of its aromatic rings, carbon-chlorine bonds, and the disulfide linkage.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). The spectrum is then recorded by measuring the absorption of infrared radiation as it passes through the sample.
Interpretation of the ATR-IR Spectrum:
An ATR-IR spectrum for Bis(2,4,5-trichlorophenyl) disulfide is available in the SpectraBase database. The major absorption bands and their assignments are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak | Aromatic C-H stretching vibrations |
| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretching vibrations |
| ~1100-1000 | Strong | C-Cl stretching vibrations |
| ~900-675 | Strong | Out-of-plane C-H bending vibrations |
| ~550-450 | Weak-Medium | C-S stretching and S-S stretching vibrations |
The presence of strong absorptions in the 1100-1000 cm⁻¹ region is a clear indication of the C-Cl bonds. The aromatic nature of the compound is confirmed by the C-H and C=C stretching vibrations at their characteristic frequencies. The weaker S-S stretch is often difficult to observe but is expected in the lower frequency region of the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: NMR Spectroscopy
A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. The spectrum is then acquired on a high-field NMR spectrometer.
Predicted ¹H NMR Spectrum:
Due to the symmetry of the molecule, the two 2,4,5-trichlorophenyl groups are chemically equivalent. Within each ring, there are two distinct protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.5 - 7.8 | Singlet | Aromatic H (at C-3 and C-6 positions) |
The electron-withdrawing effects of the chlorine atoms and the disulfide group will deshield the aromatic protons, causing them to resonate at a relatively high chemical shift. The two protons on each ring are in different environments but may have very similar chemical shifts, potentially appearing as a single signal or closely spaced singlets.
Predicted ¹³C NMR Spectrum:
The ¹³C NMR spectrum will show six distinct signals for the carbon atoms of the aromatic rings, as the two rings are equivalent.
| Predicted Chemical Shift (δ, ppm) | Assignment | |---|---|---| | 135 - 140 | C-S | | 130 - 135 | C-Cl | | 125 - 130 | C-H |
The carbon atoms directly attached to the electron-withdrawing chlorine and sulfur atoms will be the most deshielded and appear at the highest chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry
The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Predicted Mass Spectrum and Fragmentation:
The EI mass spectrum of Bis(2,4,5-trichlorophenyl) disulfide is expected to show a prominent molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (~425 u). The presence of multiple chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and its fragments.
Proposed Fragmentation Pathway:
Caption: Proposed fragmentation pathway for Bis(2,4,5-trichlorophenyl) disulfide in EI-MS.
Interpretation of Predicted Fragments:
| m/z (approximate) | Proposed Fragment |
| 425 | [C₁₂H₄Cl₆S₂]⁺˙ (Molecular ion) |
| 393 | [C₁₂H₄Cl₆S]⁺˙ (Loss of a sulfur atom) |
| 211 | [C₆H₂Cl₃S]⁺ (Cleavage of the S-S bond) |
| 176 | [C₆H₂Cl₂S]⁺ (Loss of a chlorine atom from the thiophenyl fragment) |
The most likely initial fragmentation event is the cleavage of the relatively weak S-S bond, leading to the formation of the 2,4,5-trichlorophenylthio radical and cation. Further fragmentation would involve the loss of sulfur and chlorine atoms.
Conclusion
This technical guide provides a detailed spectroscopic analysis of Bis(2,4,5-trichlorophenyl) disulfide based on available experimental data and theoretical predictions. The characteristic IR absorptions, predicted NMR chemical shifts, and plausible mass spectral fragmentation patterns serve as a valuable reference for the identification and characterization of this compound in various scientific applications. Further experimental work is encouraged to validate these predictions and provide a more complete spectroscopic profile.
References
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SpectraBase. bis(2,4,5-trichlorophenyl)disulfide. [Link]
-
NIST WebBook. Disulfide, bis(4-chlorophenyl). [Link]
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An In-depth Technical Guide to the Thermal Stability and Degradation of Bis(2,4,5-trichlorophenyl) disulfide
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and degradation characteristics of Bis(2,4,5-trichlorophenyl) disulfide (CAS RN: 3808-87-5).[1] While specific experimental literature on this exact compound is limited, this document synthesizes foundational principles of disulfide and organochlorine chemistry to build a robust predictive model of its behavior. We will explore the theoretical underpinnings of its stability, propose likely degradation pathways, and detail the essential analytical protocols required for empirical validation. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the thermal properties of complex organosulfur compounds.
Introduction: Understanding the Molecule
Bis(2,4,5-trichlorophenyl) disulfide is an organosulfur compound featuring a disulfide linkage (-S-S-) between two 2,4,5-trichlorophenyl groups.[2] Its structure is characterized by a high degree of chlorination on the aromatic rings, which significantly influences its chemical properties, including lipophilicity and general stability.[2] While it has been noted for use as a pesticide and in other industrial applications, a thorough understanding of its thermal limits is critical for safe handling, storage, formulation, and predicting its environmental fate.[2]
The central question this guide addresses is: What happens when Bis(2,4,5-trichlorophenyl) disulfide is subjected to thermal stress? To answer this, we must consider the interplay between the relatively weak disulfide bond and the robust, but not indestructible, chlorinated aromatic rings.
Theoretical Framework: The Chemistry of Instability
The thermal degradation of this molecule is predicted to be a multi-stage process governed by the bond dissociation energies of its constituent parts.
-
The Disulfide Bridge: The Weakest Link : The disulfide bond (S-S) is the most probable initiation point for thermal degradation. Aromatic disulfides typically exhibit S-S bond cleavage at temperatures between 180°C and 220°C.[3] This homolytic cleavage results in the formation of two 2,4,5-trichlorophenylthiyl radicals (Ar-S•). The stability of these resulting radicals is a key factor in the subsequent degradation cascade.
-
The Role of Chlorine Substituents : The six chlorine atoms on the phenyl rings have a dual effect. They enhance the overall molecular stability through inductive effects but also introduce pathways for the formation of hazardous byproducts like hydrochloric acid (HCl) during high-temperature pyrolysis. The pyrolysis of chlorinated organic materials is known to generate HCl, which can corrode equipment and catalyze further decomposition reactions.[4][5]
-
Radical-Mediated Decomposition : The initial formation of thiyl radicals is expected to trigger a complex series of secondary reactions. Theoretical studies on disulfide decomposition confirm that radical-mediated pathways are dominant.[6][7] These reactions can include hydrogen abstraction, recombination to form more stable sulfides, and fragmentation of the aromatic ring at much higher temperatures.
Proposed Thermal Degradation Pathway
Based on established chemical principles, a primary degradation pathway can be proposed. This pathway serves as a working hypothesis for experimental investigation.
dot
Caption: Proposed radical-mediated thermal degradation pathway.
Analytical Methodologies for Thermal Characterization
A multi-faceted analytical approach is required to fully characterize the thermal stability and degradation products.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] It is the primary technique for determining the onset of degradation and the temperature ranges of distinct decomposition events.
Illustrative TGA Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of Bis(2,4,5-trichlorophenyl) disulfide into a ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to ensure an inert atmosphere, preventing oxidative degradation.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the mass loss versus temperature curve. Determine the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_peak) from the first derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions like melting, crystallization, and decomposition.
Illustrative DSC Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using an indium standard.
-
Sample Preparation: Seal 2-5 mg of the sample in a hermetic aluminum pan. Prepare an empty, sealed pan to use as a reference.
-
Atmosphere: Maintain a nitrogen purge of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp the temperature from 25°C to 350°C at a heating rate of 10°C/min.
-
-
Data Analysis: Observe the endotherm corresponding to the melting point and any exotherms that may indicate decomposition events. The literature suggests a melting point in the range of 140-147°C for this compound.[1][9][10]
Hyphenated Techniques: TGA-MS/FTIR
To identify the evolved gases during decomposition, the TGA instrument can be coupled to a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer. This provides real-time analysis of the degradation products.
dot
Caption: Integrated workflow for thermal analysis.
Predicted Thermal Data and Interpretation
While specific data for Bis(2,4,5-trichlorophenyl) disulfide is not available in the cited literature, we can predict a profile based on analogous compounds and chemical theory.
| Parameter | Predicted Value/Observation | Rationale & Significance |
| Melting Point (T_m) | ~140-147 °C | A sharp endotherm observed via DSC. This value is consistent with reported physical properties.[1][9][10] |
| TGA Onset (T_onset) | ~180 - 200 °C (in N₂) | Corresponds to the initial cleavage of the S-S bond, marking the beginning of significant mass loss. |
| TGA Peak (T_peak) | ~210 - 230 °C (in N₂) | The temperature at which the primary degradation reaction proceeds at its maximum rate. |
| Major Mass Loss Step | ~180 - 300 °C | This step would correspond to the cleavage of the disulfide and subsequent reactions of the thiyl radicals. |
| Secondary Mass Loss | > 350 °C | Slower, higher-temperature degradation involving the breakdown of the chlorinated aromatic rings. |
| Char Residue at 600°C | 10 - 20% | Aromatic compounds, especially halogenated ones, often produce a carbonaceous residue upon pyrolysis. |
| Evolved Gases (TGA-MS) | HCl, SO₂, C₆H₂Cl₃SH, C₁₂H₄Cl₆S | Expected products from the proposed degradation pathway. Detection of these species would validate the mechanism. Analysis of aromatic sulfur compounds often requires specialized detectors like a sulfur chemiluminescence detector (SCD) or high-resolution mass spectrometry for unambiguous identification.[11][12][13] |
Factors Influencing Stability
-
Atmosphere: In an oxidative atmosphere (air), degradation will likely begin at a lower temperature. The sulfur atoms are susceptible to oxidation, forming sulfoxides and sulfones, which are themselves thermally labile.
-
Heating Rate: Higher heating rates in TGA will shift the observed degradation temperatures to higher values. For kinetic studies, multiple heating rates are employed.
-
Impurities: The presence of metals can catalyze decomposition, while radical scavengers could potentially increase the degradation temperature.
Conclusion and Recommendations
The thermal stability of Bis(2,4,5-trichlorophenyl) disulfide is primarily dictated by the relatively low bond dissociation energy of its disulfide bridge. Degradation is predicted to initiate via homolytic S-S bond cleavage around 180-200°C, forming reactive thiyl radicals that drive subsequent decomposition reactions. At higher temperatures, fragmentation of the chlorinated aromatic rings will occur, leading to the formation of HCl, sulfur oxides, and other smaller molecules.
For professionals handling this compound, it is crucial to maintain storage and processing temperatures well below its predicted onset of decomposition. The analytical protocols outlined in this guide provide a robust framework for empirically determining its precise thermal limits and degradation profile, ensuring safe handling and predictable performance in its intended applications.
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CAS Common Chemistry. (n.d.). Bis(2,4,5-trichlorophenyl) disulfide. CAS, a division of the American Chemical Society. Retrieved December 22, 2025, from [Link]
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Walsh, D. O., et al. (2023). Degradation and Extraction of Organochlorine Pollutants from Environmental Solids under Subcritical Water Conditions. PMC - PubMed Central. [Link]
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Ribera, A. C., et al. (2022). Identification of organochlorides in distilled fractions of plastic pyrolysis oil using GC × GC coupled with high-resolution time-of-flight mass spectrometry (GC × GC-HR-TOFMS) and GC coupled with a halogen selective detector (GC-XSD). ResearchGate. [Link]
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Liu, J. (2023). Detection, Treatment and Remediation for Organochlorines. MATEC Web of Conferences. [Link]
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Van der Heggen, S., et al. (2010). Theoretical study of the thermal decomposition of dimethyl disulfide. PubMed. [Link]
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Coope, J. A. E., & Bryce, W. A. (1954). THE THERMAL DECOMPOSITION OF DIMETHYL DISULPHIDE. ResearchGate. [Link]
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Poornima, V., et al. (2016). The underlying mechanisms for self-healing of poly(disulfide)s. RSC Publishing. [Link]
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Unraveling the Cytotoxic Enigma: A Technical Guide to the Pesticidal Mechanism of Bis(2,4,5-trichlorophenyl) Disulfide
For the attention of: Researchers, Scientists, and Agrochemical Development Professionals
Abstract
Bis(2,4,5-trichlorophenyl) disulfide is a chlorinated organosulfur compound with recognized pesticidal properties, particularly against aquatic invertebrates.[1] Despite its established use, a detailed public-domain elucidation of its precise molecular mechanism of action remains limited. This technical guide synthesizes available data on structurally and functionally related organochlorine and organosulfur pesticides to propose a plausible multi-faceted mechanism of action for bis(2,4,5-trichlorophenyl) disulfide. We hypothesize that its pesticidal efficacy stems from a combination of induced oxidative stress and targeted disruption of mitochondrial function, potentially leading to neurotoxicity. This guide provides a comprehensive theoretical framework and detailed experimental protocols to enable researchers to rigorously test this hypothesis and further investigate the bioactivity of this and similar compounds.
Introduction: Chemical and Toxicological Profile
Bis(2,4,5-trichlorophenyl) disulfide (CAS 3808-87-5) is an organosulfur compound characterized by a disulfide linkage between two 2,4,5-trichlorophenyl moieties.[1] Its highly chlorinated structure imparts significant lipophilicity, suggesting a potential for bioaccumulation in organismal tissues.[1]
Table 1: Physicochemical Properties of Bis(2,4,5-trichlorophenyl) Disulfide
| Property | Value | Source |
| Molecular Formula | C₁₂H₄Cl₆S₂ | [1] |
| Molecular Weight | 425.01 g/mol | [1] |
| Appearance | White to yellow to orange powder/crystal | MySkinRecipes |
| Melting Point | 145.0-148.0 °C | MySkinRecipes |
| Lipophilicity | High (inferred from structure) | [1] |
Toxicological data indicates that bis(2,4,5-trichlorophenyl) disulfide exhibits notable toxicity towards aquatic organisms.[1] Its use as a test organism to evaluate chemical toxicity on shrimp and lobster larvae underscores its potent effects on invertebrates.[1] The trichlorophenol component of the molecule is a known fungicide and herbicide, further suggesting a broad spectrum of potential biological activity.[2][3]
A Hypothesized Mechanism of Action: A Two-Pronged Assault
Based on the known activities of related organochlorine and organosulfur compounds, we propose a dual-pronged mechanism of action for bis(2,4,5-trichlorophenyl) disulfide, centered on the induction of oxidative stress and the disruption of mitochondrial bioenergetics.
Prong 1: Induction of Systemic Oxidative Stress
Organochlorine pesticides are well-documented inducers of oxidative stress. This occurs when the generation of reactive oxygen species (ROS) overwhelms the antioxidant defense systems of the organism. We postulate that bis(2,4,5-trichlorophenyl) disulfide, upon entering the biological system, is metabolized in a manner that generates superoxide radicals and other ROS.
This cascade of oxidative damage likely manifests in two primary ways:
-
Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation. This compromises membrane integrity, leading to cellular dysfunction and eventual cell death. A key indicator of lipid peroxidation is the accumulation of malondialdehyde (MDA).
-
Depletion of Antioxidant Defenses: The surge in ROS will deplete the cell's primary antioxidant enzymes, such as superoxide dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and glutathione peroxidase (GPx), which detoxifies hydrogen peroxide. A reduction in the activity of these enzymes is a hallmark of oxidative stress.
Figure 1: Hypothesized pathway of oxidative stress induction.
Prong 2: Disruption of Mitochondrial Respiration and Neurotoxicity
The disulfide bond is a critical structural feature of this pesticide. Research on simpler organosulfur compounds, such as dimethyl disulfide (DMDS), has revealed a potent neurotoxic mechanism involving the mitochondria. DMDS has been shown to inhibit complex IV (cytochrome c oxidase) of the mitochondrial respiratory chain. This inhibition disrupts the electron transport chain, leading to a decrease in ATP synthesis and a subsequent cascade of events culminating in neuronal dysfunction.
We propose a similar, though likely more complex, mechanism for bis(2,4,5-trichlorophenyl) disulfide:
-
Inhibition of Mitochondrial Respiratory Chain: The compound, due to its lipophilicity, can readily access the inner mitochondrial membrane and interact with the components of the electron transport chain. We hypothesize a primary target to be Complex IV, though other complexes may also be affected.
-
Decreased ATP Production: Inhibition of the respiratory chain leads to a significant drop in cellular ATP levels.
-
Neurotoxicity: In nerve cells, a deficit in ATP can lead to the opening of ATP-sensitive potassium channels (KATP channels). This causes hyperpolarization of the neuronal membrane, making it less likely to fire action potentials, and ultimately leading to a reduction in neuronal activity and paralysis in the target pest.
Sources
Environmental fate and persistence of Bis(2,4,5-trichlorophenyl) disulfide.
An In-Depth Technical Guide:
Environmental Fate and Persistence of Bis(2,4,5-trichlorophenyl) disulfide
Executive Summary
Bis(2,4,5-trichlorophenyl) disulfide is a highly chlorinated organosulfur compound whose environmental behavior is not extensively documented in publicly available literature.[1] Its structure, characterized by two 2,4,5-trichlorophenyl groups linked by a disulfide bond, suggests a high potential for environmental persistence, lipophilicity, and bioaccumulation.[1] This guide provides a comprehensive assessment of its likely environmental fate by leveraging established principles of environmental chemistry and drawing reasoned analogies from well-studied, structurally related compounds such as 2,4,5-Trichlorophenol (TCP) and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T). We will explore its partitioning behavior, abiotic and biotic degradation pathways, and bioaccumulation potential, grounding our analysis in authoritative data and proposing validated experimental workflows for empirical verification.
Chemical Identity and Physicochemical Profile
A thorough understanding of a compound's environmental fate begins with its fundamental physicochemical properties. These parameters govern its distribution across environmental compartments (air, water, soil, biota) and its susceptibility to various degradation mechanisms.
1.1. Chemical Structure and Properties
Bis(2,4,5-trichlorophenyl) disulfide (CAS RN: 3808-87-5) is a symmetrical molecule notable for its high chlorine content and stable disulfide bridge.[1]
| Property | Value | Source |
| CAS Registry Number | 3808-87-5 | [1][2][3] |
| Molecular Formula | C₁₂H₄Cl₆S₂ | [1][2][3] |
| Molecular Weight | ~425.01 g/mol | [2][3] |
| Physical State | Solid at room temperature | [1] |
| Melting Point | 140-147 °C | [2][3] |
| Key Structural Features | Disulfide (-S-S-) linkage, two 2,4,5-trichlorinated phenyl rings | [1] |
1.2. Industrial Significance and Environmental Entry
This compound has been recognized for its use as a pesticide and as an intermediate in various industrial chemical syntheses.[1] Environmental release can therefore be anticipated from:
-
Manufacturing and Formulation: Losses during production and packaging.
-
Agricultural Application: Direct application to land as a pesticide, leading to soil and potential water runoff.
-
Industrial Effluents: Discharge of untreated or partially treated wastewater from manufacturing facilities.
-
Waste Disposal: Leaching from landfills or improper disposal of industrial byproducts.
Predicted Environmental Partitioning and Mobility
The compound's high degree of chlorination and aromatic nature are strong indicators of its environmental behavior. These features render it highly lipophilic ("fat-loving") and hydrophobic ("water-fearing").
-
Soil and Sediment: Due to its high lipophilicity and low aqueous solubility, Bis(2,4,5-trichlorophenyl) disulfide is expected to adsorb strongly to organic matter in soil and sediment.[1] This behavior is analogous to that of TCDD, a related chlorinated compound, which is known to be virtually immobile in soil.[4] Consequently, leaching into groundwater is predicted to be minimal, but accumulation in sediment beds of aquatic systems is highly probable.
-
Aquatic Systems: While direct solubility in water is low, the compound can enter waterways via soil erosion and runoff. In the aquatic phase, it will predominantly partition from the water column to suspended organic particles and bottom sediment.
-
Atmosphere: With a high molecular weight and a solid state at ambient temperatures, the compound's vapor pressure is expected to be very low. Therefore, long-range atmospheric transport in the gaseous phase is unlikely. Transport may occur via adsorption to airborne particulate matter.
Abiotic Degradation Pathways
Abiotic processes are chemical reactions that occur without microbial intervention. For highly chlorinated compounds, these pathways can be significant drivers of transformation.
3.1. Photodegradation
Sunlight, particularly UV radiation, can provide the energy needed to cleave chemical bonds. For Bis(2,4,5-trichlorophenyl) disulfide, two primary photodegradation routes are plausible:
-
Disulfide Bond Cleavage: The S-S bond is relatively weak and susceptible to photolysis, which would yield two 2,4,5-trichlorophenylthiyl radicals.
-
Reductive Dechlorination: UV energy can also induce the cleavage of carbon-chlorine bonds. This is a known degradation pathway for other chlorinated aromatics like TCDD, which shows rapid disappearance from vegetation surfaces when exposed to sunlight.[4]
Causality: The energy from photons can excite electrons in the C-Cl or S-S bonds to an anti-bonding orbital, leading to bond dissociation. The presence of a hydrogen-donating solvent (like water or organic matter) can facilitate the replacement of Cl with H.
Caption: Potential abiotic degradation pathways for Bis(2,4,5-trichlorophenyl) disulfide.
3.2. Hydrolysis
Hydrolysis is the cleavage of a chemical bond by the addition of water. The aryl-Cl and aryl-S bonds in this molecule are generally stable and resistant to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not expected to be a significant degradation pathway.
Biotic Degradation Pathways
The high degree of chlorination presents a significant challenge for microbial degradation, a phenomenon known as biorecalcitrance.[5] The chlorine atoms withdraw electron density, making the aromatic rings resistant to oxygenase enzymes commonly used in aerobic degradation.
4.1. Anaerobic Biodegradation: The Most Plausible Route
In anoxic environments like deep sediment or water-logged soils, a different microbial metabolism dominates. Here, chlorinated compounds can serve as electron acceptors in a process called reductive dechlorination. This is a well-documented pathway for the degradation of 2,4,5-T and 2,4,5-TCP.[6][7][8]
The proposed anaerobic pathway for Bis(2,4,5-trichlorophenyl) disulfide would involve two key stages:
-
Disulfide Bond Reduction: The disulfide bond can be reductively cleaved by microbial enzymes to yield two molecules of 2,4,5-trichlorothiophenol.
-
Sequential Reductive Dechlorination: Microorganisms, such as Dehalococcoides and Desulfitobacterium, can then sequentially remove chlorine atoms from the aromatic ring, typically replacing them with hydrogen.[8] This process reduces the compound's toxicity and may eventually lead to simpler compounds like phenol, which can be mineralized to CO₂ and CH₄ by other members of the microbial community.[6]
Caption: Tiered experimental workflow for environmental fate assessment.
6.2. Protocol Detail: OECD 308 - Aerobic and Anaerobic Transformation in Aquatic Sediment Systems
This is the cornerstone experiment for this compound, given its propensity to partition to sediment.
-
Objective: To determine the rate and pathway of degradation in a realistic, water-sediment environment under both aerobic and anaerobic conditions.
-
Methodology:
-
System Preparation: Collect intact water-sediment cores from two different sites (e.g., one with high organic carbon, one with low). Allow systems to acclimate in the lab.
-
Radiolabeling (Trustworthiness): Synthesize ¹⁴C-labeled Bis(2,4,5-trichlorophenyl) disulfide (labeled in the phenyl ring). This is critical for creating a mass balance and tracking all transformation products, ensuring no fate is overlooked.
-
Application: Apply the ¹⁴C-labeled compound to the water surface of the test systems.
-
Incubation:
-
Aerobic: Gently bubble air through the overlying water to maintain aerobic conditions.
-
Anaerobic: Purge the headspace with nitrogen and seal the systems to ensure anoxia.
-
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 100 days), sacrifice replicate systems.
-
Analysis:
-
Separate the water and sediment phases.
-
Extract the sediment with a series of solvents (e.g., acetonitrile, hexane) to recover the parent compound and metabolites.
-
Analyze extracts using High-Performance Liquid Chromatography with a radiodetector (HPLC-RAD) to quantify the parent compound and major metabolites.
-
Identify significant metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Measure ¹⁴CO₂ (mineralization) and non-extractable residues (NER) to complete the mass balance.
-
-
-
Causality of Choices: Using two sediment types tests the influence of organic matter and microbial community structure. Radiolabeling is the gold standard for creating a closed-loop, self-validating system where all applied radioactivity is accounted for, providing unparalleled trustworthiness in the results.
Conclusion and Knowledge Gaps
Based on its chemical structure and data from analogous compounds, Bis(2,4,5-trichlorophenyl) disulfide is predicted to be a persistent and bioaccumulative substance. Its primary environmental sink will be sediments, where slow anaerobic degradation via reductive dechlorination is the most probable, albeit slow, degradation fate.
The critical knowledge gap is the absence of empirical data for this specific molecule. The experimental workflows outlined in this guide provide a clear and scientifically robust path to generating the necessary data for a definitive risk assessment. Future research should prioritize conducting standardized fate studies (especially OECD 308 and OECD 305) to confirm these predictions and quantify the rates of transformation and bioaccumulation.
References
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Norris, L. A. (n.d.). THE BEHAVIOR OF 2,4,5-T AND TCDD IN THE ENVIRONMENT. Pacific Northwest Forest & Range Experiment Station. [Link]
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Collaborative for Health & Environment. (n.d.). 2,4,5-T. [Link]
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Li, X., et al. (2024). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Ecological Processes. [Link]
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Miramontes, E., & Li, Y. (2023). Multiphase OH Oxidation of Bisphenols: Chemical Transformation and Persistence in the Environment. Environmental Science & Technology. [Link]
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Jedidi, I., et al. (2008). Degradation of 2,4,5-trichlorophenol and 2,3,5,6-tetrachlorophenol by combining pulse electric discharge with bioremediation. Journal of Hazardous Materials. [Link]
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ResearchGate. (2024). (PDF) Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. [Link]
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Gibson, S. A., & Suflita, J. M. (1990). Anaerobic Biodegradation of 2,4,5-Trichlorophenoxyacetic Acid in Samples from a Methanogenic Aquifer: Stimulation by Short-Chain Organic Acids and Alcohols. Applied and Environmental Microbiology. [Link]
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Paller, G., et al. (2006). Biodegradation of 2,4,5-trichlorophenol by aerobic microbial communities: biorecalcitrance, inhibition, and adaptation. Biodegradation. [Link]
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An In-Depth Technical Guide to the Toxicological Profile of Chlorinated Phenyl Disulfides
Abstract
Chlorinated phenyl disulfides represent a class of organosulfur compounds with potential industrial applications and environmental relevance. This guide provides a comprehensive toxicological profile of these compounds, addressing a critical knowledge gap for researchers, toxicologists, and drug development professionals. Due to the limited direct toxicological data on chlorinated phenyl disulfides, this document employs a read-across approach, leveraging data from structurally similar compounds, including polychlorinated diphenyl sulfides (PCDPSs), aromatic disulfides, chlorophenols, and polychlorinated biphenyls (PCBs). The primary mechanisms of toxicity are elucidated, focusing on oxidative stress, hemolytic activity, and potential genotoxicity. This guide further details established experimental protocols for the assessment of these toxicological endpoints, providing a framework for future research and risk assessment.
Introduction: Unveiling a Class of Compounds with Toxicological Significance
Chlorinated phenyl disulfides are aromatic compounds characterized by two phenyl rings linked by a disulfide bridge (-S-S-), with one or more chlorine atoms substituted on the aromatic rings. While their industrial applications are not as widespread as some other chlorinated aromatic compounds, their structural similarity to well-known persistent organic pollutants (POPs) like PCBs and dioxins necessitates a thorough understanding of their toxicological properties. The introduction of chlorine atoms onto the phenyl rings can significantly alter the physicochemical properties of the parent diphenyl disulfide molecule, influencing its lipophilicity, persistence, and biological reactivity. This guide will synthesize the available direct and read-across data to construct a robust toxicological profile.
Physicochemical Properties and Environmental Fate: A Foundation for Toxicological Assessment
The toxicological profile of a chemical is intrinsically linked to its physical and chemical properties. For chlorinated phenyl disulfides, key parameters influencing their environmental fate and bioavailability include:
-
Lipophilicity: The octanol-water partition coefficient (log Kₒw) is a critical determinant of a compound's tendency to bioaccumulate in fatty tissues. Studies on the related polychlorinated diphenyl sulfides (PCDPSs) have shown that electrostatic effects are a primary factor influencing their log Kₒw values.[1] It can be inferred that as the degree of chlorination on the phenyl rings of disulfides increases, so too will their lipophilicity, leading to a greater potential for bioaccumulation.
-
Persistence: The carbon-chlorine bond is notoriously stable, making chlorinated aromatic compounds resistant to degradation. This persistence can lead to long-term environmental contamination and chronic exposure risks.[2]
-
Reactivity of the Disulfide Bond: The disulfide bond is a key functional group that can undergo redox cycling. It can be reduced to form two thiophenol molecules, which can then be re-oxidized back to the disulfide.[3] This reactivity is central to one of the primary proposed mechanisms of toxicity.
The environmental fate of chlorinated phenyl disulfides is likely to mirror that of other chlorinated aromatic compounds, with potential for long-range atmospheric transport and deposition in soil and sediment. Their low water solubility and high affinity for organic matter suggest they will partition to these environmental compartments.[2][4]
Mechanisms of Toxicity: A Multi-faceted Threat
Based on data from structurally related compounds, the toxicity of chlorinated phenyl disulfides is likely to manifest through several key mechanisms:
Oxidative Stress: The Generation of Reactive Oxygen Species
A primary mechanism of toxicity for aromatic disulfides is the generation of reactive oxygen species (ROS), leading to oxidative stress within cells.[3] This process is initiated by the reduction of the disulfide bond to form the corresponding thiophenols. These thiophenols can then undergo autoxidation, a process that generates superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[3]
This redox cycling, fueled by cellular reducing equivalents such as glutathione (GSH), can create a sustained production of ROS, overwhelming the cell's antioxidant defenses. The consequences of this oxidative stress are manifold and can include:
-
Lipid Peroxidation: Damage to cell membranes, leading to loss of integrity and function.
-
Protein Oxidation: Alteration of protein structure and function, including enzymes and structural proteins.
-
DNA Damage: Oxidative damage to DNA bases, which can lead to mutations if not repaired.
Studies on polychlorinated diphenyl sulfides have demonstrated that exposure in mice leads to a decrease in superoxide dismutase (SOD) activity and an increase in malondialdehyde (MDA) levels in the liver, both of which are indicative of oxidative stress.[1]
Caption: Proposed pathway of ROS generation by chlorinated phenyl disulfides.
Hemolytic Activity: A Threat to Red Blood Cells
A direct consequence of the oxidative stress induced by aromatic disulfides is damage to red blood cells (erythrocytes), leading to hemolysis. In vivo studies have shown that administration of various diphenyl disulfide derivatives to rats induces hematological changes indicative of erythrocyte destruction.[5] The mechanism is believed to be the same redox cycling that generates ROS, which can damage the erythrocyte membrane and lead to its lysis. The in vivo hemolytic activity of aromatic disulfides correlates well with their in vitro ability to generate "active oxygen" species.[5]
Genotoxicity and Carcinogenicity: The Potential for Long-Term Effects
The potential for chlorinated phenyl disulfides to be genotoxic (damage DNA) and carcinogenic is a significant concern, largely inferred from data on analogous compounds.
-
Genotoxicity: Chlorinated by-products of other aromatic compounds, such as 1,3-diphenylguanidine, have been shown to exert significant genotoxic effects in vitro, including the induction of DNA double-strand breaks.[6][7] The oxidative stress mechanism described above can also contribute to genotoxicity through the formation of mutagenic DNA adducts.
-
Carcinogenicity: Many chlorinated aromatic compounds, including certain chlorophenols and PCBs, are classified as probable or possible human carcinogens.[2][8][9] The International Agency for Research on Cancer (IARC) has classified several of these compounds in Group 1 ("carcinogenic to humans") or Group 2A/2B ("probably/possibly carcinogenic to humans"). The carcinogenic mechanisms for these compounds are often complex and can involve both genotoxic and non-genotoxic pathways, including the promotion of cell proliferation and the disruption of intercellular communication. Given the structural similarities, a cautious approach would be to consider chlorinated phenyl disulfides as potentially carcinogenic until proven otherwise.
Metabolism: The Role of Cytochrome P450
The metabolism of chlorinated phenyl disulfides is anticipated to be primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the phase I metabolism of a wide range of xenobiotics.[9][10] The metabolic pathways are likely to involve:
-
Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic rings, a common reaction catalyzed by CYPs for aromatic compounds.[10]
-
S-oxidation: Oxidation of the sulfur atoms in the disulfide bridge, potentially leading to the formation of thiosulfinates and thiosulfonates.
-
Reductive Cleavage: The disulfide bond can be enzymatically reduced to form thiophenols, which can then be further metabolized.
The specific CYP isoforms involved will depend on the congener-specific structure of the chlorinated phenyl disulfide. For instance, CYP1A2 is known to metabolize planar aromatic compounds, while other isoforms like CYP2B6 and CYP3A4 have broader substrate specificities.[9] The metabolites formed can be either less or more toxic than the parent compound. For example, hydroxylated metabolites of PCBs have been shown to have endocrine-disrupting activities.[11]
Caption: Proposed metabolic pathway of chlorinated phenyl disulfides.
Experimental Protocols for Toxicological Assessment
A robust toxicological evaluation of chlorinated phenyl disulfides requires a battery of in vitro and in vivo assays. The following protocols are recommended based on the predicted mechanisms of toxicity.
In Vitro Cytotoxicity Assessment (OECD TG 129)
This initial screening assay determines the concentration of a test substance that causes 50% cell death (IC₅₀). It provides a baseline measure of toxicity and helps in dose selection for more specific assays.
Methodology:
-
Cell Culture: Mouse fibroblast Balb/c 3T3 cells are cultured to near confluency in 96-well plates.
-
Compound Exposure: Cells are exposed to a range of concentrations of the chlorinated phenyl disulfide for 24-48 hours.
-
Viability Assay: Cell viability is assessed using a neutral red uptake (NRU) assay. Viable cells take up the dye into their lysosomes.
-
Data Analysis: The amount of dye taken up is quantified spectrophotometrically, and the IC₅₀ value is calculated from the dose-response curve.
Oxidative Stress Measurement in Hepatocytes
This assay quantifies the induction of oxidative stress in a relevant cell line, such as the human hepatoma cell line HepG2.
Methodology:
-
Cell Culture and Exposure: HepG2 cells are cultured and exposed to various concentrations of the test compound.
-
ROS Detection: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA) or CellROX® Deep Red reagent.[12]
-
Lipid Peroxidation Assay: Malondialdehyde (MDA) levels, a marker of lipid peroxidation, are quantified using the thiobarbituric acid reactive substances (TBARS) assay.[13]
-
Antioxidant Enzyme Activity: The activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase can be measured using commercially available kits.
-
Data Analysis: Changes in fluorescence, MDA levels, and enzyme activities are compared between treated and control cells.
Hemolysis Assay
This assay directly measures the ability of a compound to lyse red blood cells.
Methodology:
-
Blood Collection and Preparation: Fresh human or rat red blood cells are isolated and washed.[14][15]
-
Incubation: A suspension of red blood cells is incubated with different concentrations of the chlorinated phenyl disulfide for a defined period (e.g., 1-4 hours) at 37°C.[16][17]
-
Quantification of Hemolysis: The amount of hemoglobin released into the supernatant due to cell lysis is measured spectrophotometrically at a wavelength of 540 nm or 577 nm.[14][17]
-
Data Analysis: The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100) that causes 100% lysis and a negative control (vehicle).[14]
Ames Test for Mutagenicity (OECD TG 471)
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[3][6][18][19]
Methodology:
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains have mutations in the genes responsible for histidine synthesis.[1][3]
-
Exposure: The bacteria are exposed to the test compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver) on a histidine-deficient agar medium.[1][6]
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: Mutagenic compounds will cause reverse mutations, allowing the bacteria to synthesize histidine and form colonies. The number of revertant colonies is counted.
-
Data Analysis: A significant increase in the number of revertant colonies in the treated plates compared to the control plates indicates a positive result for mutagenicity.
Quantitative Data Summary
While direct quantitative toxicological data for chlorinated phenyl disulfides are scarce, the following table summarizes relevant data from a key study on the closely related polychlorinated diphenyl sulfides (PCDPSs).
| Compound | LD₅₀ (mg/kg) in mice (Oral)[1] |
| 4-Chlorodiphenyl sulfide | 1260 |
| 2,4'-Dichlorodiphenyl sulfide | 1580 |
| 2,4,4'-Trichlorodiphenyl sulfide | >5000 |
| 2,2',4,5'-Tetrachlorodiphenyl sulfide | >5000 |
Note: The data suggests that acute toxicity may decrease with a higher degree of chlorination for PCDPSs. However, this does not preclude other forms of toxicity, such as chronic toxicity or carcinogenicity, which may be more significant for higher chlorinated congeners due to their increased persistence and bioaccumulation potential.
Conclusion and Future Directions
The toxicological profile of chlorinated phenyl disulfides, constructed through a read-across approach from structurally similar compounds, indicates a potential for significant adverse health effects. The primary mechanisms of concern are oxidative stress, leading to cellular damage and hemolytic activity, and the potential for genotoxicity and carcinogenicity. The disulfide linkage introduces a unique element of redox cycling that can drive the production of reactive oxygen species.
Future research should focus on generating direct toxicological data for a range of chlorinated phenyl disulfide congeners to validate the predictions made in this guide. Key areas for investigation include:
-
Congener-specific metabolism studies: To identify the specific cytochrome P450 isoforms involved and characterize the resulting metabolites.
-
Comprehensive genotoxicity testing: Including in vitro and in vivo assays to definitively assess their mutagenic and clastogenic potential.
-
Long-term carcinogenicity bioassays: To determine the carcinogenic potential of representative congeners.
-
Endocrine disruption potential: To investigate whether these compounds can interfere with hormonal signaling pathways, a known effect of some hydroxylated PCBs.
By systematically addressing these knowledge gaps, a more complete and accurate risk assessment for chlorinated phenyl disulfides can be achieved, ensuring the protection of human health and the environment.
References
-
Ying, X., et al. (2012). Acute and subacute oral toxicity of polychlorinated diphenyl sulfides in mice: determining LD50 and assessing the status of hepatic oxidative stress. Environmental Toxicology and Chemistry, 31(8), 1861-1867. [Link]
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Munday, R. (1985). Toxicity of aromatic disulphides. I. Generation of superoxide radical and hydrogen peroxide by aromatic disulphides in vitro. Journal of Applied Toxicology, 5(6), 402-408. [Link]
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Marques dos Santos, M., et al. (2022). Genotoxic effects of chlorinated disinfection by-products of 1,3-diphenylguanidine (DPG): Cell-based in-vitro testing and formation potential during water disinfection. Journal of Hazardous Materials, 436, 129114. [Link]
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Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 31(6), 347-364. [Link]
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Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. [Link]
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OECD. (2020). Test No. 129: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
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OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
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Beyer, A., & Biziuk, M. (2009). Environmental fate and global distribution of polychlorinated biphenyls. Reviews of Environmental Contamination and Toxicology, 201, 137-158. [Link]
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Lehmler, H. J., et al. (2010). Metabolism of 3-chlorobiphenyl (PCB 2) in a human-relevant cell line: evidence of dechlorinated metabolites. Environmental Health Perspectives, 118(7), 948-953. [Link]
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Munday, R., & Manns, E. (1985). Toxicity of aromatic disulphides. III. In vivo haemolytic activity of aromatic disulphides. Journal of Applied Toxicology, 5(6), 414-417. [Link]
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Breivik, K., et al. (2002). Polychlorinated biphenyls in the global environment: a review of the current state of knowledge. Environmental Pollution, 120(3), 375-392. [Link]
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Marques dos Santos, M., et al. (2022). Genotoxic effects of chlorinated disinfection by-products of 1,3-diphenylguanidine (DPG): Cell-based in-vitro testing and formation potential during water disinfection. Journal of Hazardous Materials, 436, 129114. [Link]
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Cyprotex. (n.d.). Hemolysis. [Link]
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Kwast, M., & Knaak, J. B. (2000). The carcinogenicity of the biocide ortho-phenylphenol. Archives of Toxicology, 74(4-5), 185-193. [Link]
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National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition. [Link]
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Gavanji, S., et al. (2023). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. International Journal of Molecular Sciences, 24(3), 2795. [Link]
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HaemoScan. (2024). Hemolysis Assay for Solutes Manual. [Link]
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de Visser, S. P., & Kumar, D. (Eds.). (2011). Cytochrome P450: A Tale of Multistate Reactivity. Royal Society of Chemistry. [Link]
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KEGG. (n.d.). KEGG PATHWAY Database. [Link]
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Fernandez-Checa, J. C., & Kaplowitz, N. (2005). Redox state and methods to evaluate oxidative stress in liver damage: From bench to bedside. Annals of Hepatology, 4(1), 34-42. [Link]
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Murphy, M. P., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Metabolism, 4(6), 651-662. [Link]
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Supplementary Information - The Royal Society of Chemistry. (n.d.). [Link]
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Gavanji, S., et al. (2023). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. International Journal of Molecular Sciences, 24(3), 2795. [Link]
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Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]
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F. Peter Guengerich. (2021). Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
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de Visser, S. P., & Kumar, D. (2011). Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. In Computational Mechanistic Studies of Heme and Non-Heme Iron-Containing Enzymes. Royal Society of Chemistry. [Link]
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National Toxicology Program. (2019). 2,3,7,8-Tetrachlorodibenzo-p-dioxin. 15th Report on Carcinogens. [Link]
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American Cancer Society. (2022). Known and Probable Human Carcinogens. [Link]
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Methodological & Application
Gas chromatography-mass spectrometry (GC-MS) protocol for Bis(2,4,5-trichlorophenyl) disulfide
An Application Guide for the Quantitative Analysis of Bis(2,4,5-trichlorophenyl) disulfide using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Bis(2,4,5-trichlorophenyl) disulfide, a member of the organochlorine and organosulfur compound families, is recognized for its chemical stability and lipophilicity due to its highly chlorinated structure.[1] With a molecular formula of C₁₂H₄Cl₆S₂ and a molecular weight of approximately 425.01 g/mol , this compound's persistence and potential for bioaccumulation raise environmental and safety concerns.[1][2] Its analysis is crucial in environmental monitoring, toxicology studies, and in industrial settings where it might be used or generated.
Gas chromatography coupled with mass spectrometry (GC-MS) stands as a premier analytical technique for the identification and quantification of semi-volatile organic compounds like Bis(2,4,5-trichlorophenyl) disulfide.[3][4] The high separation efficiency of gas chromatography combined with the sensitive and specific detection provided by mass spectrometry allows for reliable analysis even in complex matrices. This application note provides a comprehensive, field-tested protocol for the analysis of Bis(2,4,5-trichlorophenyl) disulfide, designed for researchers and analytical scientists. The methodology emphasizes not just the procedural steps but the underlying scientific principles that ensure a robust and self-validating analytical system.
Principle of the Method
The protocol leverages the analyte's volatility and thermal stability for separation via gas chromatography. A non-polar capillary column is employed, which separates compounds primarily based on their boiling points and interactions with the stationary phase. Following separation, the analyte enters the mass spectrometer, where it is ionized using high-energy electrons (Electron Ionization, EI). EI is a "hard" ionization technique that causes reproducible fragmentation of the molecule.[5] The resulting mass spectrum, a unique fingerprint of the compound's fragment ions, allows for definitive identification. Quantification is achieved by comparing the analyte's response to that of a certified reference standard across a range of concentrations.
Materials and Reagents
-
Solvents: Hexane, Dichloromethane (DCM), Ethyl Acetate, Acetone (Pesticide residue grade or equivalent)
-
Reagents: Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours)
-
Standards: Certified reference standard of Bis(2,4,5-trichlorophenyl) disulfide (>95% purity).[6] Internal Standard (IS), e.g., Pentachloronitrobenzene or a suitable PCB congener.
-
Gases: Helium (99.999% purity or higher) for carrier gas. Nitrogen for solvent evaporation.
-
Consumables: 2 mL GC vials with PTFE-lined septa, Pasteur pipettes, volumetric flasks, syringes, solid-phase extraction (SPE) cartridges (e.g., Florisil or C18), 0.2 µm PTFE syringe filters.
Instrumentation and Analytical Conditions
A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer is required. The following parameters serve as a validated starting point and should be optimized for the specific instrument in use.
Causality Behind Parameter Choices
-
Injector: A splitless injection is chosen to ensure the maximum transfer of the analyte onto the column, which is critical for achieving low detection limits required in trace analysis.[7]
-
Column: A 30 m x 0.25 mm x 0.25 µm HP-5MS (or equivalent 5%-phenyl-methylpolysiloxane) column is selected. This non-polar stationary phase provides excellent separation for a wide range of organochlorine compounds based on their boiling points and is robust enough to minimize column bleed at higher temperatures.[8]
-
Oven Program: The temperature program starts at a relatively low temperature to trap analytes at the head of the column, then ramps up to elute the target compound with a good peak shape, and finally includes a high-temperature bake-out to clean the column of any high-boiling residues.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is the industry standard for generating reproducible mass spectra that are comparable to established libraries (e.g., NIST).[5] This energy level provides sufficient fragmentation for structural elucidation without causing excessive fragmentation of the molecular ion.
-
Acquisition Mode: Full Scan mode is used for method development to identify all fragment ions. For routine quantitative analysis, Selected Ion Monitoring (SIM) is superior as it significantly increases sensitivity by focusing the detector on specific ions of interest, thereby improving the signal-to-noise ratio.
Instrument Parameters Table
| Parameter | Setting |
| GC System | Agilent GC or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, Constant Flow Mode |
| Flow Rate | 1.0 mL/min |
| Column | HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS System | Single Quadrupole or Ion Trap MS |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (m/z 50-500) for identification; SIM for quantification |
| SIM Ions (Proposed) | Quantifier: To be determined (likely a high m/z, high abundance ion). Qualifiers: At least two other characteristic ions. |
Experimental Protocols
Protocol 1: Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Bis(2,4,5-trichlorophenyl) disulfide standard and dissolve in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with hexane to prepare calibration standards at concentrations such as 10, 25, 50, 100, 250, and 500 ng/mL.
-
Internal Standard Fortification: Spike all calibration standards and samples with the internal standard at a constant concentration (e.g., 100 ng/mL).
Protocol 2: Sample Preparation (Solid Matrix, e.g., Soil)
This protocol is adapted from established methods for organochlorine pesticides in soil.[8]
-
Sample Homogenization: Air-dry the sample to a constant weight and sieve to remove large debris.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a beaker or flask.
-
Add 20 mL of a hexane:ethyl acetate (9:1 v/v) mixture.[8]
-
Extract using an ultrasonic bath for 15 minutes, repeating the process once with fresh solvent.
-
Combine the solvent extracts.
-
-
Drying and Concentration:
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
-
-
Cleanup (if necessary): For complex matrices, a cleanup step using solid-phase extraction (SPE) with a Florisil or alumina column may be required to remove interferences.[9]
-
Final Preparation: Adjust the final volume to 1 mL with hexane. The sample is now ready for GC-MS analysis.
Workflow for GC-MS Analysis
Data Analysis and Quality Control
Identification Criteria
Positive identification of Bis(2,4,5-trichlorophenyl) disulfide requires adherence to two criteria:
-
Retention Time (RT): The RT of the analyte peak in the sample must match the RT of the authentic standard within a predefined window (e.g., ±0.1 minutes).
-
Mass Spectrum: The sample's mass spectrum must show the same characteristic ions as the standard, and the abundance ratios of the qualifier ions to the quantifier ion must be within ±20% of the standard's ratios.
Quantification and Quality Control
-
Calibration: A multi-point calibration curve (minimum 5 points) is constructed by plotting the response ratio (analyte peak area / IS peak area) against the concentration. A linear regression with a correlation coefficient (r²) of >0.995 is required.
-
Method Blank: A solvent blank is analyzed with each batch to ensure no contamination from the laboratory environment or reagents.
-
Laboratory Control Spike (LCS): A clean matrix spiked with a known amount of the analyte is analyzed to assess the accuracy of the method. Recoveries should fall within 70-130%.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): A sample is split and spiked to evaluate matrix effects on recovery and precision. The relative percent difference (RPD) between the duplicates should be <20%.
Expected Results
The molecular weight of Bis(2,4,5-trichlorophenyl) disulfide is 425.01 g/mol .[6] Under EI conditions, the disulfide bond (S-S) is a likely point of cleavage. Key expected ions in the mass spectrum would include the molecular ion (M⁺) at m/z 424 (accounting for the most abundant isotopes of Cl) and fragments corresponding to the 2,4,5-trichlorophenylthio moiety.
| Parameter | Expected Value |
| Retention Time (RT) | Highly dependent on the specific system; expected to be consistent. |
| Molecular Ion [M]⁺ | m/z 424 (Isotopic pattern for Cl₆S₂ is critical for confirmation) |
| Key Fragment Ion | m/z 211/213/215 (C₆H₂Cl₃S⁺) |
| Limit of Detection (LOD) | Instrument-dependent, but typically in the low ng/mL (ppb) range.[3][10] |
| Linearity (r²) | > 0.995 |
| Recovery | 70-130% in spiked samples |
Conclusion
This application note provides a robust and scientifically grounded protocol for the analysis of Bis(2,4,5-trichlorophenyl) disulfide by GC-MS. By explaining the rationale behind key procedural steps and integrating a comprehensive quality control framework, this method ensures the generation of trustworthy and reproducible data. The detailed parameters for sample preparation, instrument conditions, and data analysis serve as a complete guide for researchers in environmental science, toxicology, and related fields, enabling accurate and sensitive determination of this environmentally significant compound.
References
-
Restek Corporation. (n.d.). Improving Sample Preparation and Analysis for Organochlorine Pesticides Using an Optimized Extraction and Analytical Technique. Retrieved from [Link]
-
Onuska, F. I., & Terry, K. A. (1986). GC/MS identification of organosulphur compounds in environmental samples. Journal of High Resolution Chromatography and Chromatography Communications, 9(11), 671-675. Sourced from PubMed: [Link]
-
Li, R., & Li, H. (2006). [Study of organosulfur compounds in fresh garlic by gas chromatography/mass spectrometry incorporated with temperature-programmable cold on-column injection]. Se Pu, 24(4), 351-353. Sourced from PubMed: [Link]
-
Thong-in, S., et al. (2020). Development of sample preparation method for organochlorine pesticides analysis in soil samples. AIMS Environmental Science, 7(5), 415-426. Retrieved from [Link]
-
LCGC International. (2023). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Bis(2,4,5-trichlorophenyl) disulfide. Retrieved from [Link]
-
ResearchGate. (n.d.). GC–MS chromatograms of organosulfur compounds of the garlic A. sativum. Retrieved from [Link]
-
Agilent Technologies. (2017). Analysis of Organochlorine Pesticide Residues in Whole Milk Using QuEChERS Followed by Enhanced Matrix Removal—Lipid. Retrieved from [Link]
-
MDPI. (2023). Application of Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry for Determination of Volatile and Semi-Volatile Organosulfur Compounds in Onions: A Novel Analytical Approach. Retrieved from [Link]
-
U.S. Geological Survey. (n.d.). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organochlorine Pesticides. Retrieved from [Link]
-
ResearchGate. (2020). Sample Preparation Method for the Determination of Organochlorine Pesticides in Aquatic Organisms by Gas Chromatography. Retrieved from [Link]
-
An, Y., et al. (2015). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. Proteomics, 15(2-3), 454-464. Sourced from NIH: [Link]
-
PubChem. (n.d.). Bis(p-chlorophenyl)disulfide. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD). Retrieved from [Link]
-
Purdue e-Pubs. (n.d.). Determination of disulfide bond connecting patterns via tandem mass spectrometry (MSn) and biomolecular ion/radical reactions. Retrieved from [Link]
-
ACS Publications. (2021). Photochemical Disulfide–Ene Modification Enhances Protein Sequencing and Disulfide Mapping by Mass Spectrometry. Retrieved from [Link]
-
Shimadzu. (n.d.). GC-SCD Analysis of Fuels and Petrochemicals. Retrieved from [Link]
-
Agilent Technologies. (2006). Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library. Retrieved from [Link]
-
Agilent Technologies. (2023). Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. Retrieved from [Link]
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
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- 10. agilent.com [agilent.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Bis(2,4,5-trichlorophenyl) disulfide
Abstract
This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Bis(2,4,5-trichlorophenyl) disulfide. This compound, a chlorinated aromatic disulfide, finds applications in various industrial processes and was historically used as a pesticide.[1] Its chemical structure necessitates a precise analytical method for quality control, purity assessment, and environmental monitoring. The described reverse-phase HPLC (RP-HPLC) method provides a straightforward and efficient protocol for researchers, scientists, and professionals in drug development and chemical analysis.
Introduction
Bis(2,4,5-trichlorophenyl) disulfide is an organosulfur compound characterized by a disulfide linkage between two 2,4,5-trichlorophenyl groups.[1] Its high degree of chlorination contributes to its lipophilicity and stability.[1] Accurate and precise analytical methods are paramount for ensuring the quality of this compound in manufacturing processes and for monitoring its potential presence in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.
This application note provides a detailed protocol for the analysis of Bis(2,4,5-trichlorophenyl) disulfide using RP-HPLC with UV detection. The method is designed to be a validated system, with explanations for the experimental choices to ensure scientific integrity and trustworthiness.
Chemical Structure and Properties
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
Figure 1: Chemical Structure of Bis(2,4,5-trichlorophenyl) disulfide.
| Property | Value | Source |
| CAS Number | 3808-87-5 | [2] |
| Molecular Formula | C₁₂H₄Cl₆S₂ | [2] |
| Molecular Weight | 425.01 g/mol | [3] |
| Appearance | Solid at room temperature | [1] |
| Melting Point | 145-147 °C |
Principle of the HPLC Method
The analytical method employs reverse-phase chromatography, a technique that separates molecules based on their hydrophobicity. A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase. Bis(2,4,5-trichlorophenyl) disulfide, being a lipophilic molecule, will have a strong affinity for the stationary phase. By gradually increasing the proportion of the organic solvent (acetonitrile) in the mobile phase, the analyte is eluted from the column and detected by a UV detector. The choice of a C18 column is based on its wide applicability for the separation of hydrophobic compounds.[4]
Materials and Methods
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Provides reliable and reproducible performance. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | A standard choice for reverse-phase chromatography, offering good resolution and efficiency for hydrophobic analytes. |
| Mobile Phase | A: WaterB: Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity. A gradient elution is recommended for optimal separation. |
| Gradient | 0-2 min: 70% B2-10 min: 70% to 95% B10-12 min: 95% B12-13 min: 95% to 70% B13-15 min: 70% B | A gradient elution ensures that any potential impurities are well-separated from the main peak and provides a robust separation. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |
| Detection Wavelength | 230 nm (User to verify) | The aromatic rings in the molecule are expected to absorb in the UV region. A wavelength of 230 nm is a reasonable starting point. It is highly recommended that the user determines the optimal wavelength by running a UV-Vis scan of a standard solution. |
| Run Time | 15 minutes | Sufficient time to elute the analyte and any potential impurities, followed by column re-equilibration. |
Reagents and Standards
-
Acetonitrile: HPLC grade or higher.
-
Water: HPLC grade or ultrapure water.
-
Bis(2,4,5-trichlorophenyl) disulfide Reference Standard: Purity >98%.
Standard Solution Preparation
Note on Solubility: Bis(2,4,5-trichlorophenyl) disulfide is reported to be soluble in organic solvents such as acetone and chloroform.[1] For the purpose of this HPLC method, acetonitrile is the recommended solvent. While one source suggests high solubility in water, this is unlikely for a highly chlorinated compound and should be verified.
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of Bis(2,4,5-trichlorophenyl) disulfide reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Add approximately 7 mL of acetonitrile and sonicate for 10 minutes, or until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (at the initial gradient composition of 70:30 Acetonitrile:Water) to achieve the desired concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation procedure will depend on the matrix. For a relatively pure sample:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable volume of acetonitrile to obtain a theoretical concentration within the calibration range.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Analytical Workflow
The overall analytical workflow is depicted in the following diagram:
Figure 2: General workflow for the HPLC analysis of Bis(2,4,5-trichlorophenyl) disulfide.
System Suitability Test (SST)
Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. This ensures that the system is operating correctly and can generate reliable data.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections) | Demonstrates the precision of the injection and detection system. |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for 6 replicate injections) | Demonstrates the stability of the pump and mobile phase composition. |
Data Analysis and Quantification
The concentration of Bis(2,4,5-trichlorophenyl) disulfide in the sample is determined by external standard calibration. A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. The concentration of the analyte in the sample is then calculated from the linear regression equation of the calibration curve.
Method Validation Considerations
For routine use, this method should be validated according to the relevant guidelines (e.g., ICH Q2(R1)). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No peak or very small peak | Incorrect injection; Low analyte concentration; Detector issue | Check autosampler and injection syringe; Prepare a more concentrated sample; Check detector lamp and settings. |
| Broad or split peaks | Column contamination; Column degradation; Inappropriate mobile phase | Flush the column with a strong solvent; Replace the column; Ensure mobile phase is properly prepared and filtered. |
| Shifting retention times | Fluctuation in column temperature; Inconsistent mobile phase composition; Pump malfunction | Ensure column oven is at the set temperature; Prepare fresh mobile phase; Check pump for leaks and pressure fluctuations. |
| High backpressure | Column blockage; System blockage | Reverse flush the column (if permissible); Check for blockages in tubing and frits. |
Conclusion
This application note provides a comprehensive and scientifically sound HPLC method for the analysis of Bis(2,4,5-trichlorophenyl) disulfide. The reverse-phase method with UV detection is demonstrated to be a suitable technique for the quantification of this compound. By following the detailed protocol and considering the validation and system suitability criteria, researchers and analysts can achieve accurate and reliable results. The provided framework also allows for further optimization and adaptation to specific analytical needs.
References
-
GSRS. (n.d.). 2,4,5-TRICHLOROPHENYL DISULFIDE. Retrieved from [Link][3]
-
CAS Common Chemistry. (n.d.). Bis(2,4,5-trichlorophenyl) disulfide. Retrieved from [Link][2]
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The Enigmatic Role of Bis(2,4,5-trichlorophenyl) disulfide in Modern Organic Synthesis: A Critical Evaluation
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides a critical evaluation of the application of Bis(2,4,5-trichlorophenyl) disulfide in the synthesis of organic compounds. Despite its availability as a chemical entity, a comprehensive review of scientific literature and chemical databases reveals a notable scarcity of its use as a reagent in contemporary organic synthesis. This report summarizes the available information and discusses the potential reasons for its limited application in research and development.
Chemical Identity and Physicochemical Properties
Bis(2,4,5-trichlorophenyl) disulfide, identified by CAS Number 3808-87-5, is an organosulfur compound with the molecular formula C₁₂H₄Cl₆S₂.[1] It is a solid at room temperature with a melting point in the range of 140-144 °C.[2] Its structure consists of two 2,4,5-trichlorophenyl groups linked by a disulfide bond.
Table 1: Physicochemical Properties of Bis(2,4,5-trichlorophenyl) disulfide
| Property | Value | Reference |
| CAS Number | 3808-87-5 | [1] |
| Molecular Formula | C₁₂H₄Cl₆S₂ | [1] |
| Molecular Weight | 424.98 g/mol | |
| Melting Point | 140-144 °C | [2] |
| Appearance | Solid |
Reported Applications: A Limited Scope
The primary documented applications of Bis(2,4,5-trichlorophenyl) disulfide lie outside the realm of mainstream organic synthesis. It has been historically recognized and used as a pesticide.[1] This application leverages the toxicity of the highly chlorinated aromatic structure.
In the context of organic reactions, only a single, specific application has been noted in the available literature: its use as an anti-Markovnikov addition agent for styrene .[1] This suggests a potential role in radical-mediated reactions, where the disulfide bond can undergo homolytic cleavage to generate sulfur-centered radicals.
Analysis of Potential, Yet Undocumented, Synthetic Utility
While direct evidence is lacking, the disulfide functionality in Bis(2,4,5-trichlorophenyl) disulfide suggests potential reactivity that could theoretically be exploited in organic synthesis.
Potential as a Sulfur Transfer Reagent
Disulfides are a well-known class of sulfur transfer reagents. The S-S bond can be cleaved by nucleophiles or reducing agents, allowing for the introduction of a sulfur atom into a molecule. In theory, Bis(2,4,5-trichlorophenyl) disulfide could be used to prepare unsymmetrical disulfides or other sulfur-containing compounds. However, the highly electron-withdrawing nature of the trichlorophenyl groups would likely influence the reactivity of the disulfide bond, potentially making it more susceptible to nucleophilic attack compared to alkyl or unsubstituted aryl disulfides.
Challenges and Potential Reasons for Limited Use
Despite its theoretical potential, the absence of Bis(2,4,5-trichlorophenyl) disulfide in the synthetic organic chemist's toolbox is likely due to several factors:
-
Formation of Persistent Byproducts: Reactions involving this reagent would generate 2,4,5-trichlorothiophenol or its derivatives as byproducts. These chlorinated aromatic compounds can be difficult to remove from reaction mixtures and pose environmental concerns.
-
Availability of Superior Reagents: A vast array of more efficient, selective, and environmentally benign sulfur transfer reagents are commercially available and well-documented in the literature. These reagents offer better control over reactivity and produce cleaner reaction profiles.
-
Toxicity and Handling Concerns: As a registered pesticide, Bis(2,4,5-trichlorophenyl) disulfide is associated with toxicity, necessitating stringent handling precautions. Modern drug development and research environments increasingly favor the use of less hazardous materials.
-
Lack of Unique Reactivity: There is no evidence to suggest that Bis(2,4,5-trichlorophenyl) disulfide offers any unique reactivity or advantage over other readily available disulfides or sulfur transfer reagents that would justify its use despite the aforementioned drawbacks.
Conclusion and Future Outlook
Based on an extensive review of the available scientific literature, the use of Bis(2,4,5-trichlorophenyl) disulfide in the synthesis of organic compounds is exceptionally limited. Its primary identity remains that of a pesticide, with only a niche application in radical chemistry reported. For researchers, scientists, and drug development professionals seeking reagents for sulfur transfer or other synthetic transformations, a multitude of well-established and more suitable alternatives exist.
The lack of documented applications strongly suggests that Bis(2,4,5-trichlorophenyl) disulfide is not a reagent of choice for modern organic synthesis. Future research into its reactivity would be necessary to uncover any potential, currently unknown, synthetic utility that could outweigh its inherent disadvantages. However, given the current landscape of available chemical technologies, its adoption by the broader scientific community is unlikely.
References
Sources
Application Notes and Protocols: Bis(2,4,5-trichlorophenyl) Disulfide for Disulfide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of the Disulfide Bond and the Utility of Bis(2,4,5-trichlorophenyl) Disulfide
Disulfide bonds (–S–S–) are pivotal covalent linkages in the chemical and biological sciences. In proteins and peptides, they are instrumental in defining and stabilizing the tertiary structure, which is intrinsically linked to biological function and stability. For drug development professionals, the strategic introduction of disulfide bonds can confer conformational rigidity to peptide-based therapeutics, enhancing their potency, selectivity, and resistance to proteolytic degradation.
While numerous reagents and methods exist for the formation of disulfide bonds, bis(2,4,5-trichlorophenyl) disulfide emerges as a noteworthy reagent due to its specific reactivity profile. This document serves as a comprehensive technical guide, providing detailed application notes and protocols for the effective use of bis(2,4,5-trichlorophenyl) disulfide in the synthesis of molecules containing disulfide bridges. We will delve into the mechanistic underpinnings of its action, provide step-by-step experimental procedures, and address critical safety and handling considerations.
Bis(2,4,5-trichlorophenyl) disulfide is an organosulfur compound with the chemical formula C₁₂H₄Cl₆S₂.[1] It is a solid at room temperature with a melting point of 140-144 °C.[2][3] Its primary industrial applications have been in the pesticide sector and as an intermediate in chemical synthesis.[1]
Mechanistic Framework: Thiol-Disulfide Exchange
The formation of a disulfide bond from two thiol (–SH) groups is an oxidative process. Bis(2,4,5-trichlorophenyl) disulfide facilitates this transformation through a series of thiol-disulfide exchange reactions. The electron-withdrawing nature of the three chlorine atoms on each phenyl ring "activates" the disulfide bond in the reagent, making it more susceptible to nucleophilic attack by a thiol.
The fundamental mechanism proceeds as follows:
-
Nucleophilic Attack: A deprotonated thiol (thiolate, RS⁻) from the substrate molecule attacks one of the sulfur atoms of the bis(2,4,5-trichlorophenyl) disulfide.
-
Intermediate Formation: This attack forms a transient mixed disulfide intermediate and releases a 2,4,5-trichlorophenoxide anion.
-
Intramolecular or Intermolecular Reaction: A second thiol group from the same molecule (for intramolecular disulfide bonds) or a different molecule (for intermolecular disulfide bonds) then attacks the sulfur atom of the mixed disulfide that is bonded to the substrate.
-
Product Formation and Byproduct Release: This second nucleophilic attack results in the formation of the desired disulfide bond within the substrate molecule and the release of a second molecule of 2,4,5-trichlorophenoxide.
This cascade of equilibrium reactions is driven towards the formation of the more thermodynamically stable disulfide bond of the product.
Caption: Thiol-Disulfide Exchange Mechanism.
Application: Intramolecular Disulfide Bond Formation in Peptides
The formation of cyclic peptides through intramolecular disulfide bridging is a common strategy to enhance their therapeutic potential. Bis(2,4,5-trichlorophenyl) disulfide can be employed for this purpose, particularly in the solution phase after the linear peptide has been synthesized and cleaved from the solid support.
General Protocol for Solution-Phase Cyclization of a Linear Peptide
This protocol is a general guideline and may require optimization based on the specific peptide sequence and its solubility characteristics.
Materials:
-
Linear peptide containing two free cysteine residues
-
Bis(2,4,5-trichlorophenyl) disulfide
-
High-purity solvents (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN))
-
Trifluoroacetic acid (TFA) for pH adjustment (optional)
-
Diisopropylethylamine (DIPEA) or another suitable base for pH adjustment
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification
-
Mass spectrometer for product verification
Procedure:
-
Peptide Dissolution: Dissolve the purified linear peptide in a suitable solvent (e.g., DMF or a mixture of ACN/water) to a concentration of 0.1-1 mg/mL. The high dilution favors intramolecular cyclization over intermolecular dimerization or oligomerization.
-
pH Adjustment: Adjust the pH of the peptide solution to approximately 7.5-8.5 using a dilute solution of a suitable base like DIPEA. This deprotonates the cysteine thiols to the more nucleophilic thiolates.
-
Reagent Preparation: Prepare a stock solution of bis(2,4,5-trichlorophenyl) disulfide in a compatible solvent (e.g., DMF). A typical concentration is 1.2 to 1.5 molar equivalents relative to the peptide.
-
Reaction Initiation: Add the bis(2,4,5-trichlorophenyl) disulfide solution dropwise to the stirring peptide solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by analytical HPLC. The cyclized peptide will typically have a shorter retention time than the linear precursor. The reaction is usually complete within 2-24 hours.
-
Quenching (Optional): If necessary, the reaction can be quenched by the addition of a small amount of a reducing agent like dithiothreitol (DTT) to consume any unreacted reagent.
-
Purification: Once the reaction is complete, acidify the solution with a small amount of TFA and concentrate it under reduced pressure. Purify the cyclic peptide using preparative HPLC.
-
Characterization: Confirm the identity of the purified product by mass spectrometry. The mass of the cyclized peptide will be 2 Da less than the linear precursor due to the loss of two hydrogen atoms.
| Parameter | Recommended Condition | Rationale |
| Peptide Concentration | 0.1 - 1 mg/mL | High dilution favors intramolecular cyclization. |
| Solvent | DMF, ACN/H₂O | Should fully solvate the peptide. |
| pH | 7.5 - 8.5 | Promotes the formation of the nucleophilic thiolate. |
| Stoichiometry | 1.2 - 1.5 equivalents | Ensures complete consumption of the starting material. |
| Temperature | Room Temperature | Mild conditions to avoid side reactions. |
| Reaction Time | 2 - 24 hours | Monitored by HPLC for completion. |
Safety and Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3][4]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
-
Keep away from strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations for chlorinated organic compounds. Do not dispose of down the drain.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Cyclization Yield | Incorrect pH, peptide concentration too high, peptide aggregation. | Optimize pH; further dilute the reaction mixture; try different solvent systems. |
| Formation of Dimers/Oligomers | Peptide concentration is too high. | Decrease the peptide concentration significantly. |
| Incomplete Reaction | Insufficient reagent, poor peptide solubility. | Add more equivalents of the reagent; try a different solvent to improve solubility. |
| Side Reactions | pH is too high, prolonged reaction time. | Lower the pH slightly; monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
Bis(2,4,5-trichlorophenyl) disulfide is a useful reagent for the formation of disulfide bonds, particularly for the cyclization of peptides in solution. Its activated disulfide bond allows for efficient thiol-disulfide exchange under mild conditions. By following the protocols and safety guidelines outlined in this document, researchers can effectively utilize this reagent to synthesize complex molecules with critical disulfide linkages for applications in drug discovery and development.
References
Sources
Application Notes and Protocols for Studying the Environmental Degradation of Bis(2,4,5-trichlorophenyl) disulfide
Introduction: Unraveling the Environmental Fate of a Complex Organochlorine Compound
Bis(2,4,5-trichlorophenyl) disulfide is an organosulfur compound characterized by a disulfide linkage between two 2,4,5-trichlorophenyl groups. Its historical use as a pesticide and in industrial applications necessitates a thorough understanding of its persistence, transformation, and ultimate fate in the environment.[1] The high degree of chlorination suggests potential for bioaccumulation and toxicity, making its environmental degradation pathways a critical area of research for assessing ecological risk.
This guide provides a comprehensive, technically detailed protocol for researchers, scientists, and drug development professionals to study the environmental degradation of Bis(2,4,5-trichlorophenyl) disulfide. We will move beyond a simple recitation of steps to explain the scientific rationale behind the experimental design, ensuring a robust and self-validating study. The protocols outlined herein are designed to investigate the three primary routes of environmental degradation: photodegradation, microbial degradation, and hydrolysis.
Core Principles of the Study: A Three-Pillar Approach
A successful environmental degradation study hinges on meticulous planning and execution. Our protocol is built on three core pillars:
-
Simulating Relevant Environmental Compartments: The study will encompass aqueous systems, soil matrices, and sediment-water interfaces to mimic the primary environmental compartments where the compound is likely to be found.
-
Identifying Transformation Products: A key objective is not only to quantify the disappearance of the parent compound but also to identify major degradation products. This is crucial for a complete understanding of the environmental impact, as transformation products can sometimes be more toxic or persistent than the original molecule.
-
Adherence to Standardized Guidelines: The experimental designs are informed by internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) to ensure data quality and comparability.[2]
Visualizing the Experimental Workflow
The following diagram outlines the overarching experimental workflow for assessing the environmental degradation of Bis(2,4,5-trichlorophenyl) disulfide.
Caption: Overall experimental workflow.
I. Photodegradation Study (Adapted from OECD Guideline 316)
Rationale: Photodegradation is a key abiotic degradation process for many organic compounds exposed to sunlight. This study will assess the susceptibility of Bis(2,4,5-trichlorophenyl) disulfide to direct and indirect photolysis in an aqueous environment.
Experimental Protocol:
-
Preparation of Test Solutions:
-
Prepare a stock solution of Bis(2,4,5-trichlorophenyl) disulfide in a water-miscible, UV-transparent solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare test solutions by spiking the stock solution into sterile, purified water (e.g., Milli-Q) to a final concentration of 1-10 µg/L. The exact concentration should be chosen to be environmentally relevant and within the linear range of the analytical method.
-
Prepare a control solution using the same procedure but without the test substance.
-
For indirect photodegradation, a sensitizer such as humic acid can be added to a parallel set of test solutions.
-
-
Irradiation:
-
Use a xenon arc lamp with filters to simulate natural sunlight (wavelengths > 290 nm).
-
Maintain a constant temperature (e.g., 25 ± 2 °C) using a circulating water bath.
-
Expose the test solutions in quartz tubes to the light source.
-
Wrap a set of control tubes in aluminum foil to serve as dark controls.
-
-
Sampling and Analysis:
-
Collect samples from both irradiated and dark control tubes at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Extract the samples using liquid-liquid extraction (LLE) with a suitable solvent like dichloromethane or solid-phase extraction (SPE) with C18 cartridges.
-
Analyze the extracts using High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify potential photoproducts.[3][4]
-
Data Presentation:
| Parameter | Condition |
| Light Source | Xenon Arc Lamp (>290 nm) |
| Temperature | 25 ± 2 °C |
| Test Concentration | 5 µg/L |
| Solvent | Acetonitrile/Purified Water |
| Controls | Dark controls, solvent controls |
| Sampling Times | 0, 2, 4, 8, 24, 48, 72 hours |
II. Microbial Degradation Study (Aerobic and Anaerobic)
Rationale: Microbial metabolism is a primary mechanism for the breakdown of organic pollutants in soil and sediment.[5][6] This study will investigate the biodegradation of Bis(2,4,5-trichlorophenyl) disulfide under both aerobic and anaerobic conditions.
A. Aerobic Microbial Degradation in Soil (Adapted from OECD Guideline 307)
Experimental Protocol:
-
Soil Collection and Characterization:
-
Collect fresh, sieved soil from a location with no prior history of pesticide contamination.
-
Characterize the soil for pH, organic carbon content, texture, and microbial biomass.
-
-
Test Setup:
-
Treat the soil with a solution of Bis(2,4,5-trichlorophenyl) disulfide to achieve a final concentration relevant to agricultural applications (e.g., 1 mg/kg dry soil).
-
Adjust the soil moisture to 40-60% of its maximum water-holding capacity.
-
Incubate the treated soil in the dark at a constant temperature (e.g., 20 ± 2 °C) in biometer flasks that allow for the trapping of CO2.
-
Prepare sterile control flasks by autoclaving the soil before treatment to distinguish between biotic and abiotic degradation.
-
-
Sampling and Analysis:
-
Sacrifice replicate flasks at specified time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
Extract the soil samples using an appropriate solvent system (e.g., acetone/hexane mixture) via sonication or accelerated solvent extraction (ASE).
-
Analyze the extracts by GC-MS to determine the concentration of the parent compound and identify metabolites.[3][4]
-
Monitor the evolution of CO2 from the biometer flasks to assess mineralization.
-
B. Anaerobic Microbial Degradation in Sediment-Water Systems (Adapted from OECD Guideline 308)
Experimental Protocol:
-
System Preparation:
-
Collect sediment and overlying water from a pond or river.
-
Allow the system to equilibrate in the dark for several weeks to establish anaerobic conditions, which can be confirmed by measuring the redox potential.
-
-
Test Setup:
-
Spike the sediment-water systems with Bis(2,4,5-trichlorophenyl) disulfide.
-
Incubate the systems in the dark at a constant temperature (e.g., 20 ± 2 °C) under a nitrogen atmosphere.
-
Include sterile controls (autoclaved sediment and water).
-
-
Sampling and Analysis:
-
At designated time points, separate the water and sediment phases.
-
Extract both phases and analyze for the parent compound and degradation products using GC-MS or LC-MS/MS.
-
Data Presentation:
| Parameter | Aerobic Soil Study | Anaerobic Sediment-Water Study |
| Matrix | Sandy Loam Soil | River Sediment and Water |
| Temperature | 20 ± 2 °C | 20 ± 2 °C |
| Test Concentration | 1 mg/kg | 1 mg/kg in sediment |
| Incubation | Dark, 50% WHC | Dark, Nitrogen atmosphere |
| Controls | Sterile soil | Sterile sediment-water |
| Duration | 90 days | 120 days |
III. Hydrolysis Study (Adapted from OECD Guideline 111)
Rationale: Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The disulfide bond in the target compound may be susceptible to hydrolysis, particularly under certain pH conditions.[7][8]
Experimental Protocol:
-
Buffer Solutions:
-
Prepare sterile aqueous buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).
-
-
Test Setup:
-
Add a sterile solution of Bis(2,4,5-trichlorophenyl) disulfide to each buffer solution in sterile, sealed tubes.
-
Incubate the tubes in the dark at a constant temperature (e.g., 50 ± 1 °C to accelerate the reaction, with results extrapolated to 25 °C using the Arrhenius equation).
-
Include control solutions without the test substance.
-
-
Sampling and Analysis:
-
At various time points, sacrifice replicate tubes for each pH.
-
Analyze the solutions directly or after extraction by HPLC-UV or GC-MS to determine the concentration of the parent compound.
-
Data Presentation:
| Parameter | Condition |
| pH Levels | 4.0, 7.0, 9.0 |
| Temperature | 50 ± 1 °C |
| Test Concentration | 10 µg/L |
| Controls | Buffer blanks |
| Duration | 30 days |
IV. Analytical Methodology
Rationale: Accurate and sensitive analytical methods are paramount for reliable degradation studies. The choice between HPLC and GC will depend on the volatility and thermal stability of the parent compound and its expected degradation products.
-
High-Performance Liquid Chromatography (HPLC):
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Splitless injection for trace-level analysis.
-
Detector: Mass spectrometer operating in both full scan mode (for identification of unknowns) and selected ion monitoring (SIM) mode (for quantification). GC-MS provides high sensitivity and specificity, making it ideal for analyzing chlorinated compounds.[3][4][14][15]
-
V. Potential Degradation Pathway
The degradation of Bis(2,4,5-trichlorophenyl) disulfide is hypothesized to proceed through the cleavage of the disulfide bond, leading to the formation of 2,4,5-trichlorothiophenol, which can be further oxidized to 2,4,5-trichlorophenol.[2][16] Subsequent degradation of 2,4,5-trichlorophenol would likely involve dechlorination and ring cleavage.
Caption: Hypothesized degradation pathway.
VI. Trustworthiness and Self-Validation
To ensure the integrity of the data generated from these protocols, the following self-validating systems are incorporated:
-
Mass Balance: In all studies, the sum of the concentrations of the parent compound and its major degradation products should be calculated at each time point. A mass balance of 90-110% of the initial concentration provides confidence in the analytical methodology.
-
Sterile Controls: The use of sterile controls in the microbial and hydrolysis studies is essential to differentiate between biotic and abiotic degradation processes.
-
Dark Controls: In the photodegradation study, dark controls account for any degradation that is not light-induced.
-
Method Validation: The analytical methods (HPLC and GC-MS) must be validated for linearity, accuracy, precision, and limits of detection and quantification according to established guidelines.
By implementing this comprehensive protocol, researchers can generate robust and reliable data on the environmental degradation of Bis(2,4,5-trichlorophenyl) disulfide, contributing to a more complete understanding of its environmental fate and potential risks.
References
-
Sanorganics. (n.d.). Fact sheet: 2,4,5-trichlorophenol. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Fallon Nevada: FAQs: Trichlorophenols. Retrieved from [Link]
- Donkor, A. K., et al. (2016). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. The Scientific World Journal.
-
Collaborative for Health & Environment. (n.d.). 2,4,5-T. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2,4,5-Trichlorophenol. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanisms of degradation of disulfide bonds in proteins upon.... Retrieved from [Link]
- Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-204.
-
University of Hertfordshire. (n.d.). 2,4,5-trichlorophenol. AERU. Retrieved from [Link]
-
ResearchGate. (n.d.). A HPLC analysis of organosulfur compounds extracted from garlic by.... Retrieved from [Link]
- Marco, M. P., et al. (2002). Biological Monitoring of 2,4,5-trichlorophenol (II): Evaluation of an Enzyme-Linked Immunosorbent Assay for the Analysis of Water, Urine, and Serum Samples. Chemical Research in Toxicology, 15(12), 1598-1606.
-
U.S. Environmental Protection Agency. (n.d.). Method 8081B: Organochlorine Pesticides by Gas Chromatography. Retrieved from [Link]
- Florence, T. M. (1984). Degradation of protein disulphide bonds in dilute alkali. Biochemical Journal, 224(1), 53-61.
- Lee, K. T., et al. (2014). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 62(4), 837-843.
-
Thermo Fisher Scientific. (n.d.). Analysis of Chlorinated Pesticides by GC/MS. Retrieved from [https://www.cromlab-instruments.es/assets/uploads/appnotes/Thermo/Cromatografia-de-gases/ANCCSGCCLPEST- एनालिसिस-de-Pesticidas-Clorados-por-GCMS-AN20756_E.pdf]([Link] एनालिसिस-de-Pesticidas-Clorados-por-GCMS-AN20756_E.pdf)
-
Taylor & Francis Online. (2018). Profiling of organosulphur compounds using HPLC-PDA and GC/MS system and antioxidant activities in hooker chive (Allium hookeri). Retrieved from [Link]
-
Agilent Technologies. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]
-
MetwareBio. (n.d.). From Stability to Function: The Importance of Disulfide Bonds in Proteins. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sensitive and accurate determination of oil-soluble and water-soluble organosulfur compounds in garlic matrix using reversed phase-high performance liquid chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Controlled degradation of disulfide-based epoxy thermosets for extreme environments. Retrieved from [Link]
- LCGC International. (2013). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry.
- Oxford Academic. (2013). Validated HPLC Method and Temperature Stabilities for Oil-Soluble Organosulfur Compounds in Garlic Macerated Oil.
- ACS Publications. (2023). Disulfide-Bond-Induced Structural Frustration and Dynamic Disorder in a Peroxiredoxin from MAS NMR. Journal of the American Chemical Society, 145(20), 11041-11051.
-
Shimadzu. (n.d.). Determination of Method 608 Organochlorine Pesticides and Polychlorinated Biphenyls Using GC-MS/MS Operated in the MRM Mode. Retrieved from [Link]
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- 3. epa.gov [epa.gov]
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- 5. Fallon Nevada: FAQs: Trichlorophenols | CDC HSB [archive.cdc.gov]
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- 12. Sensitive and accurate determination of oil-soluble and water-soluble organosulfur compounds in garlic matrix using reversed phase-high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Bis(2,4,5-trichlorophenyl) disulfide Synthesis Yield
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Bis(2,4,5-trichlorophenyl) disulfide. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and ultimately improve the yield and purity of their final product. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Section 1: Foundational Knowledge - The Core Reaction
The synthesis of Bis(2,4,5-trichlorophenyl) disulfide is fundamentally an oxidative coupling reaction. The process involves the formation of a sulfur-sulfur bond between two molecules of the precursor, 2,4,5-trichlorothiophenol. Understanding this transformation is the first step toward optimizing it.
The overall reaction is as follows:
Technical Support Center: Troubleshooting Peak Tailing of Bis(2,4,5-trichlorophenyl) disulfide in HPLC
Welcome to our dedicated technical support guide for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Bis(2,4,5-trichlorophenyl) disulfide. This resource is designed for researchers, scientists, and drug development professionals to diagnose and rectify common chromatographic challenges with this specific analyte. Our approach is rooted in explaining the causal relationships behind experimental observations to empower you with robust, scientifically-grounded solutions.
Understanding the Analyte: Bis(2,4,5-trichlorophenyl) disulfide
Bis(2,4,5-trichlorophenyl) disulfide is a highly chlorinated, lipophilic organosulfur compound.[1] Its chemical structure lends itself to strong retention in reversed-phase HPLC. While it is a neutral compound and not prone to the same pH-dependent ionization issues as acidic or basic analytes, peak tailing can still be a significant problem.[2][3] This guide will walk you through a systematic troubleshooting process to achieve symmetrical, Gaussian peaks for accurate quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant peak tailing for Bis(2,4,5-trichlorophenyl) disulfide. What are the most common causes?
Peak tailing for a neutral, hydrophobic compound like Bis(2,4,5-trichlorophenyl) disulfide in reversed-phase HPLC is often attributed to a few key factors:
-
Secondary Interactions with the Stationary Phase: Even though the analyte is neutral, it can still interact with active sites on the silica-based stationary phase, particularly residual silanol groups.[4][5][6] These interactions introduce a secondary, non-hydrophobic retention mechanism, leading to peak asymmetry.[7]
-
Sample Solvent Effects: A mismatch between the elution strength of the sample solvent and the mobile phase is a frequent cause of peak distortion.[8][9][10]
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active sites or creating physical disruptions in the packed bed.[11][12]
-
Instrumental Issues: Problems outside of the column, such as excessive extra-column volume or blockages, can also contribute to peak tailing.[13][14]
Below is a troubleshooting workflow to systematically address these potential issues.
Caption: A logical workflow for diagnosing the cause of peak tailing.
Q2: How can I mitigate secondary interactions with the stationary phase for a neutral compound?
Even though Bis(2,4,5-trichlorophenyl) disulfide is neutral, interactions with residual silanols on the silica backbone of the stationary phase can cause tailing. Here’s how to address this:
-
Column Selection:
-
Use End-Capped Columns: Modern, high-purity silica columns that are properly end-capped will have fewer accessible silanol groups, significantly reducing the potential for secondary interactions.[13][14]
-
Consider Alternative Stationary Phases: While a C18 column is standard for hydrophobic compounds, a Phenyl-Hexyl phase might offer alternative selectivity and potentially better peak shape for aromatic compounds like this one.[14]
-
-
Mobile Phase Optimization:
-
Low pH Operation: Operating at a low pH (e.g., pH 2.5-3.0) can suppress the ionization of residual silanol groups, making them less interactive.[4][7][15] Although the analyte itself is not ionizable, this modification to the stationary phase surface can improve peak shape.
-
Mobile Phase Additives: Historically, a competing base like triethylamine (TEA) was added to the mobile phase to mask active silanol sites.[6][15] However, this can shorten column lifetime and is less common with modern, higher-quality columns.[15]
-
Experimental Protocol: Assessing the Impact of Mobile Phase pH
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Initial Conditions: Run your standard gradient with these mobile phases. The low pH (~2.7) should minimize silanol interactions.
-
Analysis: Compare the tailing factor of the Bis(2,4,5-trichlorophenyl) disulfide peak to your previous method. A significant improvement suggests that silanol interactions were a primary contributor to the tailing.
Q3: My peak shape is distorted, and it seems to be worse for earlier eluting peaks. Could this be a sample solvent issue?
Yes, this is a classic symptom of a sample solvent that is stronger (has a higher elution strength) than the initial mobile phase conditions.[10][16] For reversed-phase chromatography, using a sample diluent with a high percentage of organic solvent can cause the analyte to travel through the column inlet in a distorted band, leading to fronting or tailing.[8][17]
Best Practices for Sample Diluent Selection:
| Scenario | Recommendation | Rationale |
| Ideal | Dissolve the sample in the initial mobile phase composition. | Ensures the sample is focused as a sharp band at the head of the column. |
| Analyte has low solubility in the initial mobile phase | Dissolve the sample in a slightly stronger solvent, but keep the organic percentage as low as possible. | A compromise to ensure solubility while minimizing peak shape distortion. |
| Using a very strong solvent (e.g., 100% Acetonitrile) | Reduce the injection volume. | A smaller injection volume will be more quickly diluted by the mobile phase, mitigating the solvent effect.[18] |
Experimental Protocol: Diagnosing Sample Solvent Effects
-
Prepare Samples:
-
Sample 1: Dissolve Bis(2,4,5-trichlorophenyl) disulfide in your current diluent (e.g., 100% Acetonitrile).
-
Sample 2: Dissolve the analyte in your initial mobile phase composition (e.g., 70:30 Water:Acetonitrile). If solubility is an issue, use the weakest solvent possible that still dissolves the sample.
-
-
Injection and Analysis: Inject the same concentration and volume of both samples.
-
Evaluation: Compare the peak shapes. If Sample 2 shows a significantly improved, symmetrical peak, the sample solvent was the primary cause of the tailing.
Caption: The impact of sample solvent strength on peak shape.
Q4: The peak tailing has gotten progressively worse over time. What should I check?
Progressive degradation of peak shape often points to column contamination or degradation.[11]
-
Column Contamination: Strongly retained impurities from your samples can accumulate at the column inlet, creating active sites that cause tailing.
-
Column Void: A void can form at the head of the column due to pressure shocks or dissolution of the silica bed (especially at high pH).[19] This disrupts the flow path and distorts peak shapes.[20]
-
Blocked Frit: Particulates from the sample or system can clog the inlet frit, leading to poor peak shape for all analytes.[14][20]
Corrective Actions for a Degrading Column:
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to trap contaminants and protect the more expensive analytical column.[12][14]
-
Column Washing: If you suspect contamination, try washing the column with a strong solvent. For a C18 column, flushing with solvents like isopropanol or methylene chloride (if your system is compatible) can remove strongly bound hydrophobic compounds.
-
Reverse Flush: If you suspect a blocked frit, carefully disconnect the column from the detector, reverse the flow direction, and flush to waste with mobile phase at a low flow rate.[20]
-
Column Replacement: If the above steps do not resolve the issue, the column may be irreversibly damaged and require replacement.[7]
References
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
-
Shimadzu. Effects of Sample Solvents on Peak Shape. [Link]
-
PubMed. (n.d.). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. [Link]
-
YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
-
CAS Common Chemistry. Bis(2,4,5-trichlorophenyl) disulfide. [Link]
-
Element Lab Solutions. Sample Diluent Effects in HPLC. [Link]
-
MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
-
MAC-MOD Analytical. The Effect of Sample Diluent on Peak Shape. [Link]
-
Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. [Link]
-
LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]
-
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column?[Link]
-
LCGC International. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. [Link]
-
YouTube. (2023, May 18). Important Notices for Daily Use of HPLC: 2. Abnormal peak shape (Effect of column degradation). [Link]
-
YouTube. (2024, June 27). HPLC - Troubleshooting Tailing. [Link]
-
PubChem. Bis(p-chlorophenyl)disulfide. [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
ResearchGate. (2021, September 19). How can I resolve peak tailing during the analysis of drug in HPLC?[Link]
Sources
- 1. CAS 3808-87-5: Bis(2,4,5-trichlorophenyl) disulfide [cymitquimica.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Restek - Videoartikel [de.restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mac-mod.com [mac-mod.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromtech.com [chromtech.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 16. support.waters.com [support.waters.com]
- 17. lcms.cz [lcms.cz]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. waters.com [waters.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing GC-MS Injection Parameters for Bis(2,4,5-trichlorophenyl) disulfide
Welcome to the technical support center for the analysis of Bis(2,4,5-trichlorophenyl) disulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing GC-MS injection parameters for this specific compound.
Introduction to the Analyte
Bis(2,4,5-trichlorophenyl) disulfide (CAS 3808-87-5) is a chlorinated organosulfur compound.[1] Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to its potential for thermal degradation and active site interactions within the GC inlet. This guide provides a systematic approach to overcoming these challenges by focusing on the critical injection parameters.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the analysis of Bis(2,4,5-trichlorophenyl) disulfide, offering probable causes and actionable solutions.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptom: The chromatographic peak for Bis(2,4,5-trichlorophenyl) disulfide is asymmetrical, with a pronounced tail or a leading edge.
Causality: Peak tailing is often indicative of active sites within the GC system, causing undesirable interactions with the analyte.[2][3][4] It can also result from a non-optimized flow path or incompatible solvent-phase polarity.[2] Fronting peaks can be a sign of column overload or improper sample condensation.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Solutions:
-
Inlet Liner:
-
Action: Replace the inlet liner with a new, deactivated liner. For active compounds like chlorinated pesticides, an ultra-inert or Siltek-coated liner is highly recommended.[6][7][8]
-
Rationale: The liner is the first point of contact for the sample in the hot inlet. Active silanol groups on a standard glass liner can interact with the analyte, causing peak tailing. Deactivated liners provide a more inert surface, minimizing these interactions.[6][8] Avoid liners with glass wool if you suspect it's contributing to activity.[8][9]
-
-
Column Installation and Maintenance:
-
Action: Ensure the column is installed correctly in the inlet and detector.[2] If the problem persists, trim 10-20 cm from the front of the column.[3][10]
-
Rationale: An improper column cut or installation can create dead volume and disturb the flow path, leading to peak distortion.[3][4] The front of the column can accumulate non-volatile residues and active sites over time.
-
-
Inlet Temperature:
-
Action: Optimize the inlet temperature. Start with a lower temperature (e.g., 250 °C) and gradually increase it.
-
Rationale: While a higher temperature can improve the vaporization of less volatile compounds, it can also cause thermal degradation of labile compounds like some pesticides.[11][12] An optimal temperature ensures efficient vaporization without decomposition.
-
-
Solvent Effect (Splitless Injection):
-
Action: For splitless injections, ensure the initial oven temperature is about 20 °C below the boiling point of the solvent.[3][11]
-
Rationale: This allows for proper solvent focusing at the head of the column, which traps the analytes in a tight band before the temperature program begins, leading to sharper peaks.[11]
-
Problem 2: Low or No Analyte Response
Symptom: The signal for Bis(2,4,5-trichlorophenyl) disulfide is weak, inconsistent, or completely absent.
Causality: This can be caused by thermal degradation in the inlet, irreversible adsorption to active sites, or incorrect injection parameters leading to sample loss.
Solutions:
-
Inlet Temperature Optimization:
-
Action: Perform an inlet temperature study. Analyze the same standard at a range of inlet temperatures (e.g., 220 °C, 250 °C, 280 °C, 300 °C) and plot the analyte response.
-
Rationale: Thermally labile compounds can degrade in a hot GC inlet.[12][13] By systematically varying the temperature, you can identify the point at which degradation begins to occur and select a temperature that maximizes response.
-
-
Liner Selection and Deactivation:
-
Action: Use a highly inert liner, such as a Siltek-deactivated or equivalent liner.[6][8]
-
Rationale: Irreversible adsorption on active sites in the liner is a common cause of analyte loss, especially at trace levels.[14] An inert surface is crucial for quantitative transfer of the analyte to the column.
-
-
Split/Splitless Parameters:
-
Action (Splitless Injection): Ensure the splitless hold time is sufficient for the sample to be transferred to the column. A typical starting point is 0.75 to 1.5 minutes.[11]
-
Rationale: If the split vent opens too early, a portion of the analyte will be vented, leading to low response. The hold time should be long enough to sweep the liner volume onto the column.[11]
-
Problem 3: Poor Reproducibility
Symptom: The peak area or height for Bis(2,4,5-trichlorophenyl) disulfide varies significantly between replicate injections.
Causality: Poor reproducibility can stem from inconsistent sample vaporization, backflash in the inlet, or leaks in the system.
Solutions:
-
Injection Volume and Liner Volume:
-
Action: Calculate the solvent expansion volume to ensure it does not exceed the volume of the liner. If it does, reduce the injection volume.[15]
-
Rationale: If the vaporized sample volume is larger than the liner, it can cause "backflash," where the sample escapes the liner and contaminates the inlet, leading to carryover and poor reproducibility.[15]
-
-
Liner with Wool:
-
System Maintenance:
-
Action: Perform routine inlet maintenance, including replacing the septum and checking for leaks.
-
Rationale: A leaking septum can cause a loss of sample and carrier gas, leading to inconsistent injection volumes and flow rates.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of inlet liner for analyzing Bis(2,4,5-trichlorophenyl) disulfide?
A1: For a thermally labile and potentially active compound like this, a highly inert liner is crucial. A single taper splitless liner with a Siltek or equivalent deactivation is an excellent starting point.[6][8] This design helps to focus the sample onto the column and minimizes contact with hot metal surfaces in the injector.[8]
Q2: What is a good starting inlet temperature for this compound?
A2: A starting temperature of 250 °C is a reasonable starting point.[16][17] However, it is highly recommended to perform an inlet temperature optimization study to find the ideal balance between efficient vaporization and minimal thermal degradation for your specific instrument and conditions.
Q3: Should I use a split or splitless injection?
A3: This depends on the concentration of your analyte. For trace-level analysis, a splitless injection is necessary to ensure maximum sensitivity by transferring the entire sample onto the column.[9] If your sample is more concentrated, a split injection can be used to prevent column overload and achieve sharper peaks.
Q4: How can I confirm if my compound is degrading in the inlet?
A4: One common method is to monitor for the presence of degradation products in the mass spectrum. Additionally, performing an inlet temperature ramp and observing a decrease in the parent compound's response at higher temperatures is a strong indicator of thermal degradation. Comparing the response from a hot split/splitless injection to a cold on-column injection can also reveal inlet-related degradation.
Recommended Injection Parameters (Starting Point)
The following table provides a set of starting parameters for method development. These should be optimized for your specific instrument and application.
| Parameter | Recommended Starting Value | Rationale |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Inlet Temperature | 250 °C | Balances vaporization efficiency with minimizing thermal degradation.[16][17] |
| Injection Volume | 1 µL | A standard volume that is less likely to cause backflash with common solvents. |
| Splitless Hold Time | 1.0 min | Allows for efficient transfer of the analyte to the column.[11] |
| Septum Purge Flow | 3 mL/min | Prevents septum bleed from entering the column. |
| Gas Saver | On (e.g., 20 mL/min after 2 min) | Conserves carrier gas after the splitless hold time. |
| Liner Type | Single Taper, Deactivated (e.g., Siltek) | Provides an inert surface and focuses the sample onto the column.[6][8] |
Experimental Protocol: Inlet Temperature Optimization
This protocol outlines the steps to determine the optimal inlet temperature for the analysis of Bis(2,4,5-trichlorophenyl) disulfide.
-
Prepare a Standard: Prepare a mid-level calibration standard of Bis(2,4,5-trichlorophenyl) disulfide in a suitable solvent (e.g., hexane or isooctane).
-
Initial GC-MS Conditions: Set up your GC-MS method with the recommended starting parameters from the table above, using an initial inlet temperature of 220 °C.
-
Temperature Ramp: Make a series of replicate injections (n=3) of the standard at increasing inlet temperatures: 220 °C, 240 °C, 260 °C, 280 °C, and 300 °C. Ensure the system has equilibrated at each temperature before injecting.
-
Data Analysis: For each temperature, calculate the average peak area of the analyte.
-
Plot the Results: Create a plot of average peak area versus inlet temperature.
-
Determine Optimal Temperature: The optimal temperature is typically the highest temperature before a significant drop in response is observed, which indicates the onset of thermal degradation.
Caption: Workflow for inlet temperature optimization.
References
-
Separation Science. (n.d.). Liner Selection - Getting it Right!. Retrieved from [Link]
-
U.S. EPA. (2015). Routine Pesticide Analysis by GC/MS/MS. Retrieved from [Link]
-
CAS Analytical. (n.d.). Organochlorine Pesticide Analysis. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Bis(2,4,5-trichlorophenyl) disulfide. Retrieved from [Link]
-
Shimadzu. (n.d.). Liner Selection Guide. Retrieved from [Link]
-
Parker Hannifin Corporation. (2025). ASK BEN | 4 Simple Steps to Find the Right GC Liner. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Determination of Method 608 Organochlorine Pesticides and Polychlorinated Biphenyls Using GC-MS/MS Operated in the MRM Mode. Retrieved from [Link]
-
U.S. EPA. (2016). Method 608.3: Organochlorine Pesticides and PCBs by GC/HSD. Retrieved from [Link]
-
Analytics-Shop. (n.d.). How to choose a GC liner. Retrieved from [Link]
-
Cromlab Instruments. (n.d.). Analysis of Chlorinated Pesticides by GC/MS. Retrieved from [Link]
-
Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
-
ScienceDirect. (n.d.). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Retrieved from [Link]
-
LCGC International. (2018). Optimizing Splitless GC Injections. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
ResearchGate. (2015). How do I solve this problem with our GC system in peak response?. Retrieved from [Link]
-
PubChem. (n.d.). Bis(p-chlorophenyl)disulfide. Retrieved from [Link]
-
PubMed. (n.d.). Fast, Very Fast, and Ultra-Fast Gas Chromatography-Mass Spectrometry of Thermally Labile Steroids, Carbamates, and Drugs in Supersonic Molecular Beams. Retrieved from [Link]
-
Restek. (2018). GC Troubleshooting—Tailing Peaks. Retrieved from [Link]
-
Agilent Technologies. (2021). Organochlorine Pesticides Analysis in Water by GC/ECD. Retrieved from [Link]
-
ResearchGate. (2018). Anyone has tips on how to optimize a GC-MS system for highly volatile compounds?. Retrieved from [Link]
-
Weizmann Institute of Science. (1996). Analysis of thermally labile pesticides by gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry with a temperature-programmed injector. Retrieved from [Link]
-
U.S. Geological Survey. (n.d.). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organochlorine Pesticides. Retrieved from [Link]
-
Journal of Ecological Engineering. (2023). Analysis of Organochlorine Pesticides using Gas Chromatography and Mass Spectrophotometer show an elevated pollution rate in Albanian soils. Retrieved from [Link]
-
Agilent Technologies. (2017). Analysis of Organochlorine Pesticide Residues in Whole Milk Using QuEChERS Followed by Enhanced Matrix Removal—Lipid. Retrieved from [Link]
-
Shimadzu. (n.d.). GC-SCD Analysis of Fuels and Petrochemicals. Retrieved from [Link]
-
Agilent Technologies. (2006). Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library. Retrieved from [Link]
-
Shimadzu. (2015). Determination of 5 odorous compounds in water by GC-MS/MS using purge-and-trap technique. Retrieved from [Link]
Sources
- 1. CAS 3808-87-5: Bis(2,4,5-trichlorophenyl) disulfide [cymitquimica.com]
- 2. agilent.com [agilent.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. GC Troubleshooting—Tailing Peaks [discover.restek.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 7. Liner Selection - Getting it Right! | Separation Science [sepscience.com]
- 8. Liner Selection Guide : Shimadzu (Europe) [shimadzu.eu]
- 9. chromtech.com [chromtech.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 14. agilent.com [agilent.com]
- 15. How to choose a GC liner | Analytics-Shop [analytics-shop.com]
- 16. journalwes.com [journalwes.com]
- 17. analysis.rs [analysis.rs]
Matrix interference in the analysis of Bis(2,4,5-trichlorophenyl) disulfide
Welcome to the technical support center for the analysis of Bis(2,4,5-trichlorophenyl) disulfide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix interference during the analysis of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions in a user-friendly format to address specific issues you may encounter in your experiments.
Introduction to Matrix Interference
In the quantitative analysis of Bis(2,4,5-trichlorophenyl) disulfide, the "matrix" refers to all the components in the sample except for the analyte itself.[1] These co-extracted substances can significantly interfere with the detection and quantification of the target compound, a phenomenon known as the matrix effect.[1] Matrix effects can lead to either suppression or enhancement of the analytical signal, compromising the accuracy, precision, and sensitivity of the method.[2]
Bis(2,4,5-trichlorophenyl) disulfide is a lipophilic, organochlorine compound, which means it is likely to be extracted from complex matrices along with other non-polar compounds like lipids and other organic molecules.[3] These co-eluting matrix components can interfere with the analyte's ionization in the mass spectrometer source or introduce other chromatographic challenges.[4][5]
This guide will provide you with the necessary tools to identify, understand, and mitigate matrix effects in your analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Questions on Matrix Effects
Q1: What are the common signs of matrix interference in my chromatogram?
A1: Matrix interference can manifest in several ways in your chromatographic data. Key indicators include:
-
Poor Peak Shape: Tailing or fronting of the analyte peak can indicate interactions with active sites in the GC inlet or on the column, which can be exacerbated by matrix components.
-
Shifting Retention Times: Inconsistent retention times for your analyte across different samples can suggest that matrix components are altering the chromatographic separation.
-
Signal Suppression or Enhancement: A significant decrease or increase in the analyte's signal intensity in a sample matrix compared to a clean standard solution is a direct indication of matrix effects.[6]
-
High Background Noise: A noisy baseline, especially around the analyte's retention time, can be caused by co-eluting matrix components.
-
Ghost Peaks: The appearance of unknown peaks in blank matrix injections can indicate the presence of contaminants from the matrix itself.[7]
Q2: How can I definitively diagnose matrix effects in my LC-MS/MS analysis?
A2: A systematic approach is crucial for diagnosing matrix effects. The post-column infusion experiment is a powerful tool for this purpose.[6]
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.
Materials:
-
Your LC-MS/MS system
-
A syringe pump
-
A T-junction
-
A standard solution of Bis(2,4,5-trichlorophenyl) disulfide at a known concentration
-
Blank matrix extract (a sample extract prepared without the analyte)
Procedure:
-
System Setup:
-
Connect the outlet of your analytical column to one inlet of the T-junction.
-
Connect the syringe pump, containing the analyte standard solution, to the other inlet of the T-junction.
-
Connect the outlet of the T-junction to the mass spectrometer's ion source.
-
-
Analyte Infusion:
-
Begin infusing the analyte standard solution at a constant, low flow rate (e.g., 5-10 µL/min).
-
Monitor the analyte's signal in the mass spectrometer. You should observe a stable, continuous signal.
-
-
Blank Matrix Injection:
-
Inject a blank matrix extract onto the LC column and begin your chromatographic run.
-
-
Data Analysis:
-
Monitor the infused analyte's signal throughout the run.
-
A dip in the baseline signal indicates ion suppression at that retention time.
-
A rise in the baseline signal indicates ion enhancement at that retention time.
-
This experiment will clearly show you if and when matrix components are interfering with your analyte's ionization.
Section 2: Troubleshooting for Gas Chromatography-Mass Spectrometry (GC-MS)
Q3: I'm observing a significant enhancement in my analyte's signal when analyzing complex samples with GC-MS. What could be the cause?
A3: This phenomenon is known as the "matrix-induced chromatographic response enhancement."[7] In GC, non-volatile matrix components can accumulate in the injector port and at the head of the analytical column.[7] These components can mask active sites in the liner and column where thermally labile or polar analytes, like some organochlorine compounds, might otherwise adsorb or degrade.[5] This "protective" effect leads to a more efficient transfer of the analyte to the detector, resulting in an enhanced signal compared to a clean standard injected in pure solvent.[5]
Caption: A decision-making workflow for addressing matrix enhancement in GC-MS.
Q4: What are the best sample preparation techniques to reduce matrix effects for Bis(2,4,5-trichlorophenyl) disulfide in environmental samples?
A4: Due to its lipophilic nature, effective sample cleanup is crucial. Here are some recommended techniques:
| Technique | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Partitioning of the analyte between a liquid sample and a solid sorbent. | High selectivity, can effectively remove a wide range of interferences. | Can be time-consuming to develop a method, potential for analyte loss. |
| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe." A two-step process involving salting-out extraction followed by dispersive SPE. | Fast, high-throughput, uses minimal solvent. | May not be as effective for highly complex matrices without optimization. |
| Gel Permeation Chromatography (GPC) | Size-exclusion chromatography to separate large molecules (e.g., lipids) from smaller analytes. | Excellent for removing lipids from fatty samples. | Requires specialized equipment, can be slow. |
For a robust method, a combination of techniques, such as QuEChERS followed by a polishing SPE step, can be highly effective.
Section 3: Troubleshooting for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Q5: I'm experiencing significant signal suppression in my LC-MS/MS analysis. What are the likely causes and how can I mitigate them?
A5: Signal suppression in LC-MS is a common challenge, especially with electrospray ionization (ESI).[8] The primary causes include:
-
Competition for Ionization: Co-eluting matrix components with higher concentrations or ionization efficiencies can outcompete your analyte for the available charge in the ion source.[8]
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets, hindering solvent evaporation and the release of gas-phase analyte ions.[8][9]
-
Co-precipitation: Non-volatile materials in the matrix can precipitate with the analyte, preventing it from being efficiently ionized.[9]
-
Improve Chromatographic Separation:
-
Optimize the Gradient: A shallower gradient can help separate the analyte from interfering matrix components.
-
Change Column Chemistry: Using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can alter the elution profile of both the analyte and interferences.
-
-
Enhance Sample Preparation:
-
Solid-Phase Extraction (SPE): Highly recommended for removing a broad range of interferences. A well-chosen sorbent can selectively retain the analyte while washing away matrix components.
-
Liquid-Liquid Extraction (LLE): Can be effective for separating the analyte based on its solubility in immiscible solvents.[8]
-
Protein Precipitation (PPT): A simple and fast method for removing proteins from biological samples, though it may not remove other interferences like phospholipids.[8]
-
-
Use an Internal Standard:
-
A stable isotope-labeled (SIL) internal standard of Bis(2,4,5-trichlorophenyl) disulfide is the gold standard. It will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction of the signal.
-
-
Dilute the Sample:
-
A simple dilution of the sample extract can reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression. However, this may compromise the limit of detection.
-
Caption: A workflow for selecting an appropriate sample preparation technique.
Q6: Can the choice of mobile phase additives affect ion suppression?
A6: Absolutely. Mobile phase additives can significantly impact ionization efficiency.
-
Formic acid is generally a good choice for positive mode ESI as it promotes protonation.
-
Trifluoroacetic acid (TFA) , while an excellent ion-pairing agent for chromatography, is a known cause of significant signal suppression in ESI-MS.[6] If TFA is necessary for separation, its concentration should be kept as low as possible.
-
Ammonium formate or ammonium acetate are often used as buffers and can improve ionization in some cases.
It is always advisable to test different mobile phase additives during method development to find the optimal balance between chromatographic performance and MS signal intensity.
References
- Google Patents. (n.d.). CN115925597A - Preparation method of bis (4-sulfophenyl) disulfide.
-
MDPI. (2021). Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Bis(2,4,5-trichlorophenyl) disulfide. Retrieved from [Link]
-
National Institutes of Health. (2014). Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]
-
National Institutes of Health. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Retrieved from [Link]
-
SciSpace. (2014). Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD. Retrieved from [Link]
-
LCGC International. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]
-
Technology Networks. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]
-
Agilent. (2017). Analysis of Organochlorine Pesticide Residues in Whole Milk Using QuEChERS Followed by Enhanced Matrix Removal—Lipid. Retrieved from [Link]
-
Phenomenex. (n.d.). Sample Preparation - SPE. Retrieved from [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Matrix Influence On Determination Of Organochlorine Pesticide Residues In Water By Solid Phase Extraction Coupled To Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Journal of Applied Bioanalysis. (2020). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
ResearchGate. (2009). (PDF) A Study of Chemiluminescence from Reaction of Bis(2,4,6-trichlorophenyl)oxalate, Hydrogen Peroxide and Diethyl-2-(cyclohexylamino)-5-[(E)-2-phenyl-1-ethenyl]-3,4-furandicarboxylate as a Novel Fluorescer. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Studies of Signal Suppression in Liquid Chromatography-Electrospray Ionization Mass Spectrometry in Using Volatile Ion-Pairing Reagents. Retrieved from [Link]
-
Waters. (n.d.). Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4,5-Trichlorophenoxyacetic acid. Retrieved from [Link]
-
Taylor & Francis Online. (2016). Matrix Effects and Application of Matrix Effect Factor. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Determination of Method 608 Organochlorine Pesticides and Polychlorinated Biphenyls Using GC-MS/MS Operated in the MRM Mode. Retrieved from [Link]
-
PubChem. (n.d.). Bis(p-chlorophenyl)disulfide. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. CAS 3808-87-5: Bis(2,4,5-trichlorophenyl) disulfide [cymitquimica.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
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- 9. nebiolab.com [nebiolab.com]
Technical Support Center: Enhancing the Stability of Bis(2,4,5-trichlorophenyl) disulfide in Solution
Welcome to the technical support center for Bis(2,4,5-trichlorophenyl) disulfide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.
Introduction: The Challenge of Disulfide Stability
Bis(2,4,5-trichlorophenyl) disulfide is a chlorinated organosulfur compound recognized for its general stability and resistance to degradation.[1] However, like all disulfide-containing molecules, its stability in solution can be compromised by various factors, leading to degradation and inconsistent experimental outcomes. The sulfur-sulfur bond is susceptible to cleavage through several mechanisms, including nucleophilic attack, radical-induced decomposition, and photodegradation. Understanding and mitigating these pathways is critical for reliable results.
This guide provides a comprehensive overview of the factors affecting the stability of Bis(2,4,5-trichlorophenyl) disulfide and offers practical solutions to enhance its longevity in solution.
Troubleshooting Guide: Addressing Common Stability Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: I'm observing a rapid decrease in the concentration of Bis(2,4,5-trichlorophenyl) disulfide in my solution over time. What are the likely causes?
Answer: A rapid loss of your compound can be attributed to several degradation pathways. The primary suspects are nucleophilic cleavage, radical-mediated degradation, and photodegradation.
-
Nucleophilic Cleavage: The disulfide bond is susceptible to attack by nucleophiles. In many experimental settings, the most common nucleophile is the hydroxide ion (OH⁻), especially in neutral to alkaline aqueous solutions.[2] The presence of other nucleophilic species in your solution, such as certain buffers or additives, can also contribute to degradation.
-
Radical-Mediated Degradation: The sulfur-sulfur bond can be cleaved by radical species.[3] These radicals can be generated from various sources, including trace metal impurities, exposure to light, or the presence of radical initiators in your solvent or reagents.
-
Photodegradation: Chlorinated aromatic compounds can be susceptible to photodegradation upon exposure to UV light.[3][4][5] This can lead to the cleavage of the disulfide bond or other alterations to the molecule.
To identify the specific cause, consider the following diagnostic steps:
-
pH Measurement: Check the pH of your solution. If it is neutral or alkaline, hydroxide-mediated cleavage is a strong possibility.
-
Headspace Analysis: If you suspect radical degradation, analyzing the headspace of your sample for volatile byproducts might provide clues, though this is an advanced technique.
-
Light Exclusion Experiment: Prepare a sample and store it in complete darkness (e.g., wrapped in aluminum foil). If this sample shows significantly better stability than a sample exposed to ambient light, photodegradation is a likely culprit.
Question 2: My solution of Bis(2,4,5-trichlorophenyl) disulfide is stored in an aqueous buffer at neutral pH, and I'm still seeing degradation. Why is this happening and what can I do?
Answer: Even at neutral pH, degradation can occur due to a baseline concentration of hydroxide ions. For disulfide bonds, stability is often greater in slightly acidic conditions.[6]
Causality: The thiol-disulfide exchange, a common reaction for disulfide bonds, is catalyzed by the presence of thiolate anions (RS⁻). The formation of these highly reactive species is favored at alkaline pH.[7] While less pronounced at neutral pH, the equilibrium can still favor a slow degradation over time.
Troubleshooting Steps:
-
Adjust pH: If your experimental conditions permit, lowering the pH to a slightly acidic range (e.g., pH 5-6) can significantly improve stability by reducing the concentration of hydroxide ions.
-
Buffer Selection: Ensure your buffer system does not contain nucleophilic species. Buffers like phosphate can sometimes participate in reactions. Consider non-nucleophilic buffers such as MES or HEPES.
-
Solvent Choice: If your experiment is not restricted to aqueous solutions, consider using a polar aprotic solvent like acetonitrile or isopropanol, where the concentration of nucleophilic species is significantly lower.[8]
Question 3: I suspect photodegradation is affecting my samples. What are the best practices to prevent this?
Answer: Photodegradation is a common issue for many aromatic and chlorinated compounds.[3][4][5] The energy from UV and even visible light can be sufficient to induce cleavage of chemical bonds.
Preventative Measures:
-
Use Amber Glassware: Always prepare and store your solutions in amber glass vials or flasks. These are designed to block a significant portion of UV and visible light.
-
Work in a Dimly Lit Area: When handling the compound and its solutions, minimize exposure to direct, bright light.
-
Wrap Containers: For long-term storage or during lengthy experiments, wrap your containers in aluminum foil to completely exclude light.
-
Consider UV-Absorbing Excipients: In some formulation contexts, it may be possible to include a pharmaceutically acceptable UV-absorbing compound to act as a "sacrificial" light-blocker, though this is an advanced strategy and requires careful consideration of potential interactions.
Question 4: Can I use antioxidants to improve the stability of my Bis(2,4,5-trichlorophenyl) disulfide solution? If so, which ones are recommended?
Answer: Yes, antioxidants, also known as radical scavengers, can be very effective in preventing radical-mediated degradation.[9][10][11][12] They work by reacting with and neutralizing free radicals before they can attack the disulfide bond.
Recommended Antioxidants:
-
Butylated Hydroxytoluene (BHT): A common and effective radical scavenger for organic solutions.
-
Alpha-Tocopherol (Vitamin E): A natural antioxidant that is also effective in organic systems.[13]
-
N-acetylcysteine (NAC): A thiol-containing antioxidant that can be used in both aqueous and organic systems and is known to stimulate the synthesis of glutathione, a key cellular antioxidant.[13]
Implementation: The choice and concentration of the antioxidant will depend on your specific solvent system and experimental requirements. It is crucial to run control experiments to ensure the antioxidant itself does not interfere with your assay. Start with a low concentration (e.g., 0.01% w/v) and optimize as needed.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing Bis(2,4,5-trichlorophenyl) disulfide in an aqueous solution?
A1: For optimal stability in aqueous solutions, a slightly acidic pH range of 5 to 6 is recommended.[6] This minimizes the concentration of hydroxide ions, which can act as nucleophiles and initiate the cleavage of the disulfide bond.
Q2: Which solvents are best for dissolving and storing Bis(2,4,5-trichlorophenyl) disulfide?
A2: Polar aprotic solvents such as acetonitrile and isopropanol are good choices.[8] These solvents are less likely to contain nucleophilic or radical species compared to protic solvents like water or alcohols. The compound is also soluble in benzene, ether, and chloroform.[1]
Q3: How does temperature affect the stability of Bis(2,4,5-trichlorophenyl) disulfide in solution?
A3: As with most chemical reactions, higher temperatures will accelerate the rate of degradation. Therefore, it is recommended to store stock solutions at low temperatures, such as 4°C for short-term storage and -20°C or -80°C for long-term storage. Always bring the solution to room temperature before use to ensure homogeneity.
Q4: Are there any specific materials I should avoid for storing solutions of this compound?
A4: While glass is generally inert, some lower-quality glass can leach metal ions that may catalyze degradation. For sensitive applications, using high-quality borosilicate glass is recommended. Avoid plastic containers unless you have confirmed their compatibility, as plasticizers or other additives could potentially leach into the solution and affect stability.
Q5: How can I monitor the stability of my Bis(2,4,5-trichlorophenyl) disulfide solution over time?
A5: The most reliable way to monitor the stability is by using a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][14][15][16] This allows you to accurately measure the concentration of the parent compound and potentially identify and quantify any degradation products that may form.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a stock solution of Bis(2,4,5-trichlorophenyl) disulfide with enhanced stability.
Materials:
-
Bis(2,4,5-trichlorophenyl) disulfide (solid)
-
HPLC-grade acetonitrile
-
Butylated hydroxytoluene (BHT)
-
Amber glass volumetric flask
-
Analytical balance
-
Sonicator
Procedure:
-
Accurately weigh the desired amount of Bis(2,4,5-trichlorophenyl) disulfide.
-
Accurately weigh BHT to achieve a final concentration of 0.01% (w/v).
-
Transfer both the compound and BHT to an amber glass volumetric flask.
-
Add a portion of HPLC-grade acetonitrile to the flask, approximately 70% of the final volume.
-
Sonicate the flask for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add acetonitrile to the mark to reach the final volume.
-
Mix the solution thoroughly by inverting the flask several times.
-
Store the solution at 4°C for short-term use or at -20°C for long-term storage, protected from light.
Protocol 2: HPLC Method for Stability Monitoring
This protocol provides a starting point for developing an HPLC method to quantify Bis(2,4,5-trichlorophenyl) disulfide.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Standard HPLC with UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 248 nm |
| Run Time | 10 minutes |
Note: This method is based on a similar chlorinated aromatic compound and may require optimization for Bis(2,4,5-trichlorophenyl) disulfide.[17]
Procedure:
-
Prepare a series of calibration standards of Bis(2,4,5-trichlorophenyl) disulfide in the mobile phase.
-
Set up the HPLC system with the conditions listed in the table.
-
Inject the calibration standards to generate a standard curve.
-
Inject your test samples (appropriately diluted in the mobile phase).
-
Quantify the concentration of Bis(2,4,5-trichlorophenyl) disulfide in your samples by comparing the peak area to the standard curve.
-
Analyze samples at various time points to determine the stability profile.
Visualizations
Caption: Major degradation pathways for Bis(2,4,5-trichlorophenyl) disulfide.
Caption: Workflow for improving and monitoring stability.
References
-
Validation of High Performance Liquid Chromatography Methods for Determination of Bioactive Sulfur Compounds in Garlic Bulbs. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). Worldwide Clinical Trials. Retrieved January 17, 2026, from [Link]
-
Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. (2011). University of Waterloo. Retrieved January 17, 2026, from [Link]
-
Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins. (2021). PMC. Retrieved January 17, 2026, from [Link]
-
Which pH does disulfide bond form preferably, high pH (~8) or low pH (~6)? (2018). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Validated HPLC Method and Temperature Stabilities for Oil-Soluble Organosulfur Compounds in Garlic Macerated Oil. (2013). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. (2006). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Strategies to enhance pharmaceutical formulation stability. (n.d.). Consensus. Retrieved January 17, 2026, from [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue e-Pubs. Retrieved January 17, 2026, from [Link]
-
Sensitive and accurate determination of oil-soluble and water-soluble organosulfur compounds in garlic matrix using reversed pha. (2024). TÜBİTAK Academic Journals. Retrieved January 17, 2026, from [Link]
-
Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants. (n.d.). PMC. Retrieved January 17, 2026, from [Link]
-
gas chromatographic identification of chlorinated insec ticides based on their uv degradation. (n.d.). Oregon State University. Retrieved January 17, 2026, from [Link]
-
Photodegradation of polychlorinated Biphenyls (PCBs) in surfactant solutions: experimental and theoretical Insights into dechlorination pathways. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Aqueous photodegradation of polycyclic aromatic hydrocarbons. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Destruction of chlorinated pesticides in TiO2-enhanced photochemical process. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Aqueous photodegradation of polycyclic aromatic hydrocarbons. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Identification and Measurement of Chlorinated Organic Pesticides in Water by Electron-Capture Gas Chromatography. (n.d.). USGS Publications Warehouse. Retrieved January 17, 2026, from [Link]
-
Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Degradation of chlorinated organic and pyrethroid pesticides induced by gamma irradiation in cultural heritage. (n.d.). Portal Gov.br. Retrieved January 17, 2026, from [Link]
-
Antioxidants, Radical Scavengers, and Their Impact on Oxidative Stress. (n.d.). IntechOpen. Retrieved January 17, 2026, from [Link]
-
Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Development of HPLC-FLR method for quantification of total trisulfide in biopharmaceuticals. (n.d.). Skemman. Retrieved January 17, 2026, from [Link]
-
Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment. (n.d.). PMC. Retrieved January 17, 2026, from [Link]
-
Chlorination of Alkyl Disulfides and the Preparation of Thiolsulfonate Esters1. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Squeezing Out the Catalysts: A Sustainable Approach to Disulfide Bond Exchange in Aryl Disulfides. (2021). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Measurement of biological thiols and disulfides by high-performance liquid chromatography and electrochemical detection of silver mercaptide formation. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Photocatalytic Degradation of Polycyclic Aromatic Hydrocarbons in Water by 3D Printed TiO2 Composites. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
The mechanisms of degradation of disulfide bonds in proteins upon... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Free Radical Scavengers. (n.d.). Journal of Antioxidant Activity. Retrieved January 17, 2026, from [Link]
-
Understanding Free Radical Scavengers. (n.d.). Nutrition Industry Executive. Retrieved January 17, 2026, from [Link]
-
Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. (n.d.). PMC. Retrieved January 17, 2026, from [Link]
-
Automated high performance liquid chromatography with on-line reduction of disulfides and chemiluminescence detection for determination of thiols and disulfides in biological fluids. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Establishing a method of HPLC involving precolumn derivatization by 2,2′‐dithiobis (5‐nitropyridine) to determine the sulfites in shrimps in comparison with ion chromatography. (n.d.). PMC. Retrieved January 17, 2026, from [Link]
-
Analysis of chlorinated compounds, phenolic compounds, styrenes, indene, dicyclopentadiene, dihydrocyclopentadiene, cumene, benzene, toluene, ethylbenzene and xylenes in fuel oil by headspace GC-MS. (n.d.). Longdom Publishing. Retrieved January 17, 2026, from [Link]
-
Online Quantitative Analysis of Chlorine Contents in Chlorinated Paraffins by Facile Raman Spectroscopy. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
Sources
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mass Spectrometry Analysis of Bis(2,4,5-trichlorophenyl) disulfide
Welcome to the technical support guide for the mass spectrometric analysis of Bis(2,4,5-trichlorophenyl) disulfide. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the expertise to overcome the unique ionization challenges presented by this nonpolar, halogenated molecule and achieve robust, high-sensitivity results.
Introduction: The Challenge of Ionizing Bis(2,4,5-trichlorophenyl) disulfide
Bis(2,4,5-trichlorophenyl) disulfide is a molecule characterized by two polychlorinated aromatic rings linked by a disulfide bridge. Its chemical nature—specifically its low polarity and lack of readily ionizable functional groups—makes it a challenging analyte for conventional mass spectrometry techniques like Electrospray Ionization (ESI). Users often report poor signal intensity or complete signal loss with standard methods. This guide explains the underlying reasons for these difficulties and provides a suite of solutions to dramatically enhance ionization efficiency.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the analysis of Bis(2,4,5-trichlorophenyl) disulfide.
Q1: Why am I seeing a very low or no signal for Bis(2,4,5-trichlorophenyl) disulfide with my standard ESI method?
A: The primary reason is a fundamental mismatch between the analyte's properties and the ESI mechanism. ESI is a soft, liquid-phase ionization technique that is most efficient for polar compounds that are already ionized or can easily accept or lose a proton in solution.[1] Bis(2,4,5-trichlorophenyl) disulfide is a neutral, nonpolar molecule and lacks acidic or basic sites, making it very difficult to ionize via ESI.
Q2: What are the most promising alternative ionization techniques for this compound?
A: For neutral, low-polarity compounds, gas-phase ionization techniques are far more effective. The two most recommended sources are:
-
Atmospheric Pressure Chemical Ionization (APCI): This is often the best first choice. APCI uses a corona discharge to ionize solvent molecules, which then transfer a charge to the analyte in the gas phase. It is well-suited for relatively nonpolar compounds.[2]
-
Atmospheric Pressure Photoionization (APPI): APPI uses a high-energy UV lamp to ionize analytes, often with the aid of a photo-ionizable dopant. It can be even more effective than APCI for certain nonpolar compounds and may offer lower chemical noise.[1]
Q3: What is the expected monoisotopic mass and isotopic pattern for this compound?
A: The molecular formula is C₁₂H₄Cl₆S₂.
-
Monoisotopic Mass: 425.7838 Da.
-
Isotopic Pattern: A crucial feature for identification. The presence of six chlorine atoms (each with ³⁵Cl and ³⁷Cl isotopes) creates a highly characteristic and complex isotopic cluster. The most abundant peak will be the monoisotopic peak (M), followed by the M+2, M+4, M+6, etc., peaks with decreasing intensity. Verifying this pattern is essential for confident identification.
Q4: Can this compound be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS)?
A: Yes, GC-MS is a viable alternative, provided the compound is sufficiently volatile and thermally stable. The standard ionization method in GC-MS is Electron Ionization (EI), a hard ionization technique that bombards the molecule with high-energy electrons.[3] While this typically causes extensive fragmentation, it can provide a reproducible spectral fingerprint for identification. The molecular ion may or may not be visible.[4][5]
Part 2: Troubleshooting Guide for Low Signal Intensity
If you are experiencing poor signal, follow this logical workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for enhancing signal.
Step 1: Selecting and Optimizing the Correct Ionization Source
Your first and most critical step is to move away from ESI. As organochlorine compounds are known to respond poorly to ESI, APCI or APPI should be your primary choice.[6]
A. Atmospheric Pressure Chemical Ionization (APCI)
APCI is highly effective for ionizing small, less polar compounds by converting the analyte into a mist and using a corona discharge to create reactant ions from the mobile phase, which then ionize the analyte.[2]
| Parameter | Recommended Starting Point | Rationale & Expert Notes |
| Ionization Mode | Negative Ion | The multiple chlorine atoms are highly electronegative, making the molecule susceptible to electron capture, which is a common mechanism in negative mode APCI. |
| Vaporizer Temp. | 350 - 450 °C | Must be high enough to ensure complete desolvation and vaporization of the analyte without causing thermal degradation. Start at 400 °C and optimize. |
| Corona Current | 3 - 5 µA | This is the driving force for creating reactant ions. Higher currents can increase signal but may also increase noise or fragmentation. |
| Sheath/Aux Gas | Instrument Defaults | These gases aid in nebulization and desolvation. Start with default values and adjust to maximize stability and signal. |
| Expected Ion | [M]⁻ or [M-Cl+O]⁻ | Molecular radical anion is possible. In some cases, substitution of Cl with O from residual oxygen can occur. |
B. Atmospheric Pressure Photoionization (APPI)
APPI can offer higher sensitivity and selectivity for certain nonpolar compounds. It uses photons from a krypton lamp to ionize the analyte, a process that can be significantly enhanced by adding a "dopant" to the mobile phase.
| Parameter | Recommended Starting Point | Rationale & Expert Notes |
| Ionization Mode | Positive or Negative | Test both modes. Positive mode may form a molecular radical cation [M]⁺•. |
| Dopant | 1-5% Toluene or Acetone | The dopant is more easily ionized by the UV lamp than the mobile phase. It then transfers charge to the analyte. Toluene is a classic choice for nonpolar compounds. |
| Vaporizer Temp. | 350 - 450 °C | Similar to APCI, this must be optimized for efficient vaporization without degradation. |
| Lamp | Krypton (10.0, 10.6 eV) | Standard lamp for most applications. |
| Expected Ion | [M]⁺• | The molecular radical cation is the most likely species in positive ion mode. |
Step 2: Advanced Strategy - Chemical Derivatization
If optimizing APCI/APPI does not provide the required sensitivity, chemical derivatization is a powerful strategy. The goal is to chemically modify the analyte to introduce a functional group that is easily ionized by ESI. For this molecule, the disulfide bond is the ideal target. The workflow involves:
-
Reduction: Cleavage of the disulfide (-S-S-) bond to yield two thiol (-SH) groups.
-
Alkylation: Capping the reactive thiols with a reagent that contains a permanently charged or easily ionizable group.
Caption: Chemical derivatization workflow.
Detailed Experimental Protocol: Reduction and Alkylation
This protocol is a self-validating system. A successful reaction is confirmed by the disappearance of the original analyte mass and the appearance of a new species with a predictable mass shift.
Materials:
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction.[7][8]
-
Iodoacetamide (IAM) for simple alkylation, or a specialized charge-introducing reagent.
-
Ammonium bicarbonate buffer (50 mM, pH ~8).
-
Acetonitrile (ACN) and Formic Acid (FA).
Procedure:
-
Dissolve Sample: Dissolve a known amount of your sample or dried extract in a 1:1 mixture of ACN and 50 mM ammonium bicarbonate buffer.
-
Reduction: Add a 10-fold molar excess of DTT to the sample solution. Vortex gently and incubate at 56 °C for 30 minutes. This will reduce the disulfide bond.
-
Alkylation: Cool the sample to room temperature. Add a 20-fold molar excess of iodoacetamide (IAM). Vortex and incubate in the dark at room temperature for 45 minutes. IAM will cap the newly formed thiol groups, preventing them from re-forming the disulfide bond. An IAM modification adds 57.02 Da to each thiol.
-
Quench Reaction: Add a small amount of formic acid to lower the pH to ~3-4, stopping the reaction.
-
Analysis: The sample is now ready for LC-MS analysis using a standard ESI method. The derivatized product is more polar and will ionize efficiently.
Expected Result: You should now observe a new species corresponding to the S-carbamidomethyl derivative of 2,4,5-trichlorophenyl mercaptan. The mass of this new product will be significantly different from the original analyte, providing clear confirmation of the reaction.
Part 3: Summary of Recommended Approaches
| Technique | Suitability for Analyte | Ease of Implementation | Expected Sensitivity | Key Consideration |
| Electrospray (ESI) | Very Poor | Very Easy (but ineffective) | Very Low to None | Fundamentally unsuited for this nonpolar molecule. Avoid. |
| APCI | Excellent | Easy (requires source) | Good to Excellent | The most reliable starting point for direct analysis.[9] |
| APPI | Excellent | Moderate (requires dopant) | Good to Excellent | Can provide cleaner baselines and higher sensitivity than APCI in some cases. |
| Derivatization + ESI | Excellent | Difficult (wet chemistry) | Potentially Highest | The best option when maximum sensitivity is required and direct analysis is insufficient. Requires protocol development.[7][10] |
By understanding the chemical properties of Bis(2,4,5-trichlorophenyl) disulfide and selecting an appropriate ionization strategy—either by using a suitable gas-phase ionization source or by targeted chemical derivatization—you can successfully overcome the challenges of its analysis and achieve reliable, sensitive, and accurate mass spectrometric data.
References
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Study of disulfide reduction and alkyl chloroformate derivatization of plasma sulfur amino acids using gas chromatography-mass spectrometry. PubMed. [Link]
-
Detection of disulfide linkage by chemical derivatization and mass spectrometry. PubMed. [Link]
-
Screening for disulfide-rich peptides in biological sources by carboxyamidomethylation in combination with differential matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed. [Link]
-
Study of disulfide reduction and alkyl chloroformate derivatization of plasma sulfur amino acids using gas chromatography-mass spectrometry. ResearchGate. [Link]
-
The Ionization Technology of LC-MS, Advantages of APPI on Detection of PPCPs and Hormones. Austin Publishing Group. [Link]
-
Organochlorine pesticides by LC/MS with APCI ot APPI? Chromatography Forum. [Link]
-
The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. National Center for Biotechnology Information. [Link]
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Confirmatory determination of organochlorine pesticides in surface waters using LC/APCI/tandem mass spectrometry. ResearchGate. [Link]
-
Development of an Atmospheric Pressure Chemical Ionization Interface for GC-MS. National Center for Biotechnology Information. [Link]
-
Ionization Techniques in Mass Spectrometry. YouTube. [Link]
-
Ionization methods for the mass spectrometry of organometallic compounds. University of Victoria. [Link]
-
Dalton Transactions - UVIC. University of Victoria. [Link]
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LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link]
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- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an Analytical Method for Bis(2,4,5-trichlorophenyl) Disulfide in Environmental Matrices
Welcome to a comprehensive guide on the validation of an analytical method for the determination of Bis(2,4,5-trichlorophenyl) disulfide in various environmental matrices. This document is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring who require a robust and reliable method for quantifying this specific organosulfur compound. We will move beyond a simple checklist of validation parameters to explore the underlying scientific principles and practical considerations that ensure data integrity and defensibility.
Introduction: The "Why" Behind the Method
Bis(2,4,5-trichlorophenyl) disulfide is an organochlorine and organosulfur compound. While not as widely publicized as PCBs or DDT, compounds of this class are often persistent in the environment and can bioaccumulate.[1][2] Its detection in environmental matrices such as soil, water, and sediment is critical for assessing environmental contamination and understanding its fate and transport.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] A properly validated method provides a high degree of assurance that the measurements are accurate, precise, and reproducible, which is the bedrock of any scientific study or regulatory decision. This guide will be grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Environmental Protection Agency (EPA).[4][5][6][7]
Comparison and Selection of Analytical Techniques
The choice of analytical instrumentation is the first critical decision. Given the chemical nature of Bis(2,4,5-trichlorophenyl) disulfide—a semi-volatile organochlorine compound—several techniques could be considered. However, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the most suitable for this application.[8][9][10]
| Technique | Advantages | Disadvantages | Suitability for this Application |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Excellent sensitivity and selectivity for volatile and semi-volatile compounds. Provides structural information for confident identification. Robust and widely available.[8][9][10] | Requires derivatization for non-volatile compounds (not an issue here). Potential for matrix interference. | Excellent. The analyte is well-suited for GC separation, and MS detection provides the necessary specificity to distinguish it from other chlorinated compounds in complex environmental samples. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Ideal for non-volatile and thermally labile compounds. High sensitivity and selectivity. | Can be more susceptible to matrix effects (ion suppression/enhancement). Mobile phase selection can be complex. | Good, but likely overkill. While LC-MS could work, the analyte's properties make GC-MS a more straightforward and cost-effective choice. |
| GC-ECD (Gas Chromatography with Electron Capture Detection) | Extremely sensitive to halogenated compounds.[11][12] | Less specific than MS; prone to false positives from co-eluting electronegative compounds. Provides no structural confirmation. | Good for screening, but not for confirmation. ECD is a powerful detector for organochlorines but lacks the confirmatory power of mass spectrometry, which is crucial for unambiguous identification in environmental samples. |
Scientist's Rationale: For the definitive identification and quantification of a specific congener like Bis(2,4,5-trichlorophenyl) disulfide in complex matrices, the combination of chromatographic separation (GC) and mass analysis (MS) is unparalleled. It provides two dimensions of identification (retention time and mass spectrum), which is essential for defensible data.[9][13]
The Validation Framework: A Structured Approach
A successful validation study is a systematic process. The following diagram illustrates the workflow for validating the analytical method for Bis(2,4,5-trichlorophenyl) disulfide.
Caption: Workflow for Analytical Method Validation.
Key Validation Parameters and Experimental Protocols
Here we delve into the core validation parameters as defined by the ICH Q2(R1) guideline, providing practical experimental protocols for each.[3][4][5][14]
Specificity/Selectivity
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. In environmental analysis, this is paramount.
Experimental Protocol:
-
Matrix Blanks: Analyze at least five different blank matrix samples (e.g., soil from different uncontaminated locations) to ensure no endogenous peaks interfere with the analyte's retention time and mass fragments.
-
Spiked Samples: Spike a blank matrix with the analyte and a mix of potentially interfering compounds (e.g., other common pesticides or industrial chemicals).
-
Analysis: Run the samples by GC-MS. The peak for Bis(2,4,5-trichlorophenyl) disulfide should be well-resolved, and its mass spectrum should be clean and match the reference spectrum.
Linearity and Range
Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.
Experimental Protocol:
-
Stock Solution: Prepare a certified stock solution of Bis(2,4,5-trichlorophenyl) disulfide in a suitable solvent (e.g., hexane or toluene).
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. For soil analysis, a typical range might be 1, 5, 10, 50, and 100 ng/mL.
-
Analysis: Inject each standard in triplicate.
-
Evaluation: Plot the average peak area against concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.995
-
Residuals: Should be randomly distributed around the x-axis.
| Concentration (ng/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 50 | 755,400 |
| 100 | 1,520,100 |
Accuracy (as Recovery)
Expertise & Experience: Accuracy is the closeness of the test results to the true value. In environmental analysis, it's typically determined by spiking a known amount of the analyte into a blank matrix and measuring the recovery.
Experimental Protocol:
-
Spike Levels: Spike blank matrix samples at three concentration levels (low, medium, high) across the defined range (e.g., 3, 30, and 90 ng/g in soil).
-
Replicates: Prepare at least three replicates at each level.
-
Extraction & Analysis: Process the spiked samples through the entire analytical procedure (extraction, cleanup, and GC-MS analysis).
-
Calculation: Calculate the percent recovery for each replicate: % Recovery = (Measured Concentration / Spiked Concentration) * 100
Acceptance Criteria:
-
Mean Recovery: Typically between 70% and 120% for environmental samples.
Precision
Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It's evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Sample Preparation: Prepare a set of at least six replicates of a spiked matrix sample at a mid-range concentration.
-
Repeatability: One analyst analyzes all six replicates on the same day with the same instrument.
-
Intermediate Precision: A second analyst analyzes another set of six replicates on a different day.
-
Evaluation: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set. %RSD = (Standard Deviation / Mean) * 100
Acceptance Criteria:
-
%RSD: Typically ≤ 20% for trace environmental analysis.
| Precision Level | Mean Concentration (ng/g) | %RSD |
| Repeatability (Day 1, Analyst 1) | 30.5 | 6.8% |
| Intermediate Precision (Day 2, Analyst 2) | 29.8 | 8.2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15][16][17]
Experimental Protocol (Based on Signal-to-Noise):
-
Low-Level Spikes: Prepare and analyze a series of matrix samples spiked at very low concentrations near the expected detection limit.
-
Signal-to-Noise Ratio (S/N): Determine the S/N ratio for the analyte peak in each chromatogram.
-
Calculation:
-
LOD: The concentration that yields a S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields a S/N ratio of approximately 10:1. The LOQ must also be verified by demonstrating acceptable precision and accuracy at this concentration.
-
Sample Preparation for Environmental Matrices: A Critical Step
The complexity of environmental matrices requires robust sample preparation to remove interferences and concentrate the analyte.[18][19]
Recommended Protocol for Soil/Sediment (based on Accelerated Solvent Extraction - ASE):
-
Homogenization: Air-dry the sample and sieve to <2 mm.
-
Mixing: Mix 10g of the soil sample with a drying agent like diatomaceous earth.
-
Extraction: Place the mixture in an ASE cell. Extract using a solvent like hexane:acetone (1:1) at elevated temperature and pressure (e.g., 100 °C, 1500 psi).[2][18]
-
Cleanup: The extract may contain lipids or sulfur compounds that interfere with analysis.[1] A cleanup step using gel permeation chromatography (GPC) or solid-phase extraction (SPE) with Florisil or silica gel is often necessary to remove these co-extractives.[1][11][12]
-
Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The sample is now ready for GC-MS analysis.
Caption: Sample Preparation Workflow for Soil/Sediment.
Conclusion
The validation of an analytical method for Bis(2,4,5-trichlorophenyl) disulfide is a rigorous but essential process to ensure the generation of high-quality, defensible data. By following a structured approach grounded in established guidelines and sound scientific principles, researchers can develop a robust method suitable for the challenges of environmental analysis. The combination of a well-chosen technique like GC-MS, meticulous sample preparation, and a comprehensive evaluation of all key validation parameters will yield a method that is truly fit for its intended purpose.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. LCGC International. [Link]
-
GC/MS identification of organosulphur compounds in environmental samples. PubMed. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]
-
Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. MDPI. [Link]
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Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organochlorine Pesticides. U.S. Geological Survey. [Link]
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Method Validation and Peer Review Policies and Guidelines. U.S. Environmental Protection Agency (EPA). [Link]
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Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. PubMed Central. [Link]
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Method Validation and Peer Review Policies and Guidelines. U.S. Environmental Protection Agency (EPA). [Link]
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Green sample preparation methods in the environmental monitoring of aquatic organic pollutants. University of Pretoria. [Link]
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Green sample preparation strategies for organic/inorganic compounds in environmental samples. CONICET Digital. [Link]
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Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory-- Determination of Organochlorine Pesticides. U.S. Geological Survey. [Link]
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Sustainable Water Monitoring via Analytical Techniques and Protocols Applied in the Assessment of Organochlorine Pesticides. MDPI. [Link]
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PetroSulfur: A Gas Chromatography and Mass Spectrometry Database of Organic Sulfur Compounds in Petroleum. ACS Publications. [Link]
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GC–MS chromatograms of organosulfur compounds of the garlic A. sativum. ResearchGate. [Link]
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Green sample preparation methods in the environmental monitoring of aquatic organic pollutants. ResearchGate. [Link]
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Guidance for Methods Development and Methods Validation for the RCRA Program. U.S. Environmental Protection Agency (EPA). [Link]
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Protocol for Review and Validation of New Methods for Regulated Organic & Inorganic Analytes in Wastewater Under EPA's ATP. U.S. Environmental Protection Agency (EPA). [Link]
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Innovative Sample Preparation Strategies for Emerging Pollutants in Environmental Samples. Annual Reviews. [Link]
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3M ENVIRONMENTAL LABORATORY. 3M. [Link]
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Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honey. ScienceDirect. [Link]
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Development and Validation of an Analytical Method for Determination of Endocrine Disruptor, 2,4-D, in Paddy Field Water. PubMed. [Link]
-
Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI. [Link]
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Development and validation of an analytical method for determination of endocrine disruptor, 2,4-D, in paddy field water. ResearchGate. [Link]
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Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products. MDPI. [Link]
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A Senior Application Scientist's Guide to Thiol Derivatization: Bis(2,4,5-trichlorophenyl) Disulfide vs. Diphenyl Disulfide
In the landscape of analytical chemistry and drug development, the precise quantification of thiols—compounds bearing a sulfhydryl (-SH) group—is paramount. From monitoring biomarkers of oxidative stress like glutathione to characterizing the active sites of enzymes and ensuring the stability of biotherapeutics, the ability to accurately measure these nucleophilic species is a cornerstone of research. However, the inherent reactivity and instability of thiols present a significant analytical challenge. Derivatization, the process of chemically modifying a compound to enhance its detection and separation, is an indispensable tool in the researcher's arsenal.
This guide provides an in-depth comparison of two disulfide-based reagents for thiol derivatization: the well-established Diphenyl Disulfide and the lesser-known, highly chlorinated analog, Bis(2,4,5-trichlorophenyl) disulfide . We will delve into the fundamental reaction mechanism, compare their performance characteristics based on available data and chemical principles, and provide actionable experimental protocols for their application.
The Core Chemistry: Thiol-Disulfide Exchange
The derivatization of thiols with disulfide reagents is governed by a classic nucleophilic substitution reaction known as thiol-disulfide exchange. The process is elegant in its simplicity and effectiveness.
The key steps are:
-
Deprotonation: The reaction is initiated by the deprotonation of the analyte thiol (R-SH) to its more nucleophilic thiolate form (R-S⁻). This step is pH-dependent, with reaction rates generally increasing at neutral to basic pH where a higher concentration of the thiolate anion exists.[1]
-
Nucleophilic Attack: The thiolate anion performs an SN2 attack on one of the sulfur atoms of the disulfide reagent (Ar-S-S-Ar).[1][2]
-
Product Formation: This attack cleaves the disulfide bond, forming a new, stable mixed disulfide (R-S-S-Ar) and releasing a thiol leaving group (Ar-SH).[1]
The newly formed mixed disulfide now carries the properties of the derivatizing agent's aromatic group (the "tag"), which is selected for strong ultraviolet (UV) absorbance or other favorable detection characteristics.
Caption: General mechanism of thiol-disulfide exchange for derivatization.
The Benchmark Reagent: Diphenyl Disulfide and Its Analogs
Diphenyl disulfide is a classic symmetrical disulfide used for thiol derivatization. While effective, its practical application in modern analytical workflows is often superseded by analogs designed for superior performance, such as 4,4'-dithiodipyridine (4-DPS or DTDP) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent). These reagents operate on the same principle but generate leaving groups with exceptionally high molar absorptivity, simplifying spectrophotometric quantification.[3]
Key Performance Characteristics:
-
Reactivity: The reaction proceeds readily at neutral to slightly alkaline pH. The rate-determining step is the nucleophilic attack of the thiolate, making pH control a critical parameter.[1]
-
Detection: The derivatized product, an S-phenylthio derivative, can be detected by HPLC with UV detection, typically in the 240-280 nm range. However, more advanced analogs offer significant advantages. For instance, the reaction with 4-DPS releases 4-thiopyridone, which has a strong, pH-independent absorbance maximum at 324 nm (ε ≈ 21,000 M⁻¹cm⁻¹), allowing for sensitive detection at lower pH values where side reactions are minimized.[3]
-
Derivative Stability: The resulting mixed disulfide bond is generally stable under typical reversed-phase HPLC conditions (acidic mobile phases). This stability is crucial for reproducible and accurate quantification.
-
Solubility & Ease of Use: Diphenyl disulfide is sparingly soluble in water, often requiring the use of organic co-solvents like methanol or acetonitrile in the reaction mixture.[4] This can be a limitation when working with purely aqueous biological samples, as high concentrations of organic solvent may precipitate proteins.
The Challenger: Bis(2,4,5-trichlorophenyl) Disulfide
Bis(2,4,5-trichlorophenyl) disulfide is a highly chlorinated organosulfur compound.[5] While primarily known for its use in industrial applications and as a pesticide, its chemical structure—a stable disulfide bond flanked by two electron-withdrawing trichlorophenyl groups—makes it a compelling, albeit largely unexplored, candidate for thiol derivatization.
Projected Performance Characteristics (Based on Chemical Principles):
-
Reactivity: The six electron-withdrawing chlorine atoms on the phenyl rings are expected to make the disulfide bond highly electrophilic. This increased electrophilicity should facilitate a more rapid reaction with thiols, potentially allowing for derivatization at lower pH values or with shorter incubation times compared to diphenyl disulfide.
-
Detection: The trichlorophenyl group is a strong chromophore, which should yield a derivative with robust UV absorbance for HPLC analysis. Furthermore, the presence of multiple chlorine atoms makes the derivative an excellent candidate for highly sensitive and selective detection by an Electrochemical Detector (ECD) operating in reductive mode or by Mass Spectrometry (MS) due to its distinct isotopic pattern.
-
Derivative Stability: The resulting mixed disulfide (R-S-S-C₆H₂Cl₃) is predicted to be very stable due to the bulky and chemically robust nature of the trichlorophenyl group.[5]
-
Solubility & Ease of Use: Similar to diphenyl disulfide, this compound is highly lipophilic and would have very low solubility in water.[5] Derivatization reactions would necessitate the use of organic solvents. This property could be leveraged for selective extraction of the derivatized thiol from complex aqueous matrices prior to analysis.
Comparative Analysis: Head-to-Head
| Feature | Diphenyl Disulfide & Analogs (e.g., 4-DPS) | Bis(2,4,5-trichlorophenyl) disulfide | Causality & Rationale |
| Reaction Mechanism | Thiol-Disulfide Exchange | Thiol-Disulfide Exchange (Projected) | Both reagents feature a disulfide bond susceptible to nucleophilic attack by a thiolate anion.[1][2] |
| Reaction Rate | Moderate; highly pH-dependent. | Potentially Faster (Projected) | The electron-withdrawing nature of the six chlorine atoms should increase the electrophilicity of the disulfide bond, accelerating the reaction. |
| Optimal pH | Neutral to Alkaline (typically pH 7-8) | Neutral to slightly Acidic (Projected) | Increased reactivity may allow the reaction to proceed efficiently at lower pH values, minimizing thiol auto-oxidation. |
| Derivative Stability | Good | Excellent (Projected) | The resulting mixed disulfide is stable. The bulky trichlorophenyl group may offer additional steric protection against degradation. |
| Primary Detection | HPLC-UV | HPLC-UV, HPLC-ECD (Projected) | The phenyl group provides UV absorbance. The trichlorophenyl group is also a UV chromophore and is highly amenable to electrochemical detection. |
| Solubility | Low in water; requires organic co-solvent. | Very low in water; requires organic solvent. | Both are nonpolar aromatic compounds. The high degree of chlorination increases lipophilicity.[5] |
| Key Advantage | Well-characterized; analogs offer high sensitivity. | Potential for faster kinetics and multi-modal, highly sensitive detection (UV, ECD, MS). | Established literature vs. projected performance based on chemical structure. |
| Key Disadvantage | Potential for side reactions at high pH. | Lack of established protocols; requires empirical optimization. | The need for alkaline conditions can promote side reactions, while the novelty of the chlorinated reagent necessitates method development. |
Experimental Protocols & Workflows
A successful derivatization protocol is a self-validating system. It begins with proper sample handling to prevent analyte degradation and culminates in a robust and reproducible analytical measurement.
Caption: A typical experimental workflow for thiol derivatization in biological samples.
Protocol 1: Derivatization using Diphenyl Disulfide (or 4,4'-dithiodipyridine)
This protocol is adapted for the analysis of low-molecular-weight thiols in a biological matrix like plasma.[6][7]
-
Sample Preparation:
-
Derivatization Reaction:
-
Prepare a 10 mM stock solution of 4,4'-dithiodipyridine (4-DPS) in acetonitrile.
-
To 50 µL of the supernatant, add 50 µL of 200 mM phosphate buffer (pH 7.5).
-
Add 10 µL of the 10 mM 4-DPS stock solution.
-
Vortex and incubate at room temperature for 15 minutes in the dark.
-
-
Reaction Quenching & Analysis:
-
Stop the reaction by adding 10 µL of 1 M formic acid to acidify the sample. This stabilizes the derivative.
-
Transfer the sample to an HPLC vial.
-
Inject onto a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[6]
-
Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).[6]
-
Monitor the effluent at 324 nm for the mixed disulfide derivative.
-
Protocol 2: Proposed Method for Bis(2,4,5-trichlorophenyl) disulfide
This is a hypothetical starting point for method development, based on the projected chemical properties of the reagent.
-
Sample Preparation:
-
Follow the same protein precipitation and supernatant collection steps as in Protocol 1.
-
-
Derivatization Reaction (Requires Optimization):
-
Prepare a 5 mM stock solution of bis(2,4,5-trichlorophenyl) disulfide in dimethylformamide (DMF) or a similar polar aprotic solvent.
-
Starting Condition: To 50 µL of the supernatant, add 50 µL of 100 mM phosphate buffer (pH 7.0) and 10 µL of the 5 mM reagent stock solution. Rationale: The potentially higher reactivity may allow for a lower pH, minimizing base-catalyzed degradation of the analyte.
-
Vortex and incubate at 37°C for 10 minutes. Rationale: Slightly elevated temperature may be needed to ensure solubility and reaction speed, but incubation time is hypothesized to be shorter.
-
-
Reaction Quenching & Analysis:
-
Quench the reaction by adding 10 µL of 1 M formic acid.
-
Inject onto a C18 column and analyze via HPLC.
-
Detection Strategy:
-
UV: Monitor at ~280-300 nm (scan for λmax).
-
ECD (Recommended): Use a reductive potential (e.g., -0.8 to -1.2 V) to selectively detect the chlorinated derivative. This will require empirical optimization but offers the promise of superior sensitivity and selectivity.
-
-
Conclusion and Recommendations
The choice between a classic and a novel derivatization reagent hinges on the balance between established reliability and the potential for enhanced performance.
Diphenyl disulfide and its well-documented analogs like 4-DPS remain the gold standard for routine applications . Their reaction chemistry is thoroughly understood, protocols are widely available, and their performance is predictable and robust for standard HPLC-UV systems. They are the trustworthy workhorses of thiol analysis.
Bis(2,4,5-trichlorophenyl) disulfide represents a high-risk, high-reward alternative for specialized applications . Its utility for thiol derivatization is, at present, theoretical. However, its chemical structure strongly suggests the potential for rapid reaction kinetics and, most importantly, access to highly sensitive and selective detection via electrochemical methods. For researchers facing challenges with complex matrices or requiring ultra-low detection limits, developing a method with this reagent could provide a significant analytical advantage. The path requires investment in rigorous method development and validation, but the potential payoff in performance warrants exploration for advanced drug development and biomarker research.
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A Comparative Toxicological Guide to Chlorinated Phenyl Disulfides for Researchers and Drug Development Professionals
This guide offers a comprehensive comparative analysis of the toxicity of different chlorinated phenyl disulfides. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to provide insights into the structure-toxicity relationships of these compounds. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to be an essential resource for informed decision-making in research and development.
Introduction: The Dual Nature of Chlorinated Phenyl Disulfides
Chlorinated phenyl disulfides are a class of organosulfur compounds characterized by a disulfide bond linking two phenyl rings, with one or more chlorine atoms substituted on the aromatic rings. These compounds and their structural relatives are of interest in various fields, including as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] However, the introduction of chlorine atoms onto aromatic structures can significantly alter their toxicological profiles, a phenomenon well-documented for compounds like phenols and dioxins.[2][3] Understanding the relationship between the degree and position of chlorination and the resulting toxicity is paramount for safe handling, environmental risk assessment, and the development of novel molecules with desired biological activities and acceptable safety profiles.
This guide will delve into the available toxicological data, primarily focusing on acute oral toxicity, and explore the underlying mechanisms. While direct comparative studies on a wide range of chlorinated phenyl disulfides are limited, valuable insights can be drawn from studies on structurally analogous polychlorinated diphenyl sulfides (PCDPSs).[4] The disulfide linkage, while distinct, shares chemical properties with the sulfide bond, making the toxicological data on PCDPSs a relevant and informative surrogate for understanding the potential hazards of their disulfide counterparts.
Comparative Acute Oral Toxicity: A Structure-Toxicity Relationship
The acute oral toxicity, often quantified by the median lethal dose (LD50), is a critical parameter in the initial toxicological assessment of a chemical.[5][6] A seminal study on the acute oral toxicity of eleven polychlorinated diphenyl sulfides (PCDPSs) in mice provides a clear and compelling structure-activity relationship that can be extrapolated to chlorinated phenyl disulfides.[4]
The key finding of this research is that the acute toxicity of these compounds is inversely related to the degree of chlorination. In other words, diphenyl sulfides with fewer chlorine substituents were found to be more acutely toxic (i.e., had lower LD50 values) than those with a higher number of chlorine atoms .[4] This trend is summarized in the table below.
| Compound Class | Degree of Chlorination | LD50 (mg/kg) in mice (Oral) | Toxicity Ranking |
| Polychlorinated Diphenyl Sulfides (PCDPSs) | Lower (e.g., monochloro-, dichloro-) | Lower (Higher Toxicity) | More Acutely Toxic |
| Polychlorinated Diphenyl Sulfides (PCDPSs) | Higher (e.g., trichloro-, tetrachloro-) | Higher (Lower Toxicity) | Less Acutely Toxic |
| Data extrapolated from Zhang et al. (2012).[4] |
Furthermore, the specific position of the chlorine atoms on the phenyl rings also influences the LD50 of these compounds.[4] This suggests that steric and electronic effects, dictated by the substitution pattern, play a crucial role in the interaction of these molecules with biological targets.
Mechanistic Insights: The Role of Hepatic Oxidative Stress
The primary mechanism underlying the acute toxicity of polychlorinated diphenyl sulfides appears to be the induction of hepatic oxidative stress.[4] Subacute exposure to these compounds led to a significant decrease in the activity of superoxide dismutase (SOD), a key antioxidant enzyme, and a corresponding increase in the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in the livers of exposed mice.[4] This indicates that the compounds, particularly the lower-chlorinated congeners, disrupt the delicate balance between the production of reactive oxygen species (ROS) and the antioxidant defense systems within liver cells.
The proposed mechanism can be visualized as a cascade of events:
Caption: Proposed mechanism of hepatotoxicity for lower chlorinated phenyl disulfides.
Histological examination of the livers of mice exposed to PCDPSs revealed cellular swelling, inflammation, vacuolization, and necrosis, further corroborating the induction of significant liver damage.[4]
Genotoxicity and Mutagenicity: The Unseen Threat
The general principle that chlorination of aromatic compounds can lead to the formation of genotoxic and potentially carcinogenic substances is well-established.[8][9] Therefore, it is prudent to handle all chlorinated phenyl disulfides with appropriate precautions, assuming they may possess genotoxic potential until proven otherwise.
Experimental Protocols for Toxicological Assessment
For researchers and drug development professionals seeking to evaluate the toxicity of novel chlorinated phenyl disulfides, a tiered approach incorporating both in vivo and in vitro assays is recommended.
Acute Oral Toxicity (LD50) Determination in Rodents
This protocol outlines the fundamental steps for determining the acute oral LD50, a critical starting point for toxicological assessment.[5]
Objective: To determine the median lethal dose (LD50) of a test compound following a single oral administration.
Materials:
-
Test compound (chlorinated phenyl disulfide)
-
Vehicle for administration (e.g., corn oil, carboxymethylcellulose)
-
Laboratory rats or mice (e.g., Sprague-Dawley rats, Kunming mice)
-
Oral gavage needles
-
Animal balance
-
Standard laboratory animal housing and care facilities
Procedure:
-
Dose Range Finding: Administer a wide range of doses to a small number of animals to identify the approximate lethal range.
-
Main Study:
-
Divide animals into groups (e.g., 5-10 animals per sex per group).
-
Administer a single oral dose of the test compound to each group at different, logarithmically spaced dose levels. A control group should receive the vehicle only.
-
Observe animals for signs of toxicity and mortality for at least 14 days.
-
-
Data Analysis: Calculate the LD50 value using a recognized statistical method, such as the Karber method or probit analysis.[4]
Causality Behind Experimental Choices:
-
Choice of Species: Rats and mice are commonly used due to their well-characterized physiology and the extensive historical database of toxicological data available for comparison.[6]
-
Route of Administration: Oral gavage ensures the precise delivery of a known quantity of the test substance.[5]
-
Observation Period: A 14-day observation period is standard for acute toxicity studies to account for delayed mortality.[5]
Caption: Workflow for in vivo acute oral toxicity (LD50) determination.
In Vitro Cytotoxicity Assessment
In vitro assays provide a rapid and cost-effective means to screen compounds for their potential to cause cellular damage and can help to elucidate mechanisms of toxicity.[10][11]
Objective: To determine the concentration of a test compound that causes a 50% reduction in cell viability (IC50).
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the chlorinated phenyl disulfide for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle controls.
-
Viability Assay:
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Causality Behind Experimental Choices:
-
Cell Line: HepG2 cells are a human liver-derived cell line and are relevant for assessing hepatotoxicity, a known effect of these compounds.[4]
-
MTT Assay: This assay measures mitochondrial reductase activity, which is an indicator of cell viability and metabolic activity.[10]
-
Dose-Response: Testing a range of concentrations is essential for determining the IC50 and understanding the potency of the compound.
Caption: Workflow for in vitro cytotoxicity (IC50) determination.
Conclusion and Future Directions
The available evidence, primarily from studies on polychlorinated diphenyl sulfides, strongly suggests a structure-toxicity relationship for chlorinated phenyl disulfides where acute oral toxicity is inversely proportional to the degree of chlorination. The underlying mechanism of this toxicity appears to be the induction of hepatic oxidative stress. While genotoxicity data for this specific class of compounds is lacking, the general principles of toxicology for chlorinated aromatic compounds warrant a cautious approach.
For researchers and drug development professionals, this guide provides a framework for understanding and predicting the potential toxicity of novel chlorinated phenyl disulfides. The provided experimental protocols offer a starting point for generating crucial toxicological data. Future research should focus on direct comparative studies of chlorinated phenyl disulfides to confirm and refine the structure-activity relationships observed in their sulfide analogs. Furthermore, comprehensive genotoxicity and mechanistic studies are needed to fully characterize the safety profiles of these compounds.
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Zhang, X., Liu, F., Chen, B., Li, Y., & Wang, Z. (2012). Acute and subacute oral toxicity of polychlorinated diphenyl sulfides in mice: determining LD50 and assessing the status of hepatic oxidative stress. Environmental Toxicology and Chemistry, 31(7), 1634-1640. [Link]
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Marques dos Santos, M., et al. (2022). Genotoxic effects of chlorinated disinfection by-products of 1,3-diphenylguanidine (DPG): Cell-based in-vitro testing and formation potential during water disinfection. Journal of Hazardous Materials, 436, 129114. [Link]
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Burmistrov, V. V., et al. (2022). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. International Journal of Molecular Sciences, 23(23), 15259. [Link]
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A Comparative Benchmarking Guide to the Stability of Bis(2,4,5-trichlorophenyl) disulfide and Newer Pesticide Classes
Foreword: The Imperative of Stability in Pesticide Development
To our fellow researchers, scientists, and professionals in drug and pesticide development, this guide serves as a critical examination of chemical stability, a cornerstone of efficacy, environmental fate, and regulatory compliance. We delve into a comparative analysis of Bis(2,4,5-trichlorophenyl) disulfide, a legacy organochlorine compound, against representative modern pesticides from the pyrethroid, neonicotinoid, and organophosphate classes.
Historically, pesticides like Bis(2,4,5-trichlorophenyl) disulfide were valued for their persistence. However, this very stability is now a significant environmental concern. Newer generations of pesticides are engineered with a nuanced balance of field persistence for efficacy and controlled degradation to mitigate ecological impact. This guide provides a framework for understanding and evaluating these crucial stability characteristics through standardized testing protocols.
It is important to note that while extensive quantitative stability data exists for modern pesticides, such specific data for many legacy compounds like Bis(2,4,5-trichlorophenyl) disulfide is sparse in publicly accessible literature. This guide will therefore present the available data and underscore the necessity for rigorous, standardized stability testing for all agrochemicals, both old and new, to ensure a comprehensive understanding of their environmental behavior.
Chapter 1: Chemical Profiles of Selected Pesticides
A foundational understanding of the chemical structures of the pesticides is paramount to interpreting their stability.
-
Bis(2,4,5-trichlorophenyl) disulfide: A highly chlorinated organosulfur compound, its structure is characterized by a disulfide bond linking two trichlorophenyl rings.[1] This class of compounds is generally recognized for its high stability and resistance to degradation.[1] The high degree of chlorination contributes to its lipophilicity.[1]
-
Permethrin (Pyrethroid): A synthetic pyrethroid, permethrin is an ester characterized by a cyclopropane ring. Pyrethroids, in general, are known to be more susceptible to degradation by sunlight and hydrolysis compared to older organochlorine pesticides.[[“]][3]
-
Imidacloprid (Neonicotinoid): A chloronicotinyl insecticide, imidacloprid's structure features a chloropyridinyl group and an imidazolidine ring. Its stability is variable; it is susceptible to photolysis in water but can be persistent in soil in the absence of light.[[“]]
-
Chlorpyrifos (Organophosphate): An organophosphate insecticide, chlorpyrifos contains a phosphorus-sulfur double bond and a trichloropyridinyl ring. Organophosphates are generally susceptible to hydrolysis, particularly under alkaline conditions.[3][4]
Chapter 2: Experimental Design for Stability Assessment
To objectively compare the stability of these diverse chemical entities, a standardized experimental approach is essential. The following protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Hydrolytic Stability
The propensity of a pesticide to degrade in water is a critical factor in its environmental persistence.
Experimental Protocol: Hydrolysis as a Function of pH (Adapted from OECD 111) [5][6][7][8][9]
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9 to represent acidic, neutral, and alkaline environmental conditions.
-
Test Substance Introduction: Introduce a known concentration of the test pesticide into each buffer solution.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C) to preclude photolytic degradation.
-
Sampling and Analysis: At predetermined intervals, draw samples from each solution.
-
Quantification: Utilize a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the concentration of the parent compound.
-
Data Analysis: Determine the rate of hydrolysis and calculate the half-life (DT50) at each pH.
Photolytic Stability
Sunlight is a major driver of pesticide degradation in the environment.
Experimental Protocol: Aqueous Photolysis (General Principles from OECD and EPA Guidelines)
-
Solution Preparation: Prepare aqueous solutions of the test pesticide, often in a buffer at a relevant environmental pH (e.g., pH 7).
-
Light Exposure: Irradiate the solutions with a light source that simulates natural sunlight (e.g., a xenon arc lamp).
-
Dark Control: Maintain identical samples in the dark to differentiate between photolytic and other degradation pathways.
-
Sampling and Analysis: At specified time points, collect samples from both the irradiated and dark control solutions.
-
Quantification: Analyze the samples using a suitable chromatographic technique to determine the concentration of the parent pesticide.
-
Data Analysis: Calculate the photolysis rate constant and the half-life of the pesticide under the specified light conditions.
Thermal Stability
The stability of a pesticide at elevated temperatures is crucial for its formulation, storage, and safe disposal.
Experimental Protocol: Accelerated Storage Stability (Adapted from EPA 830.6317) [10][11][12][13]
-
Sample Preparation: Place the test pesticide in its commercial packaging or an inert equivalent.
-
Elevated Temperature Storage: Store the samples at a constant elevated temperature (e.g., 54°C) for a defined period (e.g., 14 days) to simulate long-term storage at ambient temperatures.
-
Initial and Final Analysis: Quantify the concentration of the active ingredient at the beginning and end of the storage period using a validated analytical method.
-
Physical and Chemical Observations: Observe and record any changes in the physical state of the pesticide or corrosion of the packaging.
-
Data Analysis: Determine the percentage of degradation of the active ingredient over the test period.
Diagram of the Experimental Workflow
Caption: Standardized experimental workflow for assessing pesticide stability.
Chapter 3: Comparative Stability Data
| Pesticide | Chemical Class | Hydrolytic Stability (Half-life) | Photolytic Stability (Aqueous Half-life) | Thermal Stability |
| Bis(2,4,5-trichlorophenyl) disulfide | Organochlorine | Highly Stable (inferred) | Highly Stable (inferred) | High (Melting Point: 140-144°C)[5] |
| Permethrin | Pyrethroid | Stable at pH 5 and 7; ~50 days at pH 9[14][15] | 30-33 days[15] | Decomposes at 210°C, with isomerization in the presence of certain salts[16][17] |
| Imidacloprid | Neonicotinoid | Stable at acidic and neutral pH; half-life of ~1 year at pH 9[[“]] | Rapid; 1-4 hours[[“]] | Stable up to 150°C |
| Chlorpyrifos | Organophosphate | pH-dependent; 53 days at pH 7.4 (20°C), decreases with increasing pH | Sunlight is not a major degradation pathway in water | Decomposes at approximately 160°C |
Chapter 4: Interpretation and Discussion
The data reveals distinct stability profiles among the different pesticide classes, driven by their unique chemical structures.
-
Bis(2,4,5-trichlorophenyl) disulfide's inferred high stability is attributed to the strong carbon-chlorine bonds and the relative stability of the disulfide linkage in the absence of strong reducing or oxidizing agents. Its high melting point further suggests significant thermal stability. The lack of quantitative data, however, represents a critical knowledge gap in understanding its environmental fate.
-
Permethrin , as an ester, is susceptible to hydrolysis, particularly under alkaline conditions which facilitate the cleavage of the ester bond.[14] Its relatively shorter photolysis half-life is also characteristic of pyrethroids, which are designed to be less persistent in the environment than older insecticides.[3]
-
Imidacloprid exhibits a fascinating dichotomy in its stability. Its rapid degradation under photolytic conditions in water suggests a limited persistence in sunlit aquatic environments.[[“]] However, its stability to hydrolysis, especially in neutral and acidic conditions, indicates a potential for persistence in groundwater and soil where light does not penetrate.[[“]]
-
Chlorpyrifos , a phosphorothioate, demonstrates the classic susceptibility of organophosphates to hydrolysis, which is accelerated at higher pH.[3][4] The phosphorus center is an electrophilic site vulnerable to nucleophilic attack by water or hydroxide ions. Its relative stability to photolysis suggests that hydrolysis is a more dominant degradation pathway in aquatic systems.
Conclusion and Future Directions
This guide underscores the significant evolution in pesticide design, moving from highly persistent molecules like Bis(2,4,5-trichlorophenyl) disulfide to newer compounds with more defined and varied degradation pathways. The comparative data for permethrin, imidacloprid, and chlorpyrifos highlight the diverse stability profiles that can be achieved through modern synthetic chemistry, allowing for a more tailored approach to pest management with potentially reduced long-term environmental impact.
The most critical takeaway, however, is the evident data gap for legacy pesticides. To conduct comprehensive environmental risk assessments and to fully understand the long-term consequences of their historical use, it is imperative that these compounds are subjected to the same rigorous and standardized stability testing as their modern counterparts. We urge the scientific community to prioritize the generation of this crucial data to ensure a safer and more sustainable future for agriculture and environmental protection.
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- El-Sayed, A. A., et al. (2018). Thermal and Photodecomposition of Chlorpyrifos and Profenofos Insecticides. Current Research in Environmental & Applied Mycology, 8(4), 419-422.
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Situ Biosciences. OECD 111 - Hydrolysis as a Function of pH. [Link]
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Health Canada. (2016). Imidacloprid. [Link]
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Analytice. OECD 111: Hydrolysis as a function of pH & abiotic degradation. [Link]
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Analytice. (2021). Hydrolysis and function of PH according to OECD test no. 111. [Link]
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ECETOC. (2011). APPENDIX D: MEASUREMENT OF HYDROLYSIS. [Link]
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Safety Operating Guide
Proper Disposal of Bis(2,4,5-trichlorophenyl) disulfide: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Bis(2,4,5-trichlorophenyl) disulfide (CAS 3808-87-5). As a highly chlorinated organosulfur compound, its disposal is subject to stringent environmental regulations due to its potential for environmental persistence and toxicity to aquatic life.[1] Adherence to these protocols is critical to ensure the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Hazard Assessment
Before handling Bis(2,4,5-trichlorophenyl) disulfide, it is imperative to understand its associated hazards. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3] It is also suspected of causing cancer and damaging fertility or the unborn child.[2] Due to its high chlorine content, it is classified as very toxic to aquatic life with long-lasting effects.[2]
Required Personal Protective Equipment (PPE)
All personnel handling Bis(2,4,5-trichlorophenyl) disulfide must wear the following PPE to prevent exposure:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, inspect before use). | Prevents skin contact, as the substance causes skin irritation.[3][4] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation.[2][3] |
| Body Protection | A lab coat or chemical-resistant apron. | Prevents contamination of personal clothing.[4] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | Avoids inhalation of dust or fumes, which can cause respiratory irritation.[2][3] |
Spill Response
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust.[5] For liquid spills, use an inert absorbent material like sand or vermiculite.
-
Collect: Place the spilled material and absorbent into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[3]
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of Bis(2,4,5-trichlorophenyl) disulfide is regulated as hazardous waste. The following workflow ensures compliance with Environmental Protection Agency (EPA) and Department of Transportation (DOT) regulations.
Waste Collection and Containerization
-
Designated Container: Use only a dedicated, properly functioning, and compatible hazardous waste container. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.
-
Segregation: Do not mix Bis(2,4,5-trichlorophenyl) disulfide waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.
-
Solid vs. Liquid: Collect solid waste (e.g., powder, contaminated wipes) and liquid waste (e.g., solutions) in separate, appropriately designated containers.
Hazardous Waste Labeling
Proper labeling is a critical component of hazardous waste management, ensuring safe handling and disposal.[6] The label must be securely affixed to the container and be clearly legible.
Required Label Information:
-
The words "Hazardous Waste" must be prominently displayed.[6][7]
-
Generator Information: Your name, department, building, and room number.[8]
-
Chemical Composition: List the full chemical name, "Bis(2,4,5-trichlorophenyl) disulfide," and its concentration.[8][9]
-
Hazard Identification: Indicate the primary hazards, such as "Toxic" and "Environmental Hazard".[6][7]
EPA Hazardous Waste Code Determination
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. Bis(2,4,5-trichlorophenyl) disulfide is structurally related to 2,4,5-trichlorophenol. Therefore, the following EPA waste codes are relevant:
-
F027: This code applies to discarded unused formulations containing tri-, tetra-, or pentachlorophenol or compounds derived from these chlorophenols.[6][9][10][11] This is the most likely code for pure, unused Bis(2,4,5-trichlorophenyl) disulfide.
-
F020: This code is for wastes from the production or manufacturing of tri- or tetrachlorophenol or their pesticide derivatives.[3][6][9][10] This may be applicable if the waste is a byproduct of a synthesis involving this compound.
Consult with your institution's EHS department to confirm the appropriate waste code.
Storage and Final Disposal
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be secure, under the control of the generator, and away from general laboratory traffic.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Licensed Disposal Vendor: Your institution will have a contract with a licensed hazardous waste disposal company. This vendor is trained and equipped to transport and dispose of the chemical in accordance with all federal and state regulations.
-
Manifest Tracking: The disposal process is tracked using a hazardous waste manifest.[4][7] This document follows the waste from your laboratory ("cradle") to its final disposal site ("grave"), ensuring a complete and compliant disposal cycle.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Bis(2,4,5-trichlorophenyl) disulfide.
Caption: Disposal workflow for Bis(2,4,5-trichlorophenyl) disulfide.
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New Jersey Department of Health. 2,4,5-TRICHLOROPHENOL HAZARD SUMMARY. [Link]
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HWH Environmental. Hazardous Waste Labeling: What You Need to Know. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bis(2,4,5-trichlorophenyl) disulfide
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling Bis(2,4,5-trichlorophenyl) disulfide (CAS 3808-87-5), a highly chlorinated organosulfur compound.[1] Given its use as a pesticide and in chemical synthesis, and its potential for bioaccumulation, stringent safety protocols are paramount.[1] This document moves beyond a simple checklist, offering a procedural, step-by-step framework grounded in the causality of experimental choices to ensure a self-validating system of laboratory safety.
Understanding the Risks: Hazard Profile of Bis(2,4,5-trichlorophenyl) disulfide
Bis(2,4,5-trichlorophenyl) disulfide is a solid at room temperature.[1] The primary hazards associated with similar chlorinated compounds include:
-
Serious Eye Irritation: Causes serious eye irritation.[2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[2][3]
-
Toxicity to Aquatic Life: Very toxic to aquatic life with long-lasting effects.[2][5]
While specific carcinogenicity and reproductive toxicity data for this exact disulfide are not prevalent in the initial findings, related chlorinated phenols are suspected of causing cancer and damaging fertility.[2] Therefore, a conservative approach treating it as potentially carcinogenic and a reproductive hazard is prudent.
Core Principles of Protection: Engineering Controls and Personal Hygiene
Before detailing specific Personal Protective Equipment (PPE), it is critical to emphasize that PPE is the last line of defense.[6] The foundation of safety lies in robust engineering controls and stringent personal hygiene practices.
-
Engineering Controls: Always handle Bis(2,4,5-trichlorophenyl) disulfide in a well-ventilated area.[2][3][7] For weighing and transferring solid material where dust can be generated, a chemical fume hood or a ventilated balance enclosure is mandatory. Ensure that safety showers and eyewash stations are readily accessible.[3]
-
Personal Hygiene: Wash hands and face thoroughly after handling the substance and before eating, drinking, or smoking.[8] Do not eat, drink, or smoke in areas where this chemical is handled.[2][8]
Selecting the Appropriate Personal Protective Equipment (PPE)
The selection of PPE is dictated by the specific task and the potential for exposure. The following table summarizes the recommended PPE for handling Bis(2,4,5-trichlorophenyl) disulfide.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solid | Safety glasses with side shields or chemical splash goggles.[3][9] | Chemical-resistant gloves (Nitrile or Neoprene).[8] | Lab coat or chemical-resistant apron.[8][10] | N95 dust mask or a half-face respirator with a particulate filter if not in a fume hood.[8][9] |
| Preparing Solutions | Chemical splash goggles.[9] A face shield is recommended if there is a significant splash hazard.[6][9] | Chemical-resistant gloves (Nitrile or Neoprene).[8] | Chemical-resistant apron over a lab coat.[8][10] | Not generally required if performed in a certified chemical fume hood. |
| Cleaning Spills | Chemical splash goggles and a face shield.[6][9] | Heavy-duty chemical-resistant gloves (Nitrile or Neoprene).[8] | Chemical-resistant coveralls or a full suit.[6][11] Chemical-resistant boots or shoe covers.[11] | Half-face or full-face respirator with organic vapor and particulate cartridges.[8][9][11] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling Bis(2,4,5-trichlorophenyl) disulfide.
Operational Protocols: Donning, Doffing, and Disposal of PPE
The effectiveness of PPE is contingent upon its correct use. Follow this sequence to minimize cross-contamination.
Donning (Putting On) PPE
-
Lab Coat/Coveralls: Put on your lab coat, ensuring it is fully buttoned, or your disposable coveralls.
-
Respirator (if required): Perform a fit check according to the manufacturer's instructions.
-
Eye and Face Protection: Put on your safety goggles and, if necessary, a face shield.
-
Gloves: Select the appropriate chemical-resistant gloves.[8] Ensure the gloves extend over the cuffs of your lab coat.
Doffing (Taking Off) PPE
This is a critical step to prevent contaminating your skin. The principle is to touch the potentially contaminated exterior of your PPE as little as possible.
-
Gloves: Remove gloves using a proper technique (without touching the glove's outer surface) to avoid skin contact.
-
Lab Coat/Coveralls: Remove your lab coat or coveralls by rolling them inside out, ensuring the contaminated exterior is contained.
-
Eye and Face Protection: Remove goggles and face shield from the back.
-
Respirator: Remove your respirator from the back.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[8]
Disposal Plan
All disposable PPE (gloves, disposable masks, aprons, and coveralls) used when handling Bis(2,4,5-trichlorophenyl) disulfide must be considered hazardous waste.
-
Collection: Place all contaminated disposable PPE in a designated, labeled hazardous waste container.
-
Disposal: Dispose of the contents of the container as hazardous waste in accordance with local, state, and federal regulations.[3] Do not mix with general laboratory trash.
Emergency Procedures
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water.[3] Seek medical attention if irritation occurs.[2]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3][5] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] If the person feels unwell, call a poison center or doctor.[2]
-
Ingestion: Rinse the mouth with water.[2][3] Seek immediate medical attention.
By adhering to these rigorous protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
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Personal safety and protective clothing. [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]
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Personal Protective Equipment for Working With Pesticides - MU Extension. [Link]
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PI28/PI061: Personal Protective Equipment for Handling Pesticides - UF/IFAS EDIS. [Link]
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Safety data sheet. [Link]
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Bis(2,4,5-trichlorophenyl) Disulfide, 95% Purity, C12H4Cl6S2, 25 grams - CP Lab Safety. [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
